2-methyloxirane;octadecanoate;oxirane
Description
Structure
2D Structure
Properties
IUPAC Name |
2-methyloxirane;octadecanoate;oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.C3H6O.C2H4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-3-2-4-3;1-2-3-1/h2-17H2,1H3,(H,19,20);3H,2H2,1H3;1-2H2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXANOHRNLAJJO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CC1CO1.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45O4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37231-60-0 | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, monooctadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
Synthesis of Ethoxylated Propoxylated Stearic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethoxylated propoxylated stearic acid, a non-ionic surfactant with broad applications in the pharmaceutical and chemical industries. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and key characterization techniques.
Introduction
Ethoxylated propoxylated stearic acid is a polyethylene glycol (PEG) and polypropylene glycol (PPG) ether of stearic acid. These non-ionic surfactants are valuable as emulsifiers, solubilizers, and formulation excipients due to their amphiphilic nature, which can be tailored by modifying the lengths of the hydrophilic (ethoxylated) and hydrophobic (propoxylated) chains. This guide focuses on the sequential synthesis involving the propoxylation of stearic acid followed by ethoxylation, a common industrial approach.
Synthesis Pathway
The synthesis of ethoxylated propoxylated stearic acid is typically a two-step process performed sequentially in the same reactor. The first step involves the propoxylation of stearic acid, followed by the ethoxylation of the resulting propoxylated intermediate. An alkaline catalyst, such as potassium hydroxide (KOH), is commonly used to facilitate both reactions.
The general reaction scheme is as follows:
-
Propoxylation: Stearic acid reacts with propylene oxide (PO) in the presence of a catalyst to form a propoxylated stearic acid.
-
Ethoxylation: The propoxylated stearic acid intermediate then reacts with ethylene oxide (EO) to form the final ethoxylated propoxylated stearic acid.
The order of alkoxylation is crucial; introducing the more hydrophobic propylene oxide first, followed by the hydrophilic ethylene oxide, can significantly influence the final properties of the surfactant.[1]
Experimental Protocols
Materials
-
Stearic Acid (C₁₈H₃₆O₂)
-
Propylene Oxide (C₃H₆O)
-
Ethylene Oxide (C₂H₄O)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)
-
Nitrogen (N₂) gas
-
Ethanol (solvent for initial dissolution)
-
Glacial Acetic Acid (for neutralization)
Synthesis Procedure
The following protocol describes a general procedure for the synthesis of ethoxylated propoxylated stearic acid in a laboratory setting. The molar ratios of stearic acid to propylene oxide and ethylene oxide can be varied to achieve the desired hydrophilic-lipophilic balance (HLB) and molecular weight.
Step 1: Propoxylation of Stearic Acid [2]
-
A high-pressure autoclave reactor is charged with stearic acid (e.g., 0.1 mol, 28.45 g) and a suitable solvent such as ethanol (e.g., 50 mL) to aid initial dissolution.[2]
-
An alkaline catalyst, such as potassium hydroxide (e.g., 1% by weight of the final product), is added to the reactor.[2]
-
The reactor is sealed and purged with nitrogen gas multiple times to ensure an inert atmosphere.[2]
-
The mixture is heated to a temperature of approximately 250°C for 30-60 minutes with stirring to remove any water content.[2]
-
The reactor is then cooled to the reaction temperature, typically between 120°C and 140°C.[2]
-
A predetermined amount of propylene oxide (e.g., 0.2 to 1.0 mol) is slowly introduced into the reactor while maintaining the temperature and pressure.[2]
-
The reaction is allowed to proceed for several hours (e.g., 5 hours) with constant stirring until the desired degree of propoxylation is achieved.[2]
Step 2: Ethoxylation of Propoxylated Stearic Acid
-
Following the completion of the propoxylation step, the reactor temperature is adjusted to the optimal range for ethoxylation, which is typically around 160°C.[3]
-
A predetermined amount of ethylene oxide is then slowly fed into the reactor.
-
The reaction is continued with stirring until the desired number of ethylene oxide units have been added. The reaction progress can be monitored by measuring the decrease in pressure.
-
After the reaction is complete, the reactor is cooled to below 100°C.
-
The catalyst is neutralized by the addition of an acid, such as glacial acetic acid.
-
The final product is then purified, which may involve filtration to remove the neutralized catalyst salts.
Data Presentation
The properties of ethoxylated propoxylated stearic acid are highly dependent on the molar ratios of propylene oxide and ethylene oxide used in the synthesis. The following tables summarize typical data obtained from the synthesis and characterization of these compounds.
| Stearic Acid:PO Molar Ratio | Molecular Weight ( g/mol ) |
| 1:2 | ~400 |
| 1:4 | ~517 |
| 1:6 | ~634 |
| 1:8 | ~751 |
| 1:10 | ~868 |
Table 1: Molecular Weight of Propoxylated Stearic Acid (PSAS) with Varying Propylene Oxide Ratios. [2]
| Product | Moles of EO | HLB Value | Appearance @ 25°C |
| STE-9 | 9 | 11.64 | Soft Solid |
| STE-12 | 12 | 13.00 | Colorless Soft Solid |
| PEG 40 Stearate | 40 | >13 | White to Light Tan Solid |
Table 2: Properties of Ethoxylated Stearic Acid with Varying Ethylene Oxide Content. [4][5]
Characterization Methods
A variety of analytical techniques are employed to characterize the structure and properties of the synthesized ethoxylated propoxylated stearic acid.
Spectroscopic Methods
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule, confirming the formation of ether linkages and the presence of the ester group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the determination of the average number of ethoxy and propoxy units.
Chromatographic Methods
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution of the polymer.[6]
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different oligomers present in the final product.[7]
Physicochemical Analysis
-
Acid Value Determination: Titration method used to quantify the amount of residual unreacted stearic acid.[2]
-
Ester Value Determination: Titration method used to confirm the formation of the ester linkage.[2]
-
Hydrophilic-Lipophilic Balance (HLB) Calculation: The HLB value, which indicates the emulsifying properties of the surfactant, can be calculated based on the molecular structure.[6]
Visualizations
Caption: Synthesis pathway of ethoxylated propoxylated stearic acid.
Caption: Experimental workflow for the synthesis of ethoxylated propoxylated stearic acid.
References
- 1. books.rsc.org [books.rsc.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. exelchemicals.com [exelchemicals.com]
- 5. aryanchemical.com [aryanchemical.com]
- 6. Tristar Intermediates Pvt. Ltd. - Ethoxylates: Stearic acid [tristarintermediates.org]
- 7. Determination of fatty alcohol ethoxylates and alkylether sulfates by anionic exchange separation, derivatization with a cyclic anhydride and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Ring-Opening Polymerization of Propylene Oxide and Ethylene Oxide
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of cyclic ethers, particularly propylene oxide (PO) and ethylene oxide (EO), is a cornerstone of polymer chemistry, enabling the synthesis of a diverse array of polyethers with tailored properties. These polymers, including poly(propylene oxide) (PPO), poly(ethylene oxide) (PEO), and their copolymers, are integral to numerous applications, from industrial surfactants to advanced drug delivery systems.[1][2][3] This technical guide provides a comprehensive overview of the core principles of EO and PO polymerization, focusing on the underlying mechanisms, experimental protocols, and key characterization techniques.
Core Mechanisms of Ring-Opening Polymerization
The driving force behind the ROP of epoxides is the significant ring strain of the three-membered oxirane ring, which is approximately 110–115 kJ/mol for ethylene oxide.[4] This stored energy is released upon polymerization, making the process thermodynamically favorable. The polymerization can proceed through several distinct mechanisms, primarily categorized as anionic, cationic, and coordination polymerization.[1][4][5]
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a widely employed method for the synthesis of polyethers, particularly for producing well-defined block copolymers.[5][6] The process is initiated by a nucleophile, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.
Initiation: The reaction is typically initiated by strong nucleophiles such as alkali metal hydroxides (e.g., KOH), alkoxides (e.g., potassium tert-butoxide), or organometallic compounds.[4][6]
Propagation: The newly formed alkoxide anion then acts as a nucleophile, attacking another monomer molecule in a sequential, chain-growth manner.[5][7] This process continues until all the monomer is consumed.
A significant challenge in the anionic polymerization of propylene oxide is a chain transfer reaction to the monomer, where a proton is abstracted from the methyl group of PO. This leads to the formation of an unsaturated end-group and limits the achievable molecular weight.[4]
Cationic Ring-Opening Polymerization (CROP)
In cationic ROP, the polymerization is initiated by an electrophilic species, typically a Brønsted or Lewis acid.[8][9]
Initiation: The initiator protonates or coordinates to the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule.[10]
Propagation: The propagation proceeds via an SN2-type reaction where a monomer molecule attacks the activated, positively charged propagating chain end.[11] Cationic ROP can be more complex to control than anionic ROP due to the possibility of side reactions such as chain transfer and termination.
Coordination Ring-Opening Polymerization
Coordination polymerization, often employing catalysts like Ziegler-Natta or double metal cyanide (DMC) complexes, offers a high degree of control over the polymerization process, enabling the synthesis of high molecular weight and stereoregular polymers.[1][2]
Mechanism: The monomer coordinates to a metal center in the catalyst, which facilitates the nucleophilic attack by the growing polymer chain. This mechanism often leads to a higher degree of regioselectivity in the ring-opening of propylene oxide.[2] DMC catalysts, in particular, are highly active and allow for the production of polyether polyols with low levels of unsaturation.[5][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the ring-opening polymerization of propylene oxide and ethylene oxide, providing a comparative overview of different polymerization systems and their outcomes.
Table 1: Anionic Ring-Opening Polymerization of Propylene Oxide (PO)
| Initiator/Catalyst System | Temperature (°C) | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Potassium tert-butoxide | Room Temp | - | - | - | [8] |
| i-PrONa / i-Bu3Al | 20 | - | 1,500 - 15,000 | 1.05 - 1.15 | [4] |
| 18C6/KOAc | 21 | 265 | up to 20,000 | < 1.1 | [13] |
| Tetraoctylammonium bromide / i-Bu3Al | - | - | ~10,000 | - | [9] |
Table 2: Copolymerization of Ethylene Oxide (EO) and Propylene Oxide (PO)
| Polymerization Method | Catalyst | rEO | rPO | Reference |
| Monomer-activated AROP | iBu3Al | 6.4 | 0.16 | [14] |
| Conventional AROP | - | 2.8 | 0.25 | [14] |
| Heterogeneous DMC catalysis | DMC | 0.42 | 2.4 | [14] |
Table 3: Characterization of PEO-PPO Block Copolymers
| Copolymer | Mn ( g/mol ) | PDI (Mw/Mn) | PEO wt% | Reference |
| E75P30E75 (Poloxamer 188) | 8,400 | - | 80 | [8] |
| E140P44E140 | 14,600 | - | 80 | [8] |
| E64P37E64 | 7,800 | - | 70 | [8] |
| E101P56E101 | 12,100 | - | 70 | [8] |
| PPO(20,000)-b-PEO(56,000) | 76,000 | 1.20 | 73.7 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and characterization of PEO and PPO polymers.
Synthesis of PEO-PPO Diblock Copolymers via Anionic Polymerization[8]
Materials:
-
Propylene oxide (PO), high purity (>99.0%)
-
Ethylene oxide (EO), high purity (>99.0%)
-
Potassium tert-butoxide (initiator)
-
Tetrahydrofuran (THF), anhydrous
-
Acidic methanol (terminating agent)
-
18-crown-6 ether
Procedure:
-
Monomer and Solvent Purification: Purify THF by passing it through an alumina column. Ensure all monomers are of high purity.
-
Reaction Setup: Assemble all glassware and ensure it is flame-dried and cooled under an inert atmosphere (e.g., argon).
-
PPO Block Synthesis:
-
Dissolve potassium tert-butoxide in anhydrous THF in the reaction vessel.
-
Slowly add the desired amount of propylene oxide to the initiator solution at room temperature.
-
To achieve a narrow polydispersity and increase monomer conversion, 18-crown-6 ether can be added at a 2:1 molar ratio to the initiator.
-
Allow the polymerization to proceed for 48 hours.
-
-
PEO Block Synthesis:
-
Take an aliquot of the living PPO for characterization.
-
Reinitiate the living PPO chains with potassium naphthalenide at 40°C.
-
Introduce the desired amount of ethylene oxide to the reaction mixture.
-
Let the polymerization of EO proceed for 20 hours.
-
-
Termination and Purification:
-
Terminate the polymerization by adding acidic methanol (1:10 mixture of 37 wt% HCl in methanol).
-
Remove the potassium and crown ether complexes by repeated filtration and dissolution in fresh THF.
-
Further purify the final diblock copolymer by dialysis.
-
Characterization by Gel Permeation Chromatography (GPC)[16]
Instrumentation:
-
GPC/SEC system equipped with a refractive index (RI) detector.
-
Set of columns suitable for the expected molecular weight range (e.g., polystyrene-divinylbenzene columns).
Procedure:
-
Solvent Preparation: Use a suitable eluent in which the polymer is soluble, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and ensure it is filtered and degassed.
-
Sample Preparation: Dissolve a small amount of the polymer sample in the eluent to a concentration of approximately 1-2 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter.
-
Calibration: Calibrate the GPC system using a series of narrow molecular weight standards (e.g., polystyrene or PEO standards).
-
Analysis: Inject the prepared sample solution into the GPC system. The RI detector will measure the concentration of the polymer as it elutes from the columns.
-
Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer sample.
Characterization by ¹H NMR Spectroscopy[17][18]
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Spectral Analysis:
-
For PPO, identify the characteristic signals: methyl protons (~1.1 ppm), methine proton (~3.4 ppm), and methylene protons (~3.6 ppm).
-
For PEO, identify the characteristic signal of the methylene protons (~3.65 ppm).
-
For PEO-PPO copolymers, the composition can be determined by integrating the characteristic proton signals of the PEO and PPO blocks.
-
Characterization by MALDI-TOF Mass Spectrometry[19][20]
Instrumentation:
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.
Procedure:
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix, such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).
-
Cationizing Agent: Select an appropriate cationizing agent (e.g., sodium iodide or silver trifluoroacetate) to facilitate the ionization of the polymer chains.
-
Solution Preparation: Prepare separate solutions of the polymer, matrix, and cationizing agent in a suitable solvent like THF.
-
Spotting: Mix the solutions and spot a small amount onto the MALDI target plate. Allow the solvent to evaporate, co-crystallizing the polymer with the matrix and cationizing salt.
-
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific degree of polymerization. This allows for the determination of the absolute molecular weight distribution, end-group analysis, and verification of the block copolymer structure.
Visualizing Polymerization Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental mechanisms and a general experimental workflow for the ring-opening polymerization of epoxides.
Caption: Anionic ring-opening polymerization of propylene oxide.
Caption: Cationic ring-opening polymerization of ethylene oxide.
Caption: General workflow for block copolymer synthesis.
Conclusion
The ring-opening polymerization of propylene oxide and ethylene oxide provides a versatile platform for the synthesis of a wide range of polyethers with precisely controlled architectures and functionalities. A thorough understanding of the underlying polymerization mechanisms—anionic, cationic, and coordination—is crucial for designing synthetic strategies to achieve desired polymer properties. This guide has provided an in-depth overview of these mechanisms, supported by quantitative data and detailed experimental protocols for synthesis and characterization. For researchers and professionals in drug development and materials science, mastering these techniques is essential for innovating and advancing the applications of these remarkable polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. uomosul.edu.iq [uomosul.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Synthesis of Di-Block Copolymers Poly (Propylene oxide)-block-Poly (9-(2,3-epoxypropyl) Carbazole) via Sequential Addition of Monomers in One Pot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PEO-PPO diblock copolymers protect myoblasts from hypo-osmotic stress in vitro dependent on copolymer size, composition, and architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated anionic ring-opening polymerization for the synthesis of reversibly cross-linkable poly(propylene oxide) based on furan/maleimide chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Item - Reaction kinetics of direct gas-phase propylene epoxidation on Au/TS-1 catalysts - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 11. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
- 12. Zeigler natta polymerisation | PPTX [slideshare.net]
- 13. orbi.umons.ac.be [orbi.umons.ac.be]
- 14. The poly(propylene oxide-co-ethylene oxide) gradient is controlled by the polymerization method: determination of reactivity ratios by direct comparison of different copolymerization models - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 2-Methyloxirane; Octadecanoate; Oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the chemical entity identified as "2-methyloxirane;octadecanoate;oxirane". This substance is understood to be a complex mixture or polymer, often referred to by synonyms such as "Stearic acid, ethoxylated, propoxylated" and "Oxirane, methyl-, polymer with oxirane, octadecanoate". As such, its properties can vary depending on the degree of polymerization and the molar ratio of its constituent parts. The information presented herein is a consolidation of available data from chemical databases and suppliers.
Chemical Identity and Structure
The name "this compound" suggests a substance composed of three main building blocks:
-
2-Methyloxirane (Propylene Oxide): A chiral epoxide.
-
Octadecanoate (Stearate): The conjugate base of octadecanoic acid (stearic acid), a saturated fatty acid.
-
Oxirane (Ethylene Oxide): The simplest epoxide.
The common synonyms indicate that this is likely a polymeric structure where ethylene oxide and propylene oxide form a polyether chain, which is then esterified with stearic acid. The sequence and ratio of the oxirane and 2-methyloxirane units can vary, leading to a range of products with different properties.
Due to the polymeric and mixture nature of this substance, multiple CAS Numbers and molecular formulas have been reported. The most frequently cited are presented below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| PubChem CID | 171408 | [1] |
| CAS Number | 51668-30-5 | [2][3] |
| Molecular Formula | C41H82O6 (for CID 171408)[1] | PubChem |
| C23H46O4 (for CAS 51668-30-5)[2][3] | ChemSrc, LookChem | |
| Molecular Weight | 671.1 g/mol (for CID 171408)[1] | PubChem |
| 386.609 g/mol (for CAS 51668-30-5)[2][3] | ChemSrc, LookChem | |
| Synonyms | Stearic acid, ethoxylated, propoxylated; Oxirane, methyl-, polymer with oxirane, octadecanoate | [2] |
Physicochemical Properties
The quantitative physicochemical data available for the substance associated with CAS Number 51668-30-5 are summarized in the table below. It is important to note that these values may represent a specific grade or batch of the material.
Table 2: Physicochemical Data
| Property | Value | Conditions | Source |
| Boiling Point | 359.4 °C | at 760 mmHg | [2][3] |
| Flash Point | 162.4 °C | [2][3] | |
| LogP | 6.75420 | [2][3] | |
| PSA (Polar Surface Area) | 62.36000 Ų | [2][3] | |
| Exact Mass | 386.34000 u | [2] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties listed above are not publicly available in the searched literature. However, standard methodologies for these measurements are well-established and would likely follow general procedures as outlined below.
Boiling Point Determination: The boiling point is likely determined using a standard method such as ASTM D1120. This involves heating the liquid in a flask equipped with a thermometer and a reflux condenser and observing the temperature at which the liquid boils under atmospheric pressure. For higher boiling points, distillation under reduced pressure might be employed, and the boiling point at atmospheric pressure is then extrapolated.
Flash Point Determination: The flash point is typically measured using either a closed-cup (e.g., Pensky-Martens closed-cup tester, ASTM D93) or an open-cup (e.g., Cleveland open-cup tester, ASTM D92) method. A sample is heated at a controlled rate, and a small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite.
Conceptual Synthesis Workflow
Given the structure implied by its name and synonyms, a logical synthesis pathway would involve the polymerization of the epoxides followed by esterification. This is a conceptual workflow and may not represent the actual industrial manufacturing process.
Caption: Conceptual synthesis workflow.
Safety and Handling
Safety data sheets for similar polymeric substances indicate that they are generally of low acute toxicity. However, standard laboratory safety precautions should always be observed. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be done in a well-ventilated area. In case of contact with eyes or skin, rinse thoroughly with water. For detailed safety information, it is crucial to consult the specific safety data sheet (SDS) provided by the supplier for the particular product being used.
Conclusion
"this compound" is a complex polymeric substance rather than a discrete molecule. Its physicochemical properties are dependent on the specific manufacturing process and the resulting polymer chain length and composition. The data presented in this guide, primarily associated with CAS Number 51668-30-5, provides a general characterization. Researchers and developers should always refer to the certificate of analysis and safety data sheet for the specific material they are using to obtain the most accurate and relevant information. No information regarding biological activity or signaling pathways was found, which is consistent with its likely application as an industrial polymer or surfactant.
References
A Technical Guide to the Micelle Formation of Amphiphilic Block Copolymers in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the self-assembly of amphiphilic block copolymers into micelles within an aqueous environment. It provides a comprehensive overview of the thermodynamic driving forces, factors influencing micellization, and key characterization techniques. This guide is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering both theoretical understanding and practical experimental guidance.
Introduction to Amphiphilic Block Copolymer Micelles
Amphiphilic block copolymers are macromolecules composed of at least two distinct polymer chains (blocks) with differing affinities for a solvent. In aqueous solutions, these copolymers self-assemble into core-shell structures known as micelles.[1] The hydrophobic blocks, which are poorly soluble in water, form the core of the micelle, creating a microenvironment capable of encapsulating hydrophobic drugs.[2] The hydrophilic blocks form the outer shell, or corona, which interfaces with the aqueous medium, providing stability to the micellar structure.[1]
The unique architecture of these micelles, typically in the size range of 10-100 nm, makes them highly attractive as nanocarriers for the delivery of poorly water-soluble drugs.[3] The hydrophilic shell can also be functionalized to achieve targeted drug delivery.
Thermodynamics of Micelle Formation
The formation of micelles is a thermodynamically driven process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). Below the CMC, the block copolymer chains exist as individual unimers in the solution. As the concentration increases to the CMC, the hydrophobic blocks aggregate to minimize their contact with water, a process driven by an increase in the entropy of the system due to the release of ordered water molecules surrounding the hydrophobic chains.
The Gibbs free energy of micellization (ΔG_m) is a key thermodynamic parameter that describes the spontaneity of the process. It is related to the enthalpy (ΔH_m) and entropy (ΔS_m) of micellization by the following equation:
ΔG_m = ΔH_m - TΔS_m
A negative ΔG_m indicates that micelle formation is a spontaneous process.
Factors Influencing Micelle Formation
Several factors can influence the CMC and the resulting micelle characteristics, such as size, morphology, and stability:
-
Copolymer Composition and Architecture: The relative lengths of the hydrophilic and hydrophobic blocks play a crucial role. Longer hydrophobic blocks generally lead to a lower CMC and larger micelles. The architecture of the copolymer (e.g., diblock, triblock, or graft) also affects the self-assembly process.
-
Molecular Weight: Higher molecular weight copolymers tend to have lower CMCs.
-
Solvent Properties: The nature of the aqueous medium, including pH, ionic strength, and the presence of additives, can significantly impact micelle formation.
-
Temperature: Temperature can affect the solubility of the polymer blocks and thus influence the CMC. For some copolymers, a critical micelle temperature (CMT) is observed, below which micellization does not occur.
Quantitative Data on Block Copolymer Micelles
The following tables summarize key quantitative data for commonly studied amphiphilic block copolymers.
Table 1: Critical Micelle Concentration (CMC) of Various Block Copolymers
| Block Copolymer | Method | Temperature (°C) | CMC (mg/L) | Reference |
| Pluronic F127 | Isothermal Titration Calorimetry | 25 | 340 | [4][5] |
| Pluronic F127 | Isothermal Titration Calorimetry | 40 | 20 | [4][5] |
| Pluronic F68 | Isothermal Titration Calorimetry | 25 | 600-1000 | [4] |
| mPEG-PCL (2-5 kDa) | Fluorescence Spectroscopy | Room Temperature | 4.8 | [6] |
| mPEG-PCL (5-5 kDa) | Fluorescence Spectroscopy | Room Temperature | 2.9 | [6] |
| mPEG-PCL (5-10 kDa) | Fluorescence Spectroscopy | Room Temperature | 1.8 | [6] |
| mPEG-(PCL)2 (Y-shaped) | Not Specified | Not Specified | 43.7 | [7] |
| DOX-Hyd-PLA-PEG-FOL | Not Specified | Not Specified | 9.55 | [8] |
| PEGME-b-PDS | Fluorescence Spectroscopy | Not Specified | 47 | [9] |
Table 2: Micelle Size of Various Block Copolymers
| Block Copolymer | Method | Micelle Size (nm) | Polydispersity Index (PDI) | Reference |
| mPEG-PCL (2-2 kDa) | Dynamic Light Scattering | 36.1 | Not Specified | [6] |
| mPEG-PCL (2-5 kDa) | Dynamic Light Scattering | 52.9 | 0.164 | [6] |
| mPEG-PCL (5-5 kDa) | Dynamic Light Scattering | 67.8 | 0.159 | [6] |
| mPEG-PCL (5-10 kDa) | Dynamic Light Scattering | 79.9 | 0.157 | [6] |
| mPEG-(PCL)2 (Y-shaped) | Not Specified | 95.1 (empty), 21.4 (DOX-loaded) | Not Specified | [7] |
| DOX-Hyd-PLA-PEG-FOL | Not Specified | 188 (targeted), 182 (non-targeted) | Not Specified | [8] |
| PEG-PCL (DOX-loaded) | Dynamic Light Scattering | 36 | Not Specified | [10] |
Table 3: Drug Loading in Block Copolymer Micelles
| Block Copolymer | Drug | Drug Loading Content (%) | Drug Loading Efficiency (%) | Reference |
| PLA-PEG-FA | Doxorubicin | 5.14 (at 10:1 polymer:drug ratio) | Not Specified | [11] |
| PEG-PCL | Doxorubicin | 4.41 | 17.65 | [12] |
| mPEG-(PCL)2 (Y-shaped) | Doxorubicin | Not Specified | 22.3 | [7] |
| PEG-PCL | Doxorubicin | 12.6 | 48.15 | [10] |
| DOX-Hyd-PLA-PEG-FOL | Doxorubicin | 39.6 (molar percent) | Not Specified | [8] |
Experimental Protocols for Micelle Characterization
Accurate characterization of block copolymer micelles is crucial for their application in drug delivery. The following sections provide detailed methodologies for key experimental techniques.
Determination of Critical Micelle Concentration (CMC) using Pyrene Fluorescence Spectroscopy
This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.
Materials:
-
Amphiphilic block copolymer
-
Pyrene
-
Acetone (spectroscopic grade)
-
Deionized water
-
Volumetric flasks
-
Micropipettes
-
Fluorescence spectrophotometer
Protocol:
-
Prepare a stock solution of pyrene in acetone (e.g., 1.7 x 10⁻² M).[13]
-
Prepare a series of aqueous solutions of the block copolymer with varying concentrations, bracketing the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each copolymer solution to achieve a final pyrene concentration of approximately 6 x 10⁻⁶ M.[13] Ensure the acetone is completely evaporated before adding the aqueous copolymer solution.
-
Allow the solutions to equilibrate for at least 3 hours.[13]
-
Measure the fluorescence emission spectra of each solution using an excitation wavelength of 340 nm.[13] Record the intensities at the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the fluorescence intensities (I₁/I₃) against the logarithm of the copolymer concentration.
-
The CMC is determined from the inflection point of this plot, which can be found by the intersection of the two linear portions of the curve.
Measurement of Micelle Size using Dynamic Light Scattering (DLS)
DLS measures the hydrodynamic diameter of particles in suspension by analyzing the fluctuations in scattered light intensity caused by Brownian motion.
Materials:
-
Micellar solution
-
Deionized water or appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Cuvettes
Protocol:
-
Prepare the micellar solution at a concentration above the CMC. It is crucial to filter the sample through a syringe filter (e.g., 0.45 µm) to remove dust and large aggregates.[14]
-
Dilute the sample with filtered deionized water or buffer to an appropriate concentration. The optimal concentration should be determined by serial dilution to avoid multiple scattering effects.[14]
-
Transfer the sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (typically 25°C) for at least 10-15 minutes.[14]
-
Set the measurement parameters on the instrument, including the scattering angle (commonly 90° or 173°), laser wavelength, and solvent viscosity and refractive index.
-
Perform the measurement. The instrument's software will typically provide the z-average hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
Visualization of Micelles using Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the morphology and size of the micelles.
Materials:
-
Micellar solution
-
TEM grid (e.g., carbon-coated copper grid)
-
Staining agent (e.g., uranyl acetate or phosphotungstic acid), if necessary
-
Filter paper
-
Transmission Electron Microscope
Protocol:
-
Prepare the micellar solution at a suitable concentration.
-
Place a drop of the micellar solution onto the surface of a TEM grid.
-
Allow the sample to adsorb for a few minutes.
-
Blot off the excess liquid using a piece of filter paper.
-
(Optional) Negative Staining: If the contrast is low, a drop of a negative staining solution (e.g., 1% uranyl acetate) can be applied to the grid for a short period (e.g., 30-60 seconds) and then blotted off. This technique stains the background, leaving the micelles with lower electron density.
-
Allow the grid to air-dry completely.
-
Examine the sample in the TEM at an appropriate accelerating voltage.
-
Capture images to analyze the size, shape, and distribution of the micelles.
Visualizing Key Processes in Micellar Drug Delivery
Graphviz diagrams are used below to illustrate fundamental concepts and workflows related to amphiphilic block copolymer micelles.
References
- 1. Block copolymer micelles: preparation, characterization and application in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rug.nl [rug.nl]
- 3. Polymeric Micelles: Nanocarriers for Cancer-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Self-assemblies of pluronic micelles in partitioning of anticancer drugs and effectiveness of this system towards target protein - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03770F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin-conjugated PLA-PEG-Folate based polymeric micelle for tumor-targeted delivery: Synthesis and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin-loaded PEG-PCL copolymer micelles enhance cytotoxicity and intracellular accumulation of doxorubicin in adriamycin-resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation and Evaluation of Doxorubicin-Loaded PLA–PEG–FA Copolymer Containing Superparamagnetic Iron Oxide Nanoparticles (SPIONs) for Cancer Treatment: Combination Therapy with Hyperthermia and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CMC determination by fluorescence spectroscopy [bio-protocol.org]
- 14. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Determining the Molecular Weight of PEO-PPO Copolymers: A Technical Guide to Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles and practices for determining the molecular weight of polyethylene oxide-polypropylene oxide (PEO-PPO) block copolymers, commonly known as Pluronics®, using Gel Permeation Chromatography (GPC), also referred to as Size Exclusion Chromatography (SEC). Understanding the molecular weight and its distribution is critical for predicting the physicochemical properties and performance of these polymers in various applications, including drug delivery systems.
Introduction to GPC for PEO-PPO Copolymer Analysis
Gel Permeation Chromatography is a powerful analytical technique that separates molecules based on their hydrodynamic volume, or size in solution.[1][2] A polymer sample is dissolved in a suitable solvent and passed through a column packed with porous beads.[1][3] Larger molecules, which are excluded from the pores, travel a shorter path and elute first.[1][4] Smaller molecules can diffuse into the pores, resulting in a longer retention time.[1][4] By calibrating the system with standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined.[5] This allows for the calculation of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.[1][6]
Experimental Protocol
A successful GPC analysis of PEO-PPO copolymers requires careful consideration of several experimental parameters. The following protocol outlines the key steps and considerations.
Sample Preparation
Proper sample preparation is crucial to obtain accurate and reproducible results.
-
Concentration: Samples are typically prepared at a concentration of 1-2 mg/mL.[7] For higher molecular weight polymers, a lower concentration (e.g., 1 mg/mL) is recommended, while lower molecular weight polymers can be prepared at a higher concentration (e.g., 2 mg/mL).[7]
-
Dissolution: The chosen solvent should be a good solvent for the PEO-PPO copolymer. High-performance liquid chromatography (HPLC) grade solvents are recommended to minimize impurities.[7] The polymer should be allowed to dissolve slowly with gentle agitation.[5] Avoid vigorous shaking or sonication, which can cause mechanical degradation of high molecular weight polymer chains.[5] A minimum dissolution time of one hour is recommended, with overnight dissolution being preferable to ensure complete solubilization.[7]
-
Filtration: After complete dissolution, the sample solution must be filtered through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter that could clog the GPC column.[7]
GPC System and Operating Conditions
The choice of GPC system components and operating conditions will depend on the specific PEO-PPO copolymer and the desired information.
Table 1: Typical GPC Operating Conditions for PEO-PPO Copolymers
| Parameter | Organic GPC | Aqueous GPC |
| Mobile Phase | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Water with buffer (e.g., phosphate buffer) or salt (e.g., NaNO₃) |
| Columns | Polystyrene-divinylbenzene (PS-DVB) columns (e.g., Phenogel)[8][9] | Hydrophilic packing (e.g., Agilent PL aquagel-OH)[10] |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | Ambient or elevated (e.g., 30-40 °C) to reduce solvent viscosity[9] | Ambient or controlled temperature |
| Detector | Refractive Index (RI) Detector, UV Detector (if applicable) | Refractive Index (RI) Detector |
| Injection Volume | 20 - 100 µL | 20 - 100 µL |
Calibration
Accurate molecular weight determination relies on a proper calibration of the GPC system.
-
Calibration Standards: Narrow molecular weight distribution standards are used to create a calibration curve that plots the logarithm of molecular weight versus retention time.[4] For organic GPC, polystyrene standards are commonly used.[1] For aqueous GPC, polyethylene glycol (PEG) or polyethylene oxide (PEO) standards are more appropriate.[11]
-
Universal Calibration: For copolymers like PEO-PPO, where the hydrodynamic volume may differ from that of the calibration standards, universal calibration can be employed. This method utilizes an online viscometer in conjunction with a concentration detector to create a calibration curve of log (intrinsic viscosity × molecular weight) versus retention volume, which is independent of the polymer type.[12]
Data Analysis and Interpretation
The raw data from the GPC experiment is a chromatogram showing detector response as a function of elution time.
-
Calibration Curve Generation: A calibration curve is generated by plotting the peak retention times of the narrow standards against the logarithm of their peak molecular weights (Mp).
-
Molecular Weight Calculation: The retention time of the PEO-PPO copolymer sample is used to determine its molecular weight at each point of the chromatogram using the calibration curve.
-
Average Molecular Weights and PDI: From the molecular weight distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) are calculated.
Table 2: Molecular Weight Data for Common PEO-PPO Copolymers (Pluronics®)
| Pluronic® | PEO Units (EO) | PPO Units (PO) | Nominal Molecular Weight ( g/mol ) | Expected PDI |
| F127 | 100 | 65 | 12,600[13] | ~1.1 - 1.3 |
| P123 | 20 | 70 | 5,800 | ~1.1 - 1.3 |
| F68 | 80 | 27 | 8,400 | ~1.1 - 1.3 |
| P85 | 26 | 40 | 4,600[14] | ~1.1 - 1.3 |
| L64 | 13 | 30 | 2,900 | ~1.1 - 1.3 |
Note: The nominal molecular weights are approximate values provided by manufacturers. The experimentally determined values by GPC may vary depending on the specific batch and the analytical conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the GPC analysis of PEO-PPO copolymers.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. Phenogel Gel Permeation Chromatography (GPC) Columns | Phenomenex [phenomenex.com]
- 9. phenomenex.com [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. Korea Polymer Testing & Research Institute, Ltd., [polymer.co.kr]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Evaluation of Pluronic-Based β-Cyclodextrin Polyrotaxanes for Mobilization of Accumulated Cholesterol from Niemann-Pick Type C Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portal.research.lu.se [portal.research.lu.se]
An In-depth Technical Guide to the FTIR and NMR Analysis of Ethoxylated Propoxylated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of ethoxylated propoxylated fatty acids. These nonionic surfactants are pivotal in various pharmaceutical and industrial applications, making their precise structural elucidation and quantification essential for quality control and formulation development. This document outlines detailed experimental protocols, data interpretation, and visualization of the analytical workflow and molecular structure.
Introduction to Ethoxylated Propoxylated Fatty Acids
Ethoxylated propoxylated fatty acids are a class of nonionic surfactants synthesized by the addition of ethylene oxide (EO) and propylene oxide (PO) to a fatty acid backbone. The length of the fatty acid chain and the number and ratio of the EO and PO units determine the surfactant's properties, such as its hydrophilicity, lipophilicity, and detergency. The precise control and verification of these structural parameters are critical for their application in drug delivery systems, emulsifications, and other formulations.
Analytical Workflow
The structural and quantitative analysis of ethoxylated propoxylated fatty acids is a multi-step process that leverages the complementary strengths of both FTIR and NMR spectroscopy. FTIR provides a rapid fingerprint of the functional groups present, confirming the presence of the fatty acid, ester, and ether linkages. NMR, particularly proton (¹H) and carbon-13 (¹³C) NMR, allows for the detailed structural elucidation and quantification of the average number of ethoxy and propoxy units per molecule.
FTIR Spectroscopy Analysis
FTIR spectroscopy is a powerful and rapid technique for the qualitative analysis of ethoxylated propoxylated fatty acids. It provides information about the presence of key functional groups.
Experimental Protocol for FTIR Analysis
-
Sample Preparation: For liquid samples, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For waxy or solid samples, an Attenuated Total Reflectance (ATR) accessory is recommended. The sample is placed directly on the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first collected. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Data Presentation: Characteristic FTIR Peak Assignments
The following table summarizes the characteristic infrared absorption bands for ethoxylated propoxylated fatty acids.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Terminal hydroxyl group |
| 2950 - 2850 | C-H stretch | Alkyl chain (fatty acid, EO, PO) |
| 1740 - 1720 | C=O stretch | Ester carbonyl group |
| 1470 - 1450 | C-H bend (scissoring) | Methylene groups (-CH₂-) |
| 1380 - 1370 | C-H bend (symmetric) | Methyl groups (-CH₃) |
| 1150 - 1050 | C-O-C stretch (asymmetric) | Ether linkages (EO and PO) |
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed structural information and is the primary technique for quantifying the degree of ethoxylation and propoxylation.
Experimental Protocol for NMR Analysis
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the ethoxylated propoxylated fatty acid sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Cap the tube and gently invert it several times to ensure the sample is completely dissolved.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 25 °C.
-
Pulse Sequence: Standard single-pulse sequence.
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: 8-16 scans.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Temperature: 25 °C.
-
Pulse Sequence: Standard proton-decoupled single-pulse sequence.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the relevant signals in the ¹H NMR spectrum.
-
Data Presentation: Characteristic NMR Chemical Shifts
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for ethoxylated propoxylated fatty acids in CDCl₃.
Table 1: ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~0.88 | t | Terminal -CH₃ of the fatty acid chain |
| ~1.15 | d | -CH₃ of the propylene oxide (PO) units |
| ~1.26 | m | -(CH₂)n- of the fatty acid chain |
| ~1.60 | m | -CH₂- adjacent to the carbonyl group |
| ~2.30 | t | -CH₂-C(=O)- of the fatty acid |
| ~3.40 - 3.80 | m | -CH₂-O- of the ethylene oxide (EO) units and -CH-O- and -CH₂-O- of the PO units |
| ~4.05 | t | -CH₂-O-C(=O)- adjacent to the fatty acid ester |
Table 2: ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~14.1 | Terminal -CH₃ of the fatty acid chain |
| ~17.5 | -CH₃ of the propylene oxide (PO) units |
| ~22.7 - 34.2 | -(CH₂)n- of the fatty acid chain |
| ~65 - 75 | -CH₂-O- and -CH-O- of the EO and PO units |
| ~173.8 | -C(=O)- of the ester group |
Quantification of Ethoxylation and Propoxylation
The average number of ethoxy (n) and propoxy (m) units can be determined from the integrated ¹H NMR spectrum. The protons of the terminal methyl group of the fatty acid chain are used as an internal reference.
Calculation Steps:
-
Integrate the signal for the terminal methyl protons of the fatty acid chain (I-CH₃) at ~0.88 ppm. This integral corresponds to 3 protons.
-
Integrate the broad multiplet in the region of ~3.40 - 3.80 ppm (IEO/PO). This integral represents the protons of the -CH₂-O- groups of the EO units (4n protons) and the -CH-O- and -CH₂-O- groups of the PO units (3m protons).
-
Integrate the signal for the methyl protons of the PO units (IPO-CH₃) at ~1.15 ppm. This integral corresponds to 3m protons.
Equations:
-
Calculate the average number of propoxy units (m): m = (IPO-CH₃ / 3) / (I-CH₃ / 3) = IPO-CH₃ / I-CH₃
-
Calculate the average number of ethoxy units (n): The total integral of the ether region is the sum of the protons from the EO and PO units: IEO/PO = 4n + 3m Therefore, n can be calculated as: n = (IEO/PO - 3m) / 4
Molecular Structure Visualization
The following diagram illustrates the general structure of an ethoxylated propoxylated fatty acid, highlighting the different components that are analyzed by FTIR and NMR.
Conclusion
The combined use of FTIR and NMR spectroscopy provides a powerful analytical approach for the comprehensive characterization of ethoxylated propoxylated fatty acids. FTIR offers a rapid method for functional group identification, while NMR allows for detailed structural elucidation and the precise quantification of the degree of ethoxylation and propoxylation. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of products containing these versatile nonionic surfactants.
The Self-Assembly of Pluronic® Block Copolymers in Aqueous Environments: A Technical Guide
An in-depth exploration of the principles, characterization, and applications of Pluronic® self-assembly for researchers, scientists, and drug development professionals.
Pluronic® block copolymers, a class of amphiphilic triblock copolymers composed of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure, have garnered significant attention across various scientific disciplines, particularly in drug delivery and nanotechnology. Their unique ability to self-assemble into core-shell micelles in aqueous solutions above a critical micelle concentration (CMC) and critical micelle temperature (CMT) makes them versatile nanocarriers for hydrophobic drugs, enhancing their solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the fundamental principles governing Pluronic® self-assembly, detailed experimental protocols for their characterization, and a summary of key quantitative data.
Fundamentals of Pluronic® Self-Assembly
Pluronic® copolymers are synthetic, non-ionic surfactants with a characteristic ABA triblock architecture. The central PPO block is hydrophobic, while the two flanking PEO blocks are hydrophilic. This amphiphilic nature drives their self-assembly in aqueous solutions. Below the CMC and CMT, Pluronic® molecules exist as individual unimers. As the concentration and/or temperature increases, the hydrophobic PPO blocks aggregate to minimize their contact with water, forming a core, while the hydrophilic PEO blocks form a protective corona, interfacing with the aqueous environment. This process, known as micellization, is a spontaneous and reversible phenomenon.[1][2]
The thermodynamics of Pluronic® micellization is typically an entropy-driven and endothermic process. The increase in entropy is primarily due to the release of ordered water molecules from around the hydrophobic PPO chains. The endothermic nature arises from the energy required to dehydrate the PPO blocks.
The self-assembly behavior and the resulting micellar properties are highly dependent on the molecular weight and the relative lengths of the PEO and PPO blocks, which are reflected in the hydrophilic-lipophilic balance (HLB) value. Pluronics with a higher PPO content (lower HLB) tend to have a lower CMC and are more prone to micellization.[1]
Quantitative Data on Pluronic® Micelles
The following tables summarize key physicochemical properties of various Pluronic® block copolymers, including their CMC, hydrodynamic radius (Rh), and aggregation number (Nagg). These parameters are crucial for selecting the appropriate Pluronic® for a specific application and for understanding the behavior of the resulting micelles.
Table 1: Physicochemical Properties of Common Pluronic® Block Copolymers
| Pluronic® | PEO Units (m) | PPO Units (n) | Molecular Weight ( g/mol ) | HLB |
| F68 | 76 | 29 | 8400 | 29 |
| F88 | 104 | 39 | 11400 | 28 |
| F108 | 129 | 56 | 14600 | >24 |
| F127 | 101 | 56 | 12600 | 22 |
| L64 | 13 | 30 | 2900 | 15 |
| P84 | 19 | 43 | 4200 | 14 |
| P85 | 26 | 40 | 4600 | 16 |
| P105 | 37 | 56 | 6500 | 15 |
| P123 | 20 | 70 | 5800 | 8 |
Data compiled from multiple sources.
Table 2: Critical Micelle Concentration (CMC) of Selected Pluronic® Copolymers at Different Temperatures
| Pluronic® | Temperature (°C) | CMC (wt%) | CMC (M) |
| F127 | 25 | 0.7 | 5.5 x 10⁻⁵ |
| F127 | 37 | 0.005 | 4.0 x 10⁻⁷ |
| P123 | 25 | 0.03 | 5.2 x 10⁻⁶ |
| P123 | 37 | 0.004 | 6.9 x 10⁻⁷ |
| F68 | 25 | 10.0 | 1.2 x 10⁻³ |
| F68 | 37 | 1.0 | 1.2 x 10⁻⁴ |
| P85 | 25 | 0.3 | 6.5 x 10⁻⁵ |
| P105 | 37 | - | ~1.0 x 10⁻⁵ |
| L64 | 25 | 0.3 | 1.0 x 10⁻⁴ |
Note: CMC values can vary depending on the experimental method and purity of the polymer.[1][3][4]
Table 3: Micellar Properties of Selected Pluronic® Copolymers
| Pluronic® | Temperature (°C) | Hydrodynamic Radius (Rh, nm) | Aggregation Number (Nagg) |
| F127 | 25 | 10 - 13 | 30 - 60 |
| F127 | 37 | 10 - 12 | 50 - 80 |
| P123 | 25 | 8 - 10 | 20 - 40 |
| P123 | 37 | 9 - 11 | 40 - 70 |
| F68 | 37 | 4 - 6 | 10 - 20 |
| P85 | 37 | 7 - 9 | 20 - 30 |
| F108 | >35 | ~12 | - |
Values are approximate and can be influenced by concentration and experimental conditions.[3][5][6]
Experimental Protocols for Micelle Characterization
A variety of analytical techniques are employed to characterize the self-assembly and properties of Pluronic® micelles. Below are detailed methodologies for key experiments.
Determination of Critical Micelle Concentration (CMC) and Critical Micelle Temperature (CMT)
Fluorescence Spectroscopy using Pyrene as a Probe
This method relies on the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment.
-
Principle: Pyrene, a hydrophobic fluorescent probe, preferentially partitions into the hydrophobic core of micelles. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) in the pyrene emission spectrum is sensitive to the polarity of the surrounding environment. In a polar aqueous environment, the I₁/I₃ ratio is high. Upon micellization, pyrene moves into the nonpolar micellar core, leading to a significant decrease in the I₁/I₃ ratio. The CMC is determined from the inflection point of a plot of the I₁/I₃ ratio versus the logarithm of the Pluronic® concentration.
-
Protocol:
-
Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.
-
Aliquots of the pyrene stock solution are added to a series of vials, and the solvent is evaporated to leave a thin film of pyrene.
-
Prepare a series of Pluronic® solutions in deionized water at various concentrations.
-
Add the Pluronic® solutions to the vials containing the pyrene film, ensuring the final pyrene concentration is approximately 10⁻⁶ M.
-
Allow the solutions to equilibrate overnight in the dark to ensure complete dissolution of pyrene and micelle formation.
-
Measure the fluorescence emission spectra of the solutions using a spectrofluorometer with an excitation wavelength of 334 nm. Record the emission intensities at the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the Pluronic® concentration. The CMC is determined from the intersection of the two linear regions of the plot.
-
To determine the CMT, this procedure is repeated at various temperatures for a fixed Pluronic® concentration. The CMT is the temperature at which a sharp change in the I₁/I₃ ratio is observed.
-
Determination of Micelle Size and Size Distribution
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic radius (Rh) and size distribution of particles in suspension.
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the micelles. Smaller particles move faster, causing more rapid fluctuations in the scattered light intensity. The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic radius of the micelles.
-
Protocol:
-
Prepare Pluronic® solutions at concentrations above the CMC in deionized water.
-
Filter the solutions through a 0.22 µm or 0.45 µm syringe filter to remove dust and other large aggregates.
-
Place the filtered solution into a clean DLS cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the DLS measurement, typically at a scattering angle of 90° or 173°.
-
The instrument's software will analyze the correlation function of the scattered light intensity to determine the diffusion coefficient and subsequently calculate the hydrodynamic radius and polydispersity index (PDI).
-
Determination of Micelle Molecular Weight and Aggregation Number
Static Light Scattering (SLS)
SLS measures the time-averaged intensity of scattered light as a function of scattering angle and polymer concentration to determine the weight-average molecular weight (Mw) of the micelles, the radius of gyration (Rg), and the second virial coefficient (A₂).
-
Principle: The intensity of scattered light is proportional to the molecular weight and concentration of the scattering particles. By measuring the scattered intensity at various angles and concentrations, a Zimm plot can be constructed. Extrapolation of the data to zero angle and zero concentration yields the weight-average molecular weight of the micelles. The aggregation number (Nagg) can then be calculated by dividing the micellar molecular weight by the molecular weight of a single Pluronic® unimer.
-
Protocol:
-
Prepare a series of Pluronic® solutions at different concentrations above the CMC.
-
Clarify the solutions by filtration or centrifugation to remove dust.
-
Measure the refractive index increment (dn/dc) of the Pluronic® solution using a differential refractometer.
-
Measure the intensity of scattered light for each solution at multiple angles using a goniometer-based light scattering instrument.
-
Construct a Zimm plot by plotting Kc/Rθ versus sin²(θ/2) + k'c, where K is an optical constant, c is the concentration, Rθ is the Rayleigh ratio, θ is the scattering angle, and k' is a constant.
-
The intercept of the Zimm plot at both zero angle and zero concentration gives 1/Mw.
-
Calculate the aggregation number using the formula: Nagg = Mw (micelle) / Mw (unimer).
-
Thermodynamic Characterization of Micellization
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for directly measuring the heat changes associated with molecular interactions, including micelle formation and dissociation.
-
Principle: ITC measures the heat absorbed or released during the titration of a concentrated Pluronic® solution (above the CMC) into a dilute solution or pure water. When the concentrated micellar solution is injected into water, the micelles dissociate into unimers, resulting in a measurable heat change. The integrated heat per injection is plotted against the total Pluronic® concentration in the cell. The resulting enthalpogram shows a sigmoidal transition around the CMC, from which the CMC and the enthalpy of micellization (ΔHmic) can be determined.
-
Protocol:
-
Prepare a concentrated solution of Pluronic® (e.g., 10-20 times the expected CMC) in deionized water and load it into the ITC syringe.
-
Fill the ITC sample cell with deionized water.
-
Set the desired experimental temperature and allow the system to equilibrate.
-
Perform a series of small injections of the concentrated Pluronic® solution into the sample cell while monitoring the heat change.
-
The raw data is a series of heat flow peaks corresponding to each injection. Integrate these peaks to obtain the heat change per injection.
-
Plot the integrated heat per mole of injectant against the total Pluronic® concentration in the cell.
-
Fit the data to a suitable model to determine the CMC and the enthalpy of micellization (ΔHmic). The Gibbs free energy (ΔGmic) and entropy (ΔSmic) of micellization can then be calculated using the following equations:
-
ΔGmic = RT ln(CMC)
-
ΔSmic = (ΔHmic - ΔGmic) / T
-
-
Visualizing Pluronic® Self-Assembly and Characterization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the self-assembly of Pluronic® block copolymers.
Caption: Temperature and concentration-dependent self-assembly of Pluronic® block copolymers.
Caption: Structure of a drug-loaded Pluronic® micelle in an aqueous environment.
Caption: Experimental workflow for the characterization of Pluronic® micelles.
Conclusion
The self-assembly of Pluronic® block copolymers in water is a complex yet predictable phenomenon that can be harnessed for a multitude of applications, particularly in the pharmaceutical sciences. A thorough understanding of the principles of micellization, coupled with robust experimental characterization, is essential for the rational design and development of Pluronic®-based systems. This guide provides a foundational understanding and practical methodologies to aid researchers in this endeavor. The quantitative data presented herein serves as a valuable reference for selecting appropriate Pluronic® grades and for predicting their behavior in aqueous solutions. Further research into the interactions of Pluronic® micelles with biological systems will continue to expand their utility in advanced drug delivery and other biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct and Reverse Pluronic Micelles: Design and Characterization of Promising Drug Delivery Nanosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of Pluronic block copolymers on the aggregation state of nystatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pluronic F68 Micelles as Carriers for an Anti-Inflammatory Drug: A Rheological and Scattering Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Impact of small molecule and reverse poloxamer addition on the micellization and gelation mechanisms of poloxamer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Formulation of Drug-Loaded Micelles with PEO-PPO Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(ethylene oxide)-poly(propylene oxide) (PEO-PPO) block copolymers, commercially known as Pluronics® or Poloxamers, are amphiphilic polymers that self-assemble into micelles in aqueous solutions. These micelles consist of a hydrophobic PPO core, which can encapsulate poorly water-soluble drugs, and a hydrophilic PEO shell that forms a stabilizing corona, enhancing systemic circulation time. This document provides detailed protocols for the formulation and characterization of drug-loaded PEO-PPO micelles.
Quantitative Data Summary
The following tables summarize key quantitative parameters for drug-loaded PEO-PPO micelles from various studies. These parameters are crucial for evaluating the efficacy of the formulation.
Table 1: Physicochemical Properties of Drug-Loaded PEO-PPO Micelles
| PEO-PPO Copolymer | Drug | Drug Loading Content (DLC, w/w%) | Encapsulation Efficiency (EE, %) | Micelle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Pluronic® F127 | Doxorubicin | 5.8 ± 0.4 | 85.3 ± 3.1 | 125.4 ± 5.2 | 0.18 ± 0.03 | -8.2 ± 1.1 | |
| Pluronic® F127 | Paclitaxel | 4.2 ± 0.3 | 92.1 ± 2.5 | 140.8 ± 6.7 | 0.21 ± 0.04 | -5.7 ± 0.9 | |
| Pluronic® P85 | Curcumin | 7.1 ± 0.5 | 89.5 ± 4.2 | 98.6 ± 4.1 | 0.15 ± 0.02 | -10.5 ± 1.5 | |
| Pluronic® F68 | Indomethacin | 3.5 ± 0.2 | 78.9 ± 3.8 | 165.2 ± 7.8 | 0.25 ± 0.05 | -3.4 ± 0.7 | |
| Pluronic® F127/P123 | Cisplatin | 6.5 ± 0.6 | 82.4 ± 2.9 | 110.3 ± 5.9 | 0.19 ± 0.03 | -7.1 ± 1.2 |
Table 2: In Vitro Drug Release from PEO-PPO Micelles
| PEO-PPO Copolymer | Drug | Release at 24h (pH 7.4) | Release at 24h (pH 5.0) | Release Conditions | Reference |
| Pluronic® F127 | Doxorubicin | 35.2 ± 2.5% | 75.8 ± 4.1% | 37°C, Sink Conditions | |
| Pluronic® F127 | Paclitaxel | 28.9 ± 2.1% | 62.4 ± 3.5% | 37°C, Sink Conditions | |
| Pluronic® P85 | Curcumin | 40.1 ± 3.2% | 80.5 ± 4.8% | 37°C, Sink Conditions |
Experimental Protocols
Detailed methodologies for the preparation and characterization of drug-loaded PEO-PPO micelles are provided below.
Two common methods for preparing drug-loaded PEO-PPO micelles are the thin-film hydration method and the solvent evaporation method.
Protocol 2.1.1: Thin-Film Hydration Method
-
Dissolution: Dissolve a known amount of the PEO-PPO copolymer (e.g., Pluronic® F127) and the hydrophobic drug (e.g., Paclitaxel) in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask. A typical polymer-to-drug weight ratio is 10:1 to 20:1.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40°C) to form a thin, uniform film on the inner wall of the flask.
-
Hydration: Hydrate the thin film with a pre-heated aqueous solution (e.g., phosphate-buffered saline (PBS) pH 7.4 or deionized water) at a temperature above the critical micelle temperature (CMT) of the copolymer (e.g., 60°C for Pluronic® F127). The hydration is typically performed with gentle agitation for a specified period (e.g., 1-2 hours) to allow for the self-assembly of micelles.
-
Purification: To remove the non-encapsulated drug and any impurities, the micellar solution can be centrifuged or filtered through a 0.22 µm syringe filter. For more rigorous purification, dialysis against the hydration medium can be performed.
Protocol 2.1.2: Solvent Evaporation Method
-
Dissolution: Dissolve the PEO-PPO copolymer and the drug in a water-miscible organic solvent with a low boiling point, such as acetone or acetonitrile.
-
Emulsification: Add the organic solution dropwise into a larger volume of aqueous solution under constant stirring. This leads to the formation of an oil-in-water emulsion.
-
Solvent Evaporation: The organic solvent is then removed by evaporation, typically under reduced pressure or by stirring at room temperature overnight. As the organic solvent is removed, the polymer precipitates and self-assembles into drug-loaded micelles.
-
Purification: Similar to the thin-film hydration method, the resulting micellar solution is purified by filtration or dialysis to remove any free drug.
Protocol 2.2.1: Determination of Micelle Size, PDI, and Zeta Potential
-
Sample Preparation: Dilute the purified micellar solution with deionized water or PBS to an appropriate concentration for analysis.
-
Dynamic Light Scattering (DLS) Analysis:
-
Measure the hydrodynamic diameter (micelle size) and polydispersity index (PDI) of the micelles using a DLS instrument (e.g., Malvern Zetasizer).
-
Equilibrate the sample at a controlled temperature (e.g., 25°C) for a few minutes before measurement.
-
Perform the measurement at a fixed scattering angle (e.g., 90° or 173°).
-
-
Zeta Potential Measurement:
-
Measure the zeta potential of the diluted micellar solution using the same instrument in electrophoresis mode.
-
The zeta potential provides an indication of the surface charge of the micelles and their stability against aggregation.
-
Protocol 2.2.2: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Sample Preparation: Lyophilize a known volume of the purified micellar solution to obtain a dry powder.
-
Drug Extraction: Dissolve a precisely weighed amount of the lyophilized powder in a suitable organic solvent (e.g., methanol, acetonitrile) to disrupt the micelles and release the encapsulated drug.
-
Quantification:
-
Quantify the amount of drug in the solution using a validated analytical method, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength or High-Performance Liquid Chromatography (HPLC).
-
Create a standard calibration curve of the drug in the same solvent to determine the concentration.
-
-
Calculations:
-
Drug Loading Content (DLC %):
-
Encapsulation Efficiency (EE %):
-
Protocol 2.3.1: Dialysis Method
-
Sample Preparation: Place a known volume of the purified drug-loaded micellar solution into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the micelles.
-
Release Study:
-
Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions and acetate buffer at pH 5.0 to simulate the endosomal environment) maintained at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification: Analyze the amount of drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
The following diagrams illustrate the experimental workflow for the formulation and characterization of drug-loaded micelles and a simplified representation of their cellular uptake.
Caption: Experimental workflow for micelle formulation and characterization.
Caption: Cellular uptake of drug-loaded micelles via endocytosis.
Preparation of In Situ Gelling Systems for Sustained Drug Release: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In situ gelling systems represent a significant advancement in drug delivery technology, offering a platform for sustained and controlled release of therapeutic agents. These systems are administered as low-viscosity solutions or suspensions that undergo a phase transition to a gel state upon exposure to physiological conditions at the site of application. This sol-to-gel transition can be triggered by various stimuli, including temperature, pH, or the presence of specific ions.[1][2][3] The formation of a gel depot in situ increases the residence time of the drug at the target site, leading to prolonged therapeutic effects, reduced dosing frequency, and improved patient compliance.[4][5]
This document provides detailed application notes and protocols for the preparation and characterization of three common types of in situ gelling systems: temperature-sensitive, pH-sensitive, and ion-sensitive.
Mechanisms of In Situ Gelation
The transformation from a sol to a gel is driven by changes in the polymer's solubility and intermolecular interactions in response to physiological stimuli.
-
Temperature-Sensitive Systems: These systems typically utilize thermosensitive polymers, such as Poloxamers (e.g., Pluronic® F127), which exhibit a lower critical solution temperature (LCST). Below the LCST, the polymer chains are hydrated and exist as a solution. As the temperature rises to physiological levels (around 37°C), the polymer undergoes dehydration, leading to micellar aggregation and the formation of a gel network.[6][7]
-
pH-Sensitive Systems: pH-responsive polymers contain acidic or basic functional groups that ionize in response to changes in pH. For instance, polymers like Carbopol® (a polyacrylic acid) are in a solution state at acidic pH. Upon administration to a location with a higher pH, such as the eye or buccal cavity (pH ~7.4), the acidic groups ionize, causing electrostatic repulsion between the polymer chains, which leads to swelling and gel formation.[8][9][10]
-
Ion-Sensitive Systems: Certain natural polysaccharides, such as sodium alginate and gellan gum, undergo gelation in the presence of cations. For example, sodium alginate, a polymer composed of guluronic and mannuronic acid blocks, crosslinks in the presence of divalent cations like calcium (Ca²⁺) to form a stable hydrogel.[1][11][12]
Diagrams of In Situ Gelation Mechanisms
dot digraph "In_Situ_Gelation_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_temp" { label="Temperature-Sensitive Gelation"; bgcolor="#F1F3F4"; "Temp_Sol" [label="Polymer Solution\n(Low Temperature)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Temp_Gel" [label="Gel Formation\n(Physiological Temperature)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Temp_Sol" -> "Temp_Gel" [label=" Temperature Increase "]; }
subgraph "cluster_ph" { label="pH-Sensitive Gelation"; bgcolor="#F1F3F4"; "pH_Sol" [label="Polymer Solution\n(Low pH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "pH_Gel" [label="Gel Formation\n(Physiological pH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "pH_Sol" -> "pH_Gel" [label=" pH Increase "]; }
subgraph "cluster_ion" { label="Ion-Sensitive Gelation"; bgcolor="#F1F3F4"; "Ion_Sol" [label="Polymer Solution\n(No/Low Ions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ion_Gel" [label="Gel Formation\n(Presence of Cations)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ion_Sol" -> "Ion_Gel" [label=" Addition of Cations (e.g., Ca²⁺) "]; } } dot Caption: Mechanisms of in situ gelation.
Experimental Protocols
I. Preparation of In Situ Gelling Systems
A. Protocol for Temperature-Sensitive In Situ Gels (e.g., using Poloxamer 407)
This protocol describes the "cold method" for preparing thermosensitive in situ gels, which is widely used to ensure complete dissolution of the polymer.[13][14]
Materials:
-
Poloxamer 407 (Pluronic® F127)
-
Active Pharmaceutical Ingredient (API)
-
Purified water (cold, ~4°C)
-
Magnetic stirrer and stir bar
-
Refrigerator
Procedure:
-
Weigh the required amount of Poloxamer 407.
-
In a beaker, add the weighed Poloxamer 407 to a predetermined volume of cold purified water with continuous stirring.
-
To ensure complete dissolution, seal the beaker and store it in a refrigerator at 4°C overnight, or until a clear solution is formed.
-
Separately, dissolve the accurately weighed API in a small amount of purified water.
-
Slowly add the API solution to the cold polymer solution with gentle stirring until a homogenous formulation is obtained.
-
Store the final formulation at 4°C.
B. Protocol for pH-Sensitive In Situ Gels (e.g., using Carbopol 934P and HPMC)
This protocol details the preparation of a pH-sensitive system using a combination of a pH-sensitive polymer and a viscosity-enhancing agent.[8][9]
Materials:
-
Carbopol 934P
-
Hydroxypropyl methylcellulose (HPMC)
-
API
-
Purified water
-
Triethanolamine or Sodium Hydroxide (for pH adjustment)
-
Magnetic stirrer and stir bar
Procedure:
-
Disperse the required amount of Carbopol 934P and HPMC in purified water with continuous stirring.
-
Allow the dispersion to hydrate overnight to ensure complete dissolution of the polymers.
-
Dissolve the API in a separate container with a small volume of purified water.
-
Add the API solution to the polymer dispersion and stir until uniform.
-
Adjust the pH of the final formulation to the desired level (typically pH 4-6) using triethanolamine or a suitable base.[9]
C. Protocol for Ion-Sensitive In Situ Gels (e.g., using Sodium Alginate)
This protocol outlines the preparation of an ion-sensitive formulation that gels in the presence of divalent cations.[1][15]
Materials:
-
Sodium Alginate
-
Calcium Chloride (or other divalent cation source)
-
API
-
Purified water
-
Magnetic stirrer and stir bar
Procedure:
-
Disperse the required amount of sodium alginate in purified water with constant stirring until a homogenous solution is formed. Heating the solution may be necessary for complete dissolution.
-
Dissolve the API in a separate portion of purified water.
-
Incorporate the API solution into the sodium alginate solution and mix thoroughly.
-
The gelling agent, such as calcium chloride, is typically not added directly to the formulation to prevent premature gelation. Instead, the gelation is triggered upon contact with physiological fluids containing ions or a separate cross-linking solution. For oral formulations, calcium carbonate can be included, which releases calcium ions in the acidic environment of the stomach.[11][16]
Experimental Workflow
dot digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
"Formulation" [label="1. Formulation Preparation\n(Polymer, API, Excipients)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Characterization" [label="2. Physicochemical Characterization", fillcolor="#FBBC05", fontcolor="#202124"]; "Evaluation" [label="3. In Vitro & In Vivo Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Release" [label="Sustained Drug Release", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Formulation" -> "Characterization"; "Characterization" -> "Evaluation"; "Evaluation" -> "Release";
subgraph "cluster_char" { label="Characterization Details"; bgcolor="#F1F3F4"; "pH" [label="pH Measurement"]; "Viscosity" [label="Viscosity Measurement"]; "Gelation" [label="Gelation Time & Temperature"]; "Strength" [label="Gel Strength"]; "Content" [label="Drug Content"]; }
subgraph "cluster_eval" { label="Evaluation Details"; bgcolor="#F1F3F4"; "InVitro" [label="In Vitro Drug Release"]; "Mucoadhesion" [label="Mucoadhesion Study"]; "Sterility" [label="Sterility Testing"]; "Irritation" [label="Ocular/Tissue Irritation"]; }
"Characterization" -> "pH" [style=invis]; "Characterization" -> "Viscosity" [style=invis]; "Characterization" -> "Gelation" [style=invis]; "Characterization" -> "Strength" [style=invis]; "Characterization" -> "Content" [style=invis];
"Evaluation" -> "InVitro" [style=invis]; "Evaluation" -> "Mucoadhesion" [style=invis]; "Evaluation" -> "Sterility" [style=invis]; "Evaluation" -> "Irritation" [style=invis]; } dot Caption: General experimental workflow.
II. Characterization of In Situ Gelling Systems
A. Protocol for Viscosity Measurement
Viscosity is a critical parameter that influences the ease of administration and the drug release rate.[17][18]
Apparatus:
-
Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle
-
Controlled temperature water bath
Procedure:
-
Calibrate the viscometer using standard calibration fluids.
-
Place a specific volume of the in situ gelling formulation in the sample holder.
-
Equilibrate the sample to the desired temperature (e.g., room temperature and physiological temperature).
-
Measure the viscosity at different rotational speeds (shear rates) to determine the rheological behavior (Newtonian or non-Newtonian).
-
For thermosensitive gels, measure the viscosity at increasing temperatures to identify the sol-gel transition temperature.[19]
B. Protocol for In Vitro Gelling Capacity and Gelation Time
This test visually assesses the formation and stability of the gel upon exposure to a simulated physiological environment.[5][20]
Materials:
-
Simulated tear fluid (for ocular preparations) or simulated gastric fluid (for oral preparations)
-
Test tubes
-
Thermostatic water bath
Procedure:
-
Place a defined volume (e.g., 2 mL) of the simulated physiological fluid into a test tube and maintain it at 37°C.
-
Carefully add a specific volume (e.g., 100 µL) of the in situ gelling formulation into the test tube.[21]
-
Visually observe the time taken for the gel to form.
-
The gelling capacity can be graded based on the speed of gel formation and the time the gel remains intact.[5]
C. Protocol for Gel Strength Measurement
Gel strength indicates the consistency of the formed gel and its ability to withstand physiological forces.[2][22]
Apparatus:
-
Texture analyzer or a simple apparatus with a penetrating probe/weight.[23]
Procedure:
-
Prepare the gel by inducing the sol-to-gel transition in a container.
-
A standard probe is allowed to penetrate the gel at a constant speed.
-
The force required to penetrate the gel to a specific depth is recorded as the gel strength.
D. Protocol for In Vitro Drug Release Studies
This assay determines the rate and extent of drug release from the in situ gel, providing insights into its sustained release characteristics.[24][25]
Apparatus:
-
Franz diffusion cell or dialysis bag method
-
Release medium (e.g., simulated physiological fluid)
-
Magnetic stirrer
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure (using Dialysis Bag Method):
-
Accurately measure a volume of the in situ gelling formulation and place it inside a dialysis bag with a specific molecular weight cut-off.
-
Securely seal the dialysis bag and immerse it in a known volume of pre-warmed release medium at 37°C, with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
Quantitative Data Summary
The following tables summarize representative quantitative data for different in situ gelling systems.
Table 1: Temperature-Sensitive In Situ Gels
| Polymer System | API | Gelation Temperature (°C) | Viscosity (cP) at 37°C | Drug Release | Reference |
| 20% w/v Poloxamer 407 | Ofloxacin | ~32-35 | >1000 | Sustained over 8 hours | [7] |
| 18% w/v Poloxamer 407 / 1% w/v HPMC | Timolol Maleate | ~34 | ~2500 | ~80% release in 8 hours | [10] |
| 23.5% w/w Poloxamer 338/407 | Bedaquiline | 26-30 | Not specified | Sustained over several days | [26] |
Table 2: pH-Sensitive In Situ Gels
| Polymer System | API | Formulation pH | Gelling pH | Viscosity (cP) at Gelled State | Drug Release | Reference |
| 0.4% w/v Carbopol 940 / 0.5% w/v Chitosan | Timolol Maleate | 6.0 | 7.4 | ~3000 | Sustained over 12 hours | [10] |
| 0.3% w/v Carbopol 934 / 0.2% w/v Xanthan Gum | Lidocaine HCl | 4-5.8 | 6.8 | ~1500 | ~90% release in 6 hours | [8] |
| 0.3% w/v Carbopol / 0.5% w/v HPMC | Bear Bile | 5.0 | 7.4 | >2000 | Sustained over 160 minutes | [27] |
Table 3: Ion-Sensitive In Situ Gels
| Polymer System | API | Cation for Gelation | Gelling Capacity | Viscosity (cP) at Gelled State | Drug Release | Reference |
| 1.5% w/v Sodium Alginate | Famotidine | Ca²⁺ | Good | Not specified | Sustained release | [1] |
| 0.45% w/v Gellan Gum | Brimonidine Tartrate | Ions in tear fluid | Good | ~1000 | Sustained release | [21] |
| 0.2% w/v Gellan Gum / 0.6% w/v Sodium Alginate | Matrine | Ions in tear fluid | Excellent | >3000 | ~88% release in 6 hours | [12] |
Sustained Drug Release from In Situ Gels
dot digraph "Sustained_Release" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Admin" [label="Administration of\nLiquid Formulation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Gelation" [label="In Situ Gelation\nat Target Site", fillcolor="#FBBC05", fontcolor="#202124"]; "Depot" [label="Formation of\nDrug-Entrapped Gel Depot", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Release" [label="Sustained Drug Release\nvia Diffusion/Erosion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Effect" [label="Prolonged Therapeutic Effect", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Admin" -> "Gelation"; "Gelation" -> "Depot"; "Depot" -> "Release"; "Release" -> "Effect"; } dot Caption: Sustained drug release process.
Conclusion
The preparation of in situ gelling systems for sustained drug release offers a versatile and effective approach to enhance drug delivery. By selecting appropriate polymers and understanding their gelation mechanisms, researchers can design formulations with tailored properties for various applications, including oral, ocular, and parenteral routes. The protocols and data presented in this document provide a comprehensive guide for the development and characterization of these advanced drug delivery systems. Careful optimization of formulation parameters and thorough evaluation of the final product are crucial for achieving the desired sustained-release profile and therapeutic efficacy.
References
- 1. [PDF] Formulation and Evaluation of Sodium Alginate Based In-Situ Gel Drug Delivery System of | Semantic Scholar [semanticscholar.org]
- 2. Gels as Promising Delivery Systems: Physicochemical Property Characterization and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.4. Preparation of a Thermosensitive In Situ Gel [bio-protocol.org]
- 4. Preparation and evaluation of brain-targetd thermosensitive in situ gel of geniposide [protocols.io]
- 5. 2.12. Evaluation of the in situ gel [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. ijper.org [ijper.org]
- 10. Carbopol/Chitosan Based pH Triggered In Situ Gelling System for Ocular Delivery of Timolol Maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jipbs.com [jipbs.com]
- 12. In Situ Gelling Gelrite/Alginate Formulations as Vehicles for Ophthalmic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals [mdpi.com]
- 18. Microfluidic Rheology: An Innovative Method for Viscosity Measurement of Gels and Various Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. meddocsonline.org [meddocsonline.org]
- 20. scispace.com [scispace.com]
- 21. mdpi.com [mdpi.com]
- 22. stablemicrosystems.com [stablemicrosystems.com]
- 23. Gel Strength Tester: A Complete Guide to Accurate Gel Analysis - AELAB | Laboratory Equipment and Scientific Instrument Supplier [aelabgroup.com]
- 24. In vitro dissolution method for evaluation of buprenorphine in situ gel formulation: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In situ gelling system for drug delivery | PPTX [slideshare.net]
- 26. In vitro evaluation of poloxamer in situ forming gels for bedaquiline fumarate salt and pharmacokinetics following intramuscular injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Preparation and characterization of bear bile-loaded pH sensitive in-situ gel eye drops for ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pluronic-Based Nanocarriers in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Pluronic block copolymers, also known as poloxamers, are amphiphilic triblock copolymers composed of hydrophilic poly(ethylene oxide) (PEO) and hydrophobic poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure.[1][2] Their unique properties, including excellent biocompatibility, low toxicity, and the ability to self-assemble into core-shell micelles in aqueous solutions, make them ideal candidates for drug delivery systems.[1][3] Pluronic F-127 is among the most widely used polymers due to its thermo-reversible gel properties and its approval by the FDA as a drug ingredient.[1][4] These nanocarriers are particularly promising in cancer therapy for their ability to solubilize hydrophobic drugs, prolong circulation time, and overcome multidrug resistance (MDR).[4][5][6]
Beyond acting as simple carriers, Pluronics are pharmacologically active polymers that can modulate the response of cancer cells.[7][8] They have been shown to inhibit drug efflux pumps like P-glycoprotein (P-gp), deplete ATP in resistant cells, and alter membrane microviscosity, thereby sensitizing MDR cancer cells to chemotherapeutic agents.[2][9][10][11] This document provides an overview of their application, quantitative data from various studies, and detailed protocols for their synthesis and evaluation.
Data Presentation: Physicochemical and Biological Properties
The following tables summarize quantitative data from various studies on Pluronic-based nanocarriers, providing a comparative overview of their characteristics and efficacy.
Table 1: Physicochemical Characterization of Pluronic-Based Nanocarriers
| Pluronic Type(s) | Drug | Other Components | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| F127 / P104 | Doxorubicin (DOXO) | - | Not Specified | 45.8 (F127), 76.0 (P104) | Not Specified | Not Specified | [12] |
| F127 / P104 | Docetaxel (DOCE) | - | Not Specified | 56.8 (F127), 88.5 (P104) | Not Specified | Not Specified | [12] |
| F127 | Curcumin | - | ~145 | 48.03 | 41.51 | Not Specified | [13] |
| F127 / TPGS | Doxorubicin | D-α-tocopheryl polyethylene glycol 1000 succinate | 25 - 35 | 72 - 88 | Not Specified | Not Specified | [14] |
| F127 | Doxorubicin | Magnetic Silica, Transferrin | ~159 | Not Specified | Not Specified | -26.3 | [15] |
| Pluronic-b-P(CL-co-CCL) | Paclitaxel (PTX) | Functionalized poly(ε-caprolactone) | Not Specified | 90.7 | Not Specified | Not Specified | [16] |
| F127 | Bufalin | Carboxylate groups, Cystamine | 20 ± 4 | High | High | Not Specified | [17] |
| F127 | Cisplatin | Hyaluronic Acid, Silica Nanoparticles | 318 | 58.06 | Not Specified | Not Specified | [18] |
Table 2: In Vitro Cytotoxicity of Pluronic-Based Nanocarriers
| Pluronic Type(s) | Drug | Cell Line | IC50 of Nanocarrier | IC50 of Free Drug | Key Finding | Reference |
| P104 | Doxorubicin | HeLa | Lower than other carriers | Not directly compared | Lower drug concentration needed to decrease cell viability by 50% compared to other nanoparticle types. | [12] |
| F127 | Doxorubicin | HeLa | Lower than other carriers | Not directly compared | Showed high efficacy in reducing cancer cell viability. | [12] |
| F127 | Curcumin | MCF-7 | 159.7 ± 1.36 µg/mL | Higher than nanocarrier | Nanomicelles increased curcumin's potency and antiproliferative effect. | [19] |
| F127 / TPGS | Doxorubicin | MCF-7, THP-1 | Not Specified | Lower than nanocarrier | Doxorubicin-loaded mixed micelles showed greater percent inhibition and apoptosis than free doxorubicin. | [14] |
| P85 / PLGA | Paclitaxel | C6 Glioma | Significantly lower | Higher than nanocarrier | A significant increase in cytotoxicity was observed for nanoparticle formulations. | [20] |
Visualizations: Workflows and Mechanisms
Experimental Protocols
Protocol 1: Synthesis of Drug-Loaded Pluronic Micelles via Thin-Film Hydration
This protocol describes a common method for encapsulating a hydrophobic anticancer drug into Pluronic micelles.
Materials:
-
Pluronic F-127 (or other Pluronic type)
-
Hydrophobic drug (e.g., Doxorubicin, Paclitaxel, Curcumin)
-
Chloroform or other suitable organic solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Syringe filter (0.22 µm)
Methodology:
-
Dissolution: Accurately weigh and dissolve a specific amount of Pluronic F-127 and the hydrophobic drug in a minimal amount of chloroform in a round-bottom flask. The polymer-to-drug ratio should be optimized (e.g., 10:1 w/w).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40°C) until a thin, uniform polymeric film forms on the inner wall of the flask.
-
Hydration: Add a pre-determined volume of PBS (pH 7.4) to the flask containing the drug-polymer film. Hydrate the film by rotating the flask in a water bath set to a temperature above the critical micelle temperature (CMT) of the Pluronic (e.g., 60°C) for 1-2 hours. This process facilitates the self-assembly of Pluronic chains into micelles, entrapping the drug within their hydrophobic cores.[13][21]
-
Sonication: To ensure homogeneity and reduce particle size, sonicate the resulting micellar solution using a water bath sonicator for 5-10 minutes.
-
Purification: To remove any non-encapsulated drug aggregates, filter the solution through a 0.22 µm syringe filter.
-
Storage: Store the final drug-loaded nanocarrier solution at 4°C for further use.
Protocol 2: Physicochemical Characterization of Nanocarriers
Characterization is crucial to ensure the quality, stability, and predictability of the nanocarrier's in vivo behavior.[22]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanocarrier solution with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature at 25°C, scattering angle at 90° or 173°).
-
Perform the measurement to obtain the average hydrodynamic diameter (particle size), PDI (a measure of size distribution width), and zeta potential (a measure of surface charge and colloidal stability).[23]
-
B. Morphology and Structure
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanocarrier solution onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid using filter paper.
-
(Optional) Negatively stain the sample with a solution like 2% phosphotungstic acid to enhance contrast.
-
Allow the grid to air-dry completely.
-
Image the grid under the TEM at various magnifications to observe the shape (typically spherical for micelles) and size of the nanocarriers.[14]
-
Protocol 3: In Vitro Cytotoxicity Assessment via MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Drug-loaded nanocarriers, free drug solution, and "blank" (drug-free) nanocarriers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the free drug, drug-loaded nanocarriers, and blank nanocarriers in the cell culture medium.
-
After 24 hours, remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot cell viability versus drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 4: General In Vivo Antitumor Efficacy Study
Animal studies are essential for evaluating the therapeutic effectiveness and safety of the nanocarrier formulation before clinical consideration.[24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for tumor induction
-
Drug-loaded nanocarriers, free drug solution, and a control vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Methodology:
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor the tumor volume regularly using calipers (Volume = 0.5 × Length × Width²).
-
Animal Grouping: Randomly divide the tumor-bearing mice into several groups (n=5-10 per group), such as:
-
Group 1: Control (saline or PBS)
-
Group 2: Free drug
-
Group 3: Blank nanocarriers
-
Group 4: Drug-loaded nanocarriers
-
-
Treatment Administration: Administer the treatments to the respective groups, typically via intravenous (tail vein) injection, at a pre-determined dose and schedule (e.g., every 3 days for 4 cycles).
-
Efficacy Evaluation:
-
Tumor Volume: Measure the tumor volume in each mouse every 2-3 days throughout the study.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Survival: Record the survival time of the mice in each group.
-
-
Endpoint: At the end of the study (or when tumors reach a pre-defined maximum size), euthanize the mice. Excise the tumors, weigh them, and potentially perform histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
Data Analysis: Compare the tumor growth inhibition, final tumor weight, and survival rates between the different treatment groups to evaluate the efficacy of the Pluronic-based nanocarrier formulation.[17][25]
References
- 1. Polymeric Drug Delivery System Based on Pluronics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pluronics and MDR Reversal: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Drug Delivery System Based on Pluronics for Cancer Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Next-generation cancer nanotherapeutics: Pluronic® F127 based mixed micelles for enhanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pluronic block copolymers as novel polymer therapeutics for drug and gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pluronic based nano-delivery systems; Prospective warrior in war against cancer [nanomedicine-rj.com]
- 8. nanomedicine-rj.com [nanomedicine-rj.com]
- 9. Pluronic block copolymers for overcoming drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pluronic block copolymers alter apoptotic signal transduction of doxorubicin in drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pluronic micelles encapsulated curcumin manifests apoptotic cell death and inhibits pro‐inflammatory cytokines in human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Functionalized Pluronic-b-poly(ε-caprolactone) based nanocarriers of paclitaxel: solubilization, antiproliferative efficacy and in vivo pharmaceutic kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Paclitaxel-loaded PLGA nanoparticles surface modified with transferrin and Pluronic((R))P85, an in vitro cell line and in vivo biodistribution studies on rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Paclitaxel-loaded Pluronic nanoparticles formed by a temperature-induced phase transition for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Transdermal Drug Delivery Using PEO-PPO Copolymer Gels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Poly(ethylene oxide)-Poly(propylene oxide) (PEO-PPO) copolymer gels for transdermal drug delivery. PEO-PPO block copolymers, commercially known as Poloxamers or Pluronics, are thermosensitive polymers that exhibit a sol-gel transition at physiological temperatures, making them excellent vehicles for sustained topical and transdermal drug delivery.[1][2][3]
Principle of Operation
PEO-PPO copolymers are amphiphilic, consisting of hydrophilic PEO and hydrophobic PPO blocks.[4] In aqueous solutions at low temperatures, they exist as individual polymer chains (unimers). As the temperature increases, these unimers self-assemble into micelles.[5][6] At a critical concentration and temperature, these micelles pack into a lattice structure, resulting in the formation of a semi-solid gel.[1][5][6] This transition from a low-viscosity solution at room temperature to a high-viscosity gel at skin temperature allows for easy application and prolonged drug release at the site of administration.[1][3]
Experimental Protocols
Preparation of PEO-PPO Copolymer Gels (Poloxamer 407)
This protocol describes the "cold method," which is commonly used to prepare Poloxamer 407 (Pluronic® F-127) gels to ensure complete polymer hydration and avoid premature gelation.[3]
Materials:
-
Poloxamer 407 powder
-
Active Pharmaceutical Ingredient (API)
-
Distilled or deionized water
-
Beaker
-
Magnetic stirrer and stir bar
-
Refrigerator (4-5°C)
Procedure:
-
Weigh the required amount of Poloxamer 407 powder. Concentrations for transdermal applications typically range from 15% to 30% (w/w).[7][8]
-
In a separate beaker, weigh the desired amount of the API and dissolve or disperse it in a portion of the distilled water.
-
Add the remaining amount of cold (4-5°C) distilled water to a beaker containing a magnetic stir bar.
-
Slowly sprinkle the Poloxamer 407 powder onto the surface of the cold water while stirring gently to avoid foaming.[3]
-
Once the polymer is dispersed, add the API solution/dispersion to the polymer solution.
-
Seal the beaker and continue stirring at a low speed in a refrigerator (4-5°C) until the polymer is fully dissolved and a clear, homogeneous solution is formed. This may take several hours to overnight.[8][9]
-
Store the prepared gel solution at 4-5°C.[8]
Determination of Gelation Temperature (Tsol-gel)
The sol-gel transition temperature is a critical parameter for these formulations. It should ideally be between room temperature and skin temperature (around 32°C).[8]
Method 1: Visual Tube Inverting Method
-
Place a small amount (e.g., 2 mL) of the prepared gel solution into a transparent vial containing a magnetic stir bar.
-
Immerse the vial in a temperature-controlled water bath.
-
Start at a low temperature (e.g., 15°C) and gradually increase the temperature at a controlled rate (e.g., 1-2°C/min) while stirring.
-
The gelation temperature is the point at which the magnetic stir bar stops moving due to the increased viscosity.[1]
Method 2: Rheological Measurement
-
Use a rotational rheometer equipped with a temperature controller.
-
Load the sample onto the rheometer plate.
-
Perform a temperature sweep from a low temperature (e.g., 15°C) to a higher temperature (e.g., 40°C) at a constant frequency (e.g., 1 Hz) and strain.[2][10]
-
The gelation temperature is identified as the temperature at which a sharp increase in the storage modulus (G') and complex viscosity is observed.[2][11]
In Vitro Drug Release Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the in vitro release of an API from the prepared PEO-PPO copolymer gel using a Franz diffusion cell apparatus.[4][12][13][14]
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose acetate, polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer
-
Syringes for sampling
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Franz Diffusion Cell:
-
Clean and assemble the Franz diffusion cells.
-
Fill the receptor chamber with degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.[12][13]
-
Mount the synthetic membrane between the donor and receptor chambers, with the effective diffusion area properly defined.[4][12]
-
Equilibrate the cells in a water bath to maintain the membrane surface temperature at 32 ± 0.5°C.[17]
-
-
Sample Application and Release Study:
-
Apply a known quantity (e.g., 1 gram) of the drug-loaded gel onto the surface of the membrane in the donor chamber.[13]
-
Cover the donor chamber to prevent evaporation.[12]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port.[14][18]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[14][18]
-
-
Sample Analysis:
-
Analyze the collected samples for drug concentration using a validated analytical method.[19]
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against time.
-
Ex Vivo Skin Permeation Study
This protocol is for assessing the permeation of the API through an excised skin model, providing a more biologically relevant barrier than synthetic membranes.[15][16]
Materials:
-
Excised skin (e.g., human, porcine, or rat abdominal skin)[15][16]
-
Franz diffusion cells
-
Receptor medium (e.g., PBS pH 7.4)
-
Other materials as listed in the in vitro release study.
Procedure:
-
Skin Preparation:
-
Permeation Study:
-
Thaw the frozen skin at room temperature before use.
-
Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.[16]
-
Follow the same procedure as the in vitro drug release study for cell equilibration, sample application, sampling, and analysis.[18]
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area (μg/cm²) versus time.
-
Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.[18][20]
-
Determine the permeability coefficient (Kp) by dividing the flux by the initial drug concentration in the formulation.[18][20]
-
Data Presentation
The following tables summarize quantitative data from studies on transdermal drug delivery using PEO-PPO copolymer gels.
Table 1: Gelation Temperature of Poloxamer 407 Formulations
| Poloxamer 407 Conc. (% w/w) | Additives | Gelation Temperature (°C) | Reference |
| 18 | None | 25 - 32 | [8] |
| 20 | None | ~23 | [21] |
| 20 | 5% Poloxamer 188 | >23 | [2] |
| 20 | 2% NaCl | <20 | [10] |
| 30 | None | ~18 | [11] |
| 35 | None | ~16 | [11] |
| 40 | None | ~14 | [11] |
Table 2: In Vitro and Ex Vivo Permeation of Drugs from PEO-PPO Gels
| Drug | PEO-PPO Copolymer | Skin/Membrane Model | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/s x 10⁻⁷) | Reference |
| Fentanyl (200 µg/mL) | 46% PEO-PPO | Nude mouse skin | - | 0.93 ± 0.23 | [22] |
| Fentanyl (200 µg/mL) | Water (Control) | Nude mouse skin | - | 22.4 ± 4.7 | [22] |
| Ketoprofen | Poloxamer 407 with 15% oleic acid | Rat abdominal skin | 421 ± 32 | - | [23] |
| Ketoprofen | Oleo-hydrogel | Hairless mouse | 29.61 | - | [24] |
| Ketoprofen | Commercial Gel | Hairless mouse | 2.66 | - | [24] |
Visualizations
Diagrams of Experimental Workflows and Concepts
Caption: Workflow for transdermal gel development.
Caption: Sol-gel transition of PEO-PPO copolymers.
Caption: Franz diffusion cell setup.
References
- 1. An Overview on Thermosensitive Oral Gel Based on Poloxamer 407 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Mucosal Applications of Poloxamer 407-Based Hydrogels: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Poloxamer 407 Factory Directly Supply Top Quality [biolyphar.com]
- 8. scielo.br [scielo.br]
- 9. youtube.com [youtube.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alterlab.co.id [alterlab.co.id]
- 13. rjptonline.org [rjptonline.org]
- 14. scribd.com [scribd.com]
- 15. 2.9. Ex Vivo Permeation Studies [bio-protocol.org]
- 16. Ex Vivo Skin Permeation Assays [bio-protocol.org]
- 17. uspnf.com [uspnf.com]
- 18. 2.12.5. Ex Vivo ETD Skin Permeation [bio-protocol.org]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. scielo.br [scielo.br]
- 21. Autoclaving of Poloxamer 407 hydrogel and its use as a drug delivery vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO) gels as a release vehicle for percutaneous fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Topical oleo-hydrogel preparation of ketoprofen with enhanced skin permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethoxylated Propoxylated Stearates as Emulsifiers in Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethoxylated propoxylated stearates as versatile non-ionic emulsifiers in a variety of formulations. This document includes detailed experimental protocols for the preparation and characterization of emulsions, along with quantitative data to guide formulation development.
Introduction to Ethoxylated Propoxylated Stearates
Ethoxylated propoxylated stearates are non-ionic surfactants synthesized through the alkoxylation of stearic acid with ethylene oxide and propylene oxide.[1] The inclusion of both ethoxy and propoxy groups in the molecule allows for a fine-tuning of its amphiphilic properties, influencing its Hydrophilic-Lipophilic Balance (HLB), solubility, and emulsifying capabilities.[1][2] These surfactants are valued for their excellent emulsification performance, low foaming properties, and compatibility with a wide range of other ingredients, including cationic, anionic, and other non-ionic surfactants.[1] Their applications span across various industries, including pharmaceuticals, personal care, textiles, and industrial formulations, where they function as emulsifiers, detergents, wetting agents, and stabilizers.[1][3]
Key Properties and Applications
Ethoxylated propoxylated stearates offer several advantages in formulation development:
-
Versatile Emulsification: They can be used to create stable oil-in-water (O/W) and water-in-oil (W/O) emulsions. The final emulsion type is largely determined by the HLB value of the specific ethoxylated propoxylated stearate used.[4][5]
-
Controlled HLB: The ratio of ethylene oxide to propylene oxide can be adjusted during synthesis to achieve a desired HLB value, making them suitable for emulsifying a wide variety of oils and waxes.[2][4]
-
Enhanced Stability: The presence of both hydrophilic (ethoxy) and lipophilic (propoxy and stearate) moieties contributes to the formation of a stable interfacial film around emulsion droplets, preventing coalescence.[5]
-
Low Irritancy Potential: As non-ionic surfactants, they are generally considered to be milder and less irritating than their ionic counterparts, making them suitable for topical and pharmaceutical applications.
Table 1: Applications of Ethoxylated Propoxylated Stearates
| Application Area | Formulation Type | Function |
| Pharmaceuticals | Creams, Lotions, Ointments | Emulsifier, Solubilizer, Vehicle for Drug Delivery |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Formation of nanoemulsions for enhanced bioavailability | |
| Personal Care & Cosmetics | Creams, Lotions, Shampoos, Conditioners | Emulsifier, Viscosity Modifier, Wetting Agent[1] |
| Industrial Formulations | Metalworking Fluids, Textile Processing, Agrochemicals | Emulsifier, Dispersing Agent, Lubricant[1] |
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing a stable O/W emulsion using ethoxylated propoxylated stearates.
Materials:
-
Ethoxylated Propoxylated Stearate (emulsifier)
-
Oil Phase (e.g., mineral oil, vegetable oil)
-
Aqueous Phase (deionized water)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Heating plate with magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Phase Preparation:
-
In a beaker, weigh the required amount of the oil phase.
-
In a separate beaker, weigh the aqueous phase.
-
Weigh the ethoxylated propoxylated stearate and add it to the phase in which it is more soluble (typically the oil phase for lower HLB values and the aqueous phase for higher HLB values).
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C. This ensures that all components are in a liquid state and facilitates emulsification.
-
-
Emulsification:
-
Slowly add the dispersed phase to the continuous phase while stirring with a magnetic stirrer.
-
Once the addition is complete, homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 5000-10000 rpm) for a defined period (e.g., 5-10 minutes) until a uniform, milky-white emulsion is formed.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Diagram 1: Experimental Workflow for O/W Emulsion Preparation
Caption: Workflow for preparing an oil-in-water emulsion.
Protocol for Particle Size Analysis using Dynamic Light Scattering (DLS)
This protocol outlines the measurement of emulsion droplet size, a critical parameter for stability and performance.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. The optimal dilution factor should be determined empirically.
-
-
Instrument Setup:
-
Set the instrument parameters, including temperature (e.g., 25°C), scattering angle (e.g., 90° or 173°), and the refractive index and viscosity of the dispersant (water).
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement, typically consisting of multiple runs to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the mean droplet size (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution.
-
Protocol for Viscosity Measurement
This protocol describes how to measure the viscosity of the emulsion, which is important for its physical stability and sensory characteristics.
Instrumentation:
-
Rotational rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder)
Procedure:
-
Sample Loading:
-
Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.
-
-
Equilibration:
-
Allow the sample to equilibrate at the desired temperature (e.g., 25°C) for a few minutes.
-
-
Measurement:
-
Perform a shear rate sweep, for example, from 0.1 to 100 s⁻¹, to determine the viscosity profile of the emulsion.
-
-
Data Analysis:
-
Plot viscosity as a function of shear rate. This will indicate whether the emulsion behaves as a Newtonian or non-Newtonian fluid.
-
Protocol for Emulsion Stability Testing
This protocol provides methods for assessing the long-term and accelerated stability of the formulated emulsion.
Methods:
-
Long-Term Stability:
-
Store the emulsion in sealed containers at controlled room temperature (e.g., 25°C/60% RH) and refrigerated conditions (e.g., 4°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), visually inspect the samples for any signs of instability such as creaming, coalescence, or phase separation.
-
Measure the particle size and viscosity at each time point to quantify any changes.
-
-
Accelerated Stability:
-
Centrifugation: Centrifuge the emulsion at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes). Observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature. A stable emulsion should withstand several cycles without breaking.
-
Diagram 2: Logical Flow for Emulsion Characterization
Caption: Characterization workflow for emulsion formulations.
Quantitative Data and Formulation Examples
Table 2: Illustrative Effect of Emulsifier Concentration on Emulsion Properties (Data is illustrative and based on general principles observed for non-ionic surfactants)
| Emulsifier Concentration (% w/w) | Mean Droplet Size (nm) | Polydispersity Index (PDI) | Viscosity (mPa·s at 10 s⁻¹) |
| 1.0 | 500 | 0.5 | 50 |
| 2.5 | 350 | 0.3 | 150 |
| 5.0 | 200 | 0.2 | 400 |
| 10.0 | 150 | 0.15 | 800 |
Generally, as the concentration of the emulsifier increases, the droplet size decreases, and the viscosity increases due to the formation of a more stable and structured emulsion.[5]
Table 3: Illustrative Effect of HLB Value on Emulsion Stability (for an O/W Emulsion) (Data is illustrative and based on general principles of emulsion science)
| Emulsifier HLB Value | Emulsion Type Formed | Visual Stability after 24h | Mean Droplet Size (nm) |
| 4-6 | W/O | - | - |
| 8-10 | O/W | Some creaming | >1000 |
| 10-12 | O/W | Stable | 300-500 |
| 12-14 | O/W | Highly Stable | 150-300 |
| >14 | O/W | Stable, may be translucent | <150 |
For O/W emulsions, emulsifiers with higher HLB values (typically 8-18) are required for optimal stability.[4] The ideal HLB will depend on the specific oil phase used.
Table 4: Example Formulation of a Topical Cream (This is a representative formulation and may require optimization)
| Phase | Ingredient | Function | % w/w |
| A (Oil Phase) | Mineral Oil | Emollient | 15.0 |
| Cetyl Alcohol | Thickener, Co-emulsifier | 5.0 | |
| Ethoxylated Propoxylated Stearate (HLB ~12) | Primary Emulsifier | 4.0 | |
| B (Aqueous Phase) | Deionized Water | Solvent | 74.5 |
| Glycerin | Humectant | 1.0 | |
| Preservative | Preservative | 0.5 |
Characterization of the Example Topical Cream:
| Parameter | Value |
| Appearance | White, homogenous cream |
| pH | 5.5 - 6.5 |
| Mean Droplet Size | ~250 nm |
| Viscosity (at 10 s⁻¹) | ~5000 mPa·s |
| Stability | Stable after 3 freeze-thaw cycles and 30 min centrifugation at 3000 rpm |
Conclusion
Ethoxylated propoxylated stearates are highly effective and versatile emulsifiers for a wide range of applications. By carefully selecting the appropriate HLB value and optimizing the concentration, formulators can create stable and high-performance emulsions. The protocols provided in these application notes offer a systematic approach to the development and characterization of formulations containing these valuable excipients. For specific applications, further optimization of the formulation and processing parameters is recommended.
References
Injectable Poloxamer Hydrogel Scaffolds for Tissue Engineering: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of injectable hydrogel scaffolds based on poloxamers for tissue engineering applications. Poloxamers, also known as Pluronics®, are triblock copolymers of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) arranged in a PEO-PPO-PEO structure.[1] Their unique thermoresponsive property, transitioning from a solution at low temperatures to a gel at physiological temperatures, makes them ideal candidates for minimally invasive delivery of cells, drugs, and growth factors for tissue regeneration.[2][3]
Application Notes
Injectable poloxamer hydrogels serve as versatile platforms in tissue engineering, primarily due to their biocompatibility, low toxicity, and ease of preparation.[4][5] These hydrogels can be loaded with therapeutic agents and cells in their liquid state at room temperature and subsequently injected into a defect site, where they form a gel scaffold in situ upon reaching body temperature.[6][7] This characteristic is particularly advantageous for applications in bone and cartilage repair, as well as in soft tissue regeneration.
The gelation temperature and mechanical properties of poloxamer hydrogels can be tuned by altering the poloxamer concentration, the specific type of poloxamer used (e.g., P407, P188), and by blending them with other polymers such as hyaluronic acid, chitosan, or alginate.[8][9] These modifications can enhance the mechanical stability of the hydrogel and modulate the release kinetics of encapsulated bioactive molecules.[10] For instance, the incorporation of growth factors like Bone Morphogenetic Protein-2 (BMP-2) or Transforming Growth Factor-beta (TGF-β) within the hydrogel matrix allows for their sustained release, promoting localized tissue regeneration.[6][11]
Data Presentation
Poloxamer Hydrogel Composition and Properties
The following table summarizes the key properties of various poloxamer-based hydrogel formulations. The data highlights how composition affects the sol-gel transition temperature and gelation time, which are critical parameters for their application as injectable scaffolds.
| Poloxamer Composition | Additives | Sol-Gel Transition Temperature (°C) | Gelation Time (seconds) | Reference(s) |
| 20% (w/w) P407 | None | 37.9 ± 0.35 | > 60 | [8] |
| 30% (w/w) P407 | None | ~25 | < 60 | [8] |
| 35% (w/w) P407 | None | ~20 | < 60 | [8] |
| 40% (w/w) P407 | None | 13.8 ± 0.14 | < 60 | [8] |
| 35% (w/w) P407/P188 (8:2 ratio) | None | ~30 | > 60 | [8] |
| 35% (w/w) P407/P188 (8:2 ratio) | 1% Alginic Acid | ~25 | < 60 | [8] |
| 35% (w/w) P407/P188 (8:2 ratio) | 1% Carboxymethyl Cellulose | ~25 | < 60 | [8] |
| 18-20% (w/v) P407 | 1-3% (w/v) Hyaluronic Acid | ~35 | Not Specified | [1] |
Mechanical Properties of Poloxamer Composite Hydrogels
The mechanical integrity of the hydrogel scaffold is crucial for supporting cell growth and tissue formation. The table below presents the mechanical properties of a thermosensitive composite hydrogel (TCH) composed of Poloxamer 407, Poloxamer 188, and Carbopol 940, with the addition of a niosomal dispersion of a drug (NB/HP-β-CD).
| NB/HP-β-CD Concentration in TCH | Hardness (kg) | Cohesiveness (kg) | Strength (kg) | Adhesiveness (kg) | Reference(s) |
| 0% | 0.025 | 0.022 | 0.110 | 0.036 | [12] |
| 1% | 0.045 | 0.043 | 0.215 | 0.075 | [12] |
| 3% | 0.064 | 0.064 | 0.307 | 0.105 | [12] |
Growth Factor Release from Poloxamer Hydrogels
Sustained release of growth factors is a key function of tissue engineering scaffolds. The following table summarizes the release profiles of different growth factors from Poloxamer 407 hydrogels.
| Growth Factor | Hydrogel Composition | Release Duration | Key Findings | Reference(s) |
| TGF-β | Poloxamer 407 | 7 days | Stable and sustained release over one week. | [11] |
| VEGF | Poloxamer 407 | 7 days | Stable and sustained release over one week. | [11] |
| bFGF | Poloxamer-based | > 7 days | Sustained release promoted fibroblast proliferation. | [13] |
Experimental Protocols
Preparation of Thermoresponsive Poloxamer Hydrogel
This protocol describes the "cold method" for preparing a sterile poloxamer-based hydrogel suitable for cell encapsulation and in vivo injection.[4][9]
Materials:
-
Poloxamer 407 (P407) powder
-
Poloxamer 188 (P188) powder (optional, for modulating gelation temperature)
-
Sterile phosphate-buffered saline (PBS), pH 7.4, chilled to 4°C
-
Sterile magnetic stir bar
-
Sterile glass beaker or bottle
-
Refrigerated magnetic stir plate (4°C)
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of P407 and, if applicable, P188 powder. For a 20% (w/v) hydrogel, use 20 g of poloxamer powder for a final volume of 100 mL.
-
Place the sterile magnetic stir bar into the sterile beaker.
-
Add the weighed poloxamer powder(s) to the beaker.
-
Slowly add the chilled sterile PBS to the powder while stirring gently on the refrigerated magnetic stir plate.
-
Continue stirring at 4°C until the poloxamer is completely dissolved. This may take several hours to overnight. The final solution should be clear and homogeneous.
-
Store the prepared hydrogel solution at 4°C to maintain its liquid state.
Rheological Characterization of Poloxamer Hydrogels
This protocol outlines the steps for determining the sol-gel transition temperature and mechanical properties of the prepared hydrogels using a rheometer.[14][15]
Equipment and Materials:
-
Rheometer with a temperature-controlled Peltier plate
-
Parallel plate geometry (e.g., 20 mm diameter)
-
Prepared poloxamer hydrogel solution (kept at 4°C)
Protocol:
-
Set the rheometer's Peltier plate to a low temperature (e.g., 10°C).
-
Pipette the cold hydrogel solution onto the center of the Peltier plate.
-
Lower the upper parallel plate to the desired gap (e.g., 1 mm).
-
Perform a temperature sweep from the low temperature to a higher temperature (e.g., 10°C to 40°C) at a controlled heating rate (e.g., 1°C/min).
-
During the temperature sweep, apply a small oscillatory strain (within the linear viscoelastic region, typically 1%) at a constant frequency (e.g., 1 Hz).
-
Record the storage modulus (G') and loss modulus (G'').
-
The sol-gel transition temperature is typically identified as the point where G' and G'' crossover (G' = G'').[14]
-
To determine the mechanical strength of the gel, perform a frequency sweep at a constant temperature above the gelation point (e.g., 37°C) and within the linear viscoelastic region.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the procedure for evaluating the biocompatibility of the poloxamer hydrogel using an indirect MTT assay, following the ISO 10993-5 guidelines.[16][17]
Materials:
-
Prepared poloxamer hydrogel
-
Cell culture medium (e.g., DMEM)
-
Mammalian cell line (e.g., L929 fibroblasts)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Extract Preparation:
-
Prepare hydrogel extracts by incubating the solidified hydrogel in a cell culture medium at a specific ratio (e.g., 0.2 g/mL) for 24 hours at 37°C.
-
Collect the medium (now the extract) and filter it through a 0.22 µm syringe filter to ensure sterility.
-
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium from the wells and replace it with the prepared hydrogel extracts. Include negative (fresh medium) and positive (e.g., cytotoxic material) controls.
-
Incubate the plate for another 24 hours.
-
-
MTT Assay:
-
After the incubation period, remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control. A cell viability of over 70% is generally considered non-cytotoxic.[16]
-
Visualizations
Experimental Workflow for Poloxamer Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis, characterization, and application of poloxamer hydrogels.
BMP-2 Signaling Pathway in Bone Regeneration
Caption: Simplified BMP-2/Smad signaling cascade for osteogenesis.
TGF-β and Wnt Signaling in Chondrogenesis
Caption: Key signaling pathways (TGF-β and Wnt) regulating chondrogenesis via SOX9.
References
- 1. Frontiers | Injectable hydrogel with immobilized BMP-2 mimetic peptide for local bone regeneration [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Poloxamer-Based Scaffolds for Tissue Engineering Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogel-Based Scaffolds: Advancing Bone Regeneration Through Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation and Characterization of Factors Affecting Rheological Properties of Poloxamer-Based Thermo-Sensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poloxamer-Based Hydrogel as Drug Delivery System: How Polymeric Excipients Influence the Chemical-Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermosensitive hydrogel loaded with concentrated growth factors promote bone repair in segmental bone defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Controlled Release of Growth Factors and Cytokines for Improving Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. namsa.com [namsa.com]
- 17. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stabilization of Nanoparticles with PEO-PPO Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stabilization of various nanoparticles using Poly(ethylene oxide)-Poly(propylene oxide) (PEO-PPO) block copolymers, commonly known as Pluronics® or Poloxamers. This guide is intended to assist researchers in developing stable and effective nanoparticle formulations for drug delivery applications.
Introduction to PEO-PPO Block Copolymer Stabilization
PEO-PPO block copolymers are amphiphilic macromolecules consisting of a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks. This unique structure allows them to self-assemble in aqueous solutions and adsorb onto nanoparticle surfaces. The hydrophobic PPO block anchors the copolymer to the nanoparticle, while the hydrophilic PEO chains extend into the aqueous medium, forming a protective corona. This corona provides steric stabilization, preventing nanoparticle aggregation and opsonization, thereby prolonging circulation time in biological systems. The properties of PEO-PPO copolymers can be tailored by varying the lengths of the PEO and PPO blocks, allowing for the fine-tuning of nanoparticle characteristics.
Applications in Nanoparticle-Based Drug Delivery
The stabilization of nanoparticles with PEO-PPO block copolymers is a versatile strategy employed in the development of various drug delivery systems. Key applications include:
-
Improving the stability of hydrophobic drug formulations: Encapsulating hydrophobic drugs within the core of nanoparticles stabilized with PEO-PPO copolymers enhances their aqueous dispersibility and stability.
-
Controlled and targeted drug release: The polymer shell can be designed to respond to specific stimuli, such as temperature or pH, enabling controlled drug release at the target site.
-
Enhanced biocompatibility and reduced toxicity: The PEO corona minimizes interactions with blood components, reducing immunogenicity and cytotoxicity.[1]
-
Delivery of various therapeutic agents: This technology has been successfully used to deliver a wide range of drugs, including anticancer agents like doxorubicin and natural compounds like curcumin.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on nanoparticles stabilized with PEO-PPO block copolymers.
Table 1: Effect of PEO-PPO Copolymer on Nanoparticle Properties
| Nanoparticle Core | PEO-PPO Copolymer | Copolymer Conc. (% w/V) | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Gold (Au) | Pluronic P123 | 1.00 | ~20 | - | - | [2] |
| Gold (Au) | Pluronic P123 | 2.00 | ~20 | - | - | [2] |
| Gold (Au) | Pluronic P103 | 0.5 | - | - | - | [3] |
| Gold (Au) | Pluronic P103 | 1.0 | - | - | - | [3] |
| PLGA | Pluronic F127 / Lecithin | - | <200 | ~-40 | <0.26 | [4] |
| Solid Lipid | - | - | 55 ± 1.2 | -26.2 ± 1.3 | - | [5][6] |
Table 2: Drug Loading and Release Characteristics
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| PLGA-Pluronic F127 | Curcumin | - | >94 | - | [4] |
| Solid Lipid Nanoparticles | Curcumin | - | 37 ± 2.5 | Sustained release over 6 days | [5][6] |
| PLGA-PEG | Curcumin | 5.75 | 91.96 | - | [7] |
| Pluronic F127 Micelles | Curcumin | - | 95.15 ± 1.97 | Slow release | [8] |
| Chitosan/Pluronic F127 | Curcumin | - | ~50 | - | [9] |
| Superparamagnetic Carbon | Doxorubicin | 93.6 | - | pH-triggered release | [10] |
| Magnetic PLGA | Doxorubicin | 3.6 | - | Fickian diffusion | [11] |
Experimental Protocols
This section provides detailed protocols for the synthesis, characterization, and evaluation of PEO-PPO block copolymer-stabilized nanoparticles.
Synthesis of PEO-PPO Stabilized Nanoparticles
This protocol describes the preparation of drug-loaded polymeric nanoparticles using the nanoprecipitation technique with a PEO-PPO block copolymer as a stabilizer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
PEO-PPO block copolymer (e.g., Pluronic® F127)
-
Drug (e.g., Curcumin)
-
Acetone (or other suitable organic solvent)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and the drug in acetone.
-
Aqueous Phase Preparation: Dissolve the PEO-PPO block copolymer in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Evaporation: Continue stirring the suspension (e.g., overnight) to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 2-3 times to remove any unloaded drug and excess copolymer.
-
Storage: Store the final nanoparticle suspension at 4°C.
This protocol outlines the synthesis of magnetic iron oxide nanoparticles and their subsequent coating with a PEO-PPO block copolymer.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
PEO-PPO block copolymer (e.g., Pluronic® F127)
-
Deionized water
Procedure:
-
Iron Salt Solution: Prepare an aqueous solution of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio.
-
Co-precipitation: Heat the iron salt solution to an elevated temperature (e.g., 80°C) under an inert atmosphere (e.g., nitrogen) with vigorous stirring.
-
Formation of Nanoparticles: Rapidly add a base (e.g., NH₄OH) to the solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Coating with PEO-PPO Copolymer: After the formation of nanoparticles, add an aqueous solution of the PEO-PPO block copolymer to the reaction mixture and continue stirring for a specified period to allow for coating.
-
Purification: Cool the suspension to room temperature. Collect the coated magnetic nanoparticles using a strong magnet and decant the supernatant. Wash the nanoparticles several times with deionized water to remove unreacted precursors and excess copolymer.
-
Drying: Dry the purified nanoparticles (e.g., in a vacuum oven) for further characterization.
Characterization of Stabilized Nanoparticles
Purpose: To determine the average hydrodynamic diameter, size distribution (Polydispersity Index - PDI), and surface charge (Zeta Potential) of the nanoparticles.
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water or a suitable buffer (e.g., 10 mM NaCl) to an appropriate concentration to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the dispersant viscosity and refractive index, and the measurement temperature (typically 25°C).
-
Measurement: Place the sample in a disposable cuvette and insert it into the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: The instrument software will calculate the Z-average diameter, PDI, and zeta potential based on the principles of Brownian motion and electrophoretic mobility.
Purpose: To visualize the size, shape, and morphology of the nanoparticles.
Procedure:
-
Grid Preparation: Place a drop of the diluted nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).
-
Staining (Optional): For polymeric nanoparticles, a negative staining agent (e.g., uranyl acetate or phosphotungstic acid) may be applied to enhance contrast.
-
Drying: Allow the grid to air-dry completely.
-
Imaging: Observe the prepared grid under a transmission electron microscope at an appropriate acceleration voltage.
Purpose: To confirm the presence of the PEO-PPO block copolymer on the nanoparticle surface.
Procedure:
-
Sample Preparation: Prepare a sample of the dried, coated nanoparticles. A sample of the pure PEO-PPO block copolymer should also be prepared as a reference.
-
Analysis: Record the FTIR spectra of both the coated nanoparticles and the pure copolymer over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Interpretation: Compare the spectra. The presence of characteristic peaks of the PEO-PPO copolymer (e.g., C-O-C stretching vibrations) in the spectrum of the coated nanoparticles confirms the successful coating.
Evaluation of Drug Delivery Performance
Purpose: To quantify the amount of drug successfully incorporated into the nanoparticles.
Procedure:
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant will contain the unloaded, free drug.
-
Quantification of Free Drug: Measure the concentration of the drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation:
-
Drug Loading Content (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Purpose: To evaluate the release profile of the encapsulated drug from the nanoparticles over time.
Procedure:
-
Preparation: Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
Release Medium: Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with constant stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of PEO-PPO stabilized nanoparticles for drug delivery.
Caption: General workflow for nanoparticle synthesis, stabilization, and evaluation.
Signaling Pathways of Delivered Drugs
The following diagrams illustrate the signaling pathways affected by drugs commonly delivered using PEO-PPO stabilized nanoparticles.
Curcumin has been shown to exert its anti-inflammatory and anti-cancer effects by inhibiting the NF-κB signaling pathway.[5][12]
Caption: Inhibition of the NF-κB signaling pathway by curcumin.
SN-38, the active metabolite of irinotecan, induces apoptosis in cancer cells by inhibiting Topoisomerase I and modulating the Akt signaling pathway.[13][14]
Caption: Dual mechanism of action of SN-38 on cancer cells.
References
- 1. A Critical Review of the Use of Surfactant-Coated Nanoparticles in Nanomedicine and Food Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Pluronic P103 Concentration on the Simple Synthesis of Ag and Au Nanoparticles and Their Application in Anatase-TiO2 Decoration for Its Use in Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLGA-LEC/F127 hybrid nanoparticles loaded with curcumin and their modulatory effect on monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular Uptake of Curcumin-Loaded Solid Lipid Nanoparticles Exhibit Anti-Inflammatory Activities Superior to Those of Curcumin Through the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nano Encapsulated Curcumin: And Its Potential for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin delivery performance of superparamagnetic carbon multi-core shell nanoparticles: pH dependence, stability and kinetic insight - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. novaresearch.unl.pt [novaresearch.unl.pt]
- 12. Design of Curcumin Loaded PLGA Nanoparticles Formulation with Enhanced Cellular Uptake, and Increased Bioactivity in vitro and Superior Bioavailability in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Inhibition of Akt signaling by SN-38 induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Controlled Release Kinetics from Pluronic® F127 Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction Pluronic® F127 (PF-127), also known as Poloxamer 407, is a triblock copolymer consisting of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure.[1] One of its most remarkable properties is the ability to undergo reversible thermal gelation in aqueous solutions.[2] At concentrations of 20% (w/w) or higher, PF-127 solutions exist as free-flowing liquids at low temperatures (e.g., 4-5°C) and transform into a viscous, semi-solid gel at physiological temperatures (around 37°C).[2][3] This "smart" behavior makes PF-127 an attractive vehicle for controlled drug delivery systems, as it can be easily injected as a liquid, which then forms a gel depot in situ, releasing the entrapped therapeutic agent over a prolonged period.[4][5] These hydrogels are biocompatible, non-toxic, and have been explored for various administration routes, including parenteral, topical, and ocular.[1][6]
The release of drugs from the PF-127 hydrogel matrix is a complex process governed by several factors, including the physicochemical properties of the drug, the concentration of the polymer, and the presence of additives. Understanding and controlling these parameters is critical for designing formulations with desired release profiles.
Mechanism of Gelation and Drug Release
The thermogelling behavior of Pluronic F127 is driven by temperature-dependent changes in micellar packing. At low temperatures, the PEO and PPO blocks are hydrated, and the polymer exists as individual units (unimers). As the temperature increases, the PPO block becomes dehydrated and hydrophobic, leading to the self-assembly of unimers into spherical micelles with a hydrophobic PPO core and a hydrophilic PEO corona.[1][7] At the sol-gel transition temperature, these micelles become so numerous that they pack tightly into ordered structures (e.g., body-centered cubic), causing a significant increase in viscosity and the formation of a hydrogel.[8]
Drug release from the PF-127 hydrogel matrix primarily occurs through two mechanisms:
-
Diffusion: The drug molecules diffuse through the aqueous channels present within the three-dimensional network of the hydrogel.[9]
-
Erosion/Dissolution: The hydrogel matrix itself gradually erodes or dissolves in the surrounding aqueous medium, releasing the entrapped drug.[6][8]
For many drugs, the release kinetics are a combination of both diffusion and erosion, and can often be described by zero-order or Higuchi models.[6][9][10]
Factors Influencing Release Kinetics
The drug release profile from PF-127 hydrogels can be modulated by altering various formulation parameters.
Pluronic F127 Concentration
Increasing the polymer concentration leads to a denser micellar network, higher viscosity, and a stronger gel structure. This, in turn, hinders both drug diffusion and matrix erosion, resulting in a slower and more sustained release.[3][11]
Table 1: Effect of Pluronic F127 Concentration on Drug Release
| Drug | Concentration Change (% w/v) | Observation | Reference |
|---|---|---|---|
| Naltrexone (NTX) | 20% to 35% | Cumulative release after 8 hours decreased from ~80% to ~50%. | [3] |
| Piroxicam | 20% to 30% | Decreased diffusion rate with increasing PF-127 concentration. | [11] |
| Paclitaxel (PTX) | 18% to 27% (drug-free gel) | Gel dissolution rate significantly decreased with increasing PF-127 concentration. |[8] |
Initial Drug Loading
The initial amount of drug loaded into the hydrogel can also affect the release rate. Higher drug loading can create a steeper concentration gradient, potentially leading to a faster initial release. However, some studies show that a higher loading amount can decrease the cumulative release rate over an extended period.[12]
Table 2: Effect of Initial Drug Loading on Cumulative Release
| Drug | Initial Loading Change | Observation | Reference |
|---|
| Honokiol (HK) | Increased from 1 mg to 2 mg in the same gel volume | Cumulative release rate over 14 days decreased from 62.1% to 51.0%. |[12] |
pH of the Polymeric Solution
The pH of the medium can influence the release of ionizable drugs and the stability of the hydrogel itself. For naltrexone, a formulation prepared at pH 7.4 exhibited the slowest drug release rate compared to formulations at pH 5.5 and 8.5.[3]
Incorporation of Additives and Polymer Modification
To further tailor the release profile and improve the mechanical properties of PF-127 hydrogels, they can be combined with other polymers or excipients.[1] These modifications can create stronger networks, introduce new interactions, and significantly slow down drug release.
Table 3: Effect of Additives and Modifications on Release Kinetics
| Modification | Model Drug | Observation | Reference |
|---|---|---|---|
| Grafting with Hyaluronic Acid (HA) | Cisplatin, Carboplatin | Drug release rate from the HA-grafted hydrogel was slower than from the pure PF-127 hydrogel. | [13][14] |
| Addition of Chitosan (CS) | Dexamethasone | Chitosan increased the gelation time and provided a more sustained release compared to PF-127 alone. | [5] |
| Incorporation of Liposomes | Paclitaxel (PTX) | Liposomal gel exhibited a longer drug-release period compared to a standard PF-127 gel. | [8][15] |
| Addition of Silk Fibroin (SF) | Dexamethasone | P-S hydrogels showed slower release kinetics compared to pure PF-127, attributed to the barrier effect of inter-micellar packing. |[1] |
Experimental Protocols
The following protocols provide a general framework for the preparation and evaluation of drug-loaded Pluronic F127 hydrogels.
Protocol 1: Preparation of Drug-Loaded PF-127 Hydrogel (Cold Method)
This is the most common method for preparing PF-127 hydrogels, leveraging its higher solubility at lower temperatures.[3][8]
Materials:
-
Pluronic® F127 powder
-
Phosphate-buffered saline (PBS), pH 7.4 (or other appropriate buffer)
-
Active Pharmaceutical Ingredient (API)
-
Magnetic stirrer and stir bar
-
Refrigerator or cold room (4-5°C)
-
Glass vials
Procedure:
-
Chill the required volume of aqueous solution (e.g., PBS) to 4-5°C.
-
Weigh the desired amount of Pluronic F127 powder to achieve the target concentration (e.g., 2.0 g for 10 mL of a 20% w/v solution).
-
Place the chilled solution on a magnetic stirrer in a cold environment (e.g., in a refrigerator).
-
Slowly and gradually add the PF-127 powder to the vortex of the stirring solution to prevent clumping.[5]
-
Continue stirring gently until the polymer is completely dissolved and the solution is clear. This may take several hours to overnight.[8]
-
Once a clear solution is obtained, weigh the required amount of the API and add it to the cold polymer solution.
-
Continue stirring at low speed in the cold until the drug is fully dissolved.
-
Store the final drug-loaded solution at 4°C until use.
Protocol 2: In Vitro Drug Release Study (Membrane-less Method)
This method measures drug release directly from the gel-liquid interface, which can be more representative of an in vivo depot than methods using a dialysis membrane.[8][12]
Materials:
-
Drug-loaded PF-127 hydrogel solution (prepared as in Protocol 1)
-
Release medium (e.g., PBS, pH 7.4), pre-warmed to 37°C
-
Incubator shaker set to 37°C
-
Glass tubes or vials (e.g., 4 mL EP tubes)
-
Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Pipette a precise volume (e.g., 1 mL) of the cold drug-loaded hydrogel solution into the bottom of each tube.[8]
-
Place the tubes in an incubator at 37°C and allow the solution to form a firm gel. This typically takes 10-15 minutes.
-
Once gelation is complete, carefully add a precise volume (e.g., 1 mL) of the pre-warmed release medium on top of the gel layer.[12]
-
Place the tubes in an incubator shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).[12]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the entire volume of the release medium (the supernatant) for analysis.
-
Immediately replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected samples using a validated analytical method.
-
Calculate the cumulative amount and percentage of drug released at each time point using the following equation[12]: Q = CnVt + VsΣCn-1 Where Q is the cumulative amount of drug released, Cn is the drug concentration at time t, Vt is the total volume of the release medium, and Vs is the volume of the sample removed at each interval.
Protocol 3: Characterization of Sol-Gel Transition Temperature
The tube inversion method is a simple and widely used technique to determine the sol-gel transition temperature.[16]
Materials:
-
Hydrogel solution
-
Sealed vials (e.g., 4 mL)
-
Thermostatically controlled water bath
Procedure:
-
Place 1-2 mL of the hydrogel solution into a sealed vial.
-
Immerse the vial in a water bath at a low temperature (e.g., 4°C) for at least 15 minutes.
-
Gradually increase the temperature of the water bath in small increments (e.g., 1-2°C).
-
Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
After equilibration, remove the vial and invert it 180°.
-
The sol-gel transition temperature is recorded as the temperature at which the solution no longer flows upon inversion within a set time (e.g., 30-60 seconds).[12]
Kinetic Modeling
To understand the mechanism of drug release, the data from in vitro release studies are often fitted to mathematical models:
-
Zero-Order Kinetics: Describes a system where the release rate is constant over time, independent of concentration. This is often seen when matrix erosion is the dominant mechanism.[6][8]
-
First-Order Kinetics: Describes release where the rate is proportional to the amount of drug remaining in the matrix.[17]
-
Higuchi Model: Describes release from a matrix system based on Fickian diffusion. It relates the cumulative drug release to the square root of time.[9]
-
Korsmeyer-Peppas Model: A semi-empirical model that helps to elucidate the release mechanism (Fickian diffusion, anomalous transport, or case-II transport).[18]
Studies have shown that release from PF-127 hydrogels can follow different models depending on the specific formulation and drug, with many systems fitting well to zero-order or Higuchi kinetics.[6][9][10]
References
- 1. Pluronic F-127/Silk Fibroin for Enhanced Mechanical Property and Sustained Release Drug for Tissue Engineering Biomaterial [mdpi.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Thermosensitive Pluronic® hydrogel: prolonged injectable formulation for drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pluronic F127 thermosensitive injectable smart hydrogels for controlled drug delivery system development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chitosan/Pluronic F127 Thermosensitive Hydrogel as an Injectable Dexamethasone Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 7. stuff.mit.edu [stuff.mit.edu]
- 8. Thermoreversible Pluronic® F127-based hydrogel containing liposomes for the controlled delivery of paclitaxel: in vitro drug release, cell cytotoxicity, and uptake studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical characterization and drug release of thermosensitive hydrogels composed of a hyaluronic acid/pluronic f127 graft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physicochemical Characterization and Drug Release of Thermosensitive Hydrogels Composed of a Hyaluronic Acid/Pluronic F127 Graft [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Xanthan-Gum/Pluronic-F-127-Based-Drug-Loaded Polymeric Hydrogels Synthesized by Free Radical Polymerization Technique for Management of Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bezmialemscience.org [bezmialemscience.org]
Troubleshooting & Optimization
"controlling molecular weight distribution in PEO-PPO synthesis"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of PEO-PPO block copolymers, with a focus on controlling molecular weight distribution.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of PEO-PPO block copolymers.
Issue 1: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Q1: My PEO-PPO block copolymer has a high PDI (>1.2). What are the potential causes and how can I resolve this?
A1: A high PDI indicates a broad distribution of polymer chain lengths, which can result from several factors during anionic polymerization. The primary causes include impurities in the reactants and solvent, inefficient initiation, and chain transfer reactions.
Troubleshooting Steps:
-
Purification of Reagents and Solvent:
-
Problem: Traces of water, oxygen, or other protic impurities in the monomers (ethylene oxide, propylene oxide) or solvent (e.g., THF, dioxane) can act as terminating agents or initiate new polymer chains, leading to a broader MWD.
-
Solution: Ensure rigorous purification of monomers and solvent. Monomers should be distilled over a suitable drying agent (e.g., CaH₂) immediately before use. The solvent should be refluxed over a drying agent like sodium-benzophenone ketyl until a persistent blue or purple color indicates an anhydrous and oxygen-free environment.
-
-
Initiator Purity and Handling:
-
Problem: Impurities in the initiator (e.g., alkali metal alkoxides) or improper handling can lead to incomplete or slow initiation.
-
Solution: Use a high-purity initiator or purify it before use. Handle the initiator under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.
-
-
Initiation Efficiency:
-
Problem: If the rate of initiation is significantly slower than the rate of propagation, not all chains will start growing at the same time, resulting in a broader MWD.
-
Solution: Ensure rapid and quantitative initiation. This can be achieved by selecting an appropriate initiator that reacts quickly with the first monomer block (e.g., an alkoxide for ethylene oxide). In some cases, a "living" seed polymer of the first block is prepared and then the second monomer is introduced.
-
-
Chain Transfer Reactions with Propylene Oxide:
-
Problem: Propylene oxide is susceptible to chain transfer reactions where a proton is abstracted from a methyl group of the monomer, creating a new initiating species (allyl alkoxide).[1] This is a significant cause of broadening the MWD, especially at higher temperatures.
-
Solution:
-
Maintain a low polymerization temperature, typically below 40°C, to minimize chain transfer.
-
The choice of counter-ion can influence the extent of chain transfer. For instance, using cesium or potassium counter-ions can sometimes reduce this side reaction compared to lithium or sodium.
-
-
-
Temperature Control:
-
Problem: Poor temperature control can lead to variations in the polymerization rate and an increase in side reactions.
-
Solution: Use a well-controlled temperature bath to maintain a constant and uniform temperature throughout the polymerization process.
-
Logical Flow for Troubleshooting Broad MWD:
Caption: Troubleshooting workflow for high PDI in PEO-PPO synthesis.
Issue 2: Incorrect Molecular Weight
Q2: The final molecular weight of my PEO-PPO copolymer is significantly different from the theoretical value. What could be the reason?
A2: Discrepancies between theoretical and actual molecular weight often stem from inaccurate stoichiometry of the initiator and monomers or from unintended side reactions.
Troubleshooting Steps:
-
Initiator Concentration:
-
Problem: An incorrect amount of initiator is a common cause. Too much initiator will result in a lower molecular weight, while too little will lead to a higher molecular weight.
-
Solution: Accurately determine the concentration of your active initiator. If using an alkyllithium initiator, titration (e.g., with diphenylacetic acid) is recommended. Ensure precise measurement of the initiator volume added to the reaction.
-
-
Monomer Purity and Quantity:
-
Problem: Impurities in the monomers can react with the initiator, reducing the number of active centers and leading to a higher than expected molecular weight. Inaccurate measurement of the monomer amount will also lead to deviations from the target molecular weight.
-
Solution: Use highly purified monomers. Accurately measure the amount of each monomer added, either by mass or by precise volume of a liquefied gas.
-
-
Chain Termination:
-
Problem: Premature termination of growing polymer chains by impurities (e.g., water, oxygen) will result in a lower overall molecular weight.
-
Solution: As with controlling PDI, ensure all reactants and the reaction environment are free from terminating agents.
-
FAQs
Q3: What is the ideal PDI for PEO-PPO block copolymers in drug delivery applications?
A3: For many drug delivery applications, a low PDI, typically below 1.2, is desirable. A narrow molecular weight distribution ensures uniformity in properties such as drug loading capacity, micelle size, and release kinetics, which are critical for reproducible performance.
Q4: How does the order of monomer addition affect the synthesis?
A4: The order of monomer addition is crucial. Typically, ethylene oxide is polymerized first, followed by propylene oxide. This is because the secondary alkoxide at the end of a PPO chain is less reactive and can have difficulty initiating the polymerization of ethylene oxide efficiently. Starting with ethylene oxide results in a primary alkoxide which is more reactive and readily initiates propylene oxide polymerization.
Q5: Can I use cationic polymerization to synthesize PEO-PPO block copolymers?
A5: While cationic ring-opening polymerization is a valid method for synthesizing polyethers, it is generally more complex and prone to side reactions, making it more difficult to control the molecular weight and achieve a narrow MWD compared to living anionic polymerization.[1]
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the molecular weight and PDI of PEO-PPO copolymers synthesized via anionic polymerization.
| Parameter | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) | Notes |
| [Monomer]/[Initiator] Ratio | Directly proportional; higher ratio leads to higher Mn. | Minimal effect in a living polymerization. | Assumes 100% initiator efficiency. |
| Initiator Purity | Impurities can reduce active initiator concentration, leading to higher Mn. | Impurities can broaden the PDI. | Titration of the initiator is recommended. |
| Monomer/Solvent Purity | Impurities can cause premature termination, leading to lower Mn. | Impurities are a major cause of high PDI. | Rigorous purification is essential. |
| Temperature | Can affect the rate of polymerization. | Higher temperatures can increase chain transfer with PO, leading to higher PDI. | Lower temperatures are generally preferred for PO polymerization. |
Experimental Protocols
Protocol 1: Synthesis of PEO-PPO Diblock Copolymer via Anionic Polymerization
Materials:
-
Ethylene Oxide (EO), distilled from CaH₂
-
Propylene Oxide (PO), distilled from CaH₂
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Initiator: Potassium naphthalenide solution in THF (titrated)
-
Argon gas (high purity)
-
Methanol (anhydrous)
Procedure:
-
Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum is used as the reactor. The system is purged with argon.
-
Solvent Addition: Anhydrous THF is transferred to the reactor via a cannula under a positive argon pressure.
-
Initiation of EO Polymerization: The reactor is cooled to the desired temperature (e.g., 40°C). The calculated amount of potassium naphthalenide initiator is injected into the reactor. A known amount of purified EO is then slowly added. The polymerization is allowed to proceed for a specified time (e.g., 24 hours).
-
PO Addition: After the EO polymerization is complete, a sample is taken for analysis (optional). A known amount of purified PO is then slowly added to the living PEO chains. The polymerization is continued for another period (e.g., 48 hours).
-
Termination: The polymerization is terminated by injecting a small amount of anhydrous methanol into the reactor.
-
Purification: The polymer is precipitated in a non-solvent like cold diethyl ether or hexane, filtered, and dried under vacuum.
-
Characterization: The molecular weight and PDI are determined by Gel Permeation Chromatography (GPC). The block copolymer structure is confirmed by ¹H NMR spectroscopy.
Workflow for PEO-PPO Synthesis:
Caption: Experimental workflow for anionic synthesis of PEO-PPO.
References
"optimizing the ethoxylation and propoxylation of stearic acid"
Welcome to the Technical Support Center for the ethoxylation and propoxylation of stearic acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the alkoxylation of stearic acid.
Q1: What are the primary safety concerns when working with ethylene oxide and propylene oxide?
A1: Ethylene oxide (EtO) and propylene oxide (PO) are highly hazardous materials. EtO is a colorless, flammable gas that is toxic, carcinogenic, and a respiratory irritant.[1][2][3] Propylene oxide is also flammable and a suspected carcinogen. Strict safety protocols are mandatory.
-
Engineering Controls : Always handle EtO and PO in a well-ventilated chemical fume hood or a glove box to minimize exposure.[3][4]
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.[1][3] In case of potential high exposure, a full-body encapsulating suit and self-contained breathing apparatus (SCBA) may be necessary.[5]
-
Handling : Prevent any release of these substances. Eliminate all ignition sources, including sparks, open flames, and static discharge.[2][5] Post "No Smoking" signs in the area.
-
Storage : Store EtO and PO containers in a cool, dry, well-ventilated, and locked area, protected from physical damage.[3]
-
Emergency Procedures : Be familiar with emergency procedures for leaks, spills, and exposure.[2][5] In case of a leak, evacuate the area immediately.[5]
Q2: My ethoxylation/propoxylation reaction is slow or not proceeding. What are the likely causes?
A2: Several factors can affect the reaction rate:
-
Catalyst Choice and Concentration : The type and amount of catalyst are critical. Common catalysts include potassium hydroxide (KOH), sodium hydroxide (NaOH), and specialized calcium-based or aluminum-magnesium catalysts.[6][7][8] An insufficient catalyst amount will result in a slow reaction. For ethoxylation, an optimal calcium catalyst concentration has been reported at 0.5% by mass.[7]
-
Temperature : The reaction is temperature-dependent. For ethoxylation of stearic acid, an optimal temperature of 160°C has been identified.[7] For propoxylation, temperatures between 120-140°C are often used.[6]
-
Presence of Water : Water in the reaction mixture can react with ethylene oxide to form polyethylene glycols (PEGs), a common by-product.[9] It's crucial to dry the reactants and the reactor before starting the reaction. Purging the system with an inert gas like nitrogen can help remove moisture.[6]
-
Reactant Purity : Impurities in the stearic acid can interfere with the catalyst and slow down the reaction.
Q3: How can I control the degree of alkoxylation (the length of the polyether chain)?
A3: The degree of ethoxylation or propoxylation is primarily controlled by the molar ratio of the reactants. By adjusting the moles of ethylene oxide or propylene oxide added per mole of stearic acid, you can control the average length of the resulting polyether chain.[6] For example, reacting stearic acid with propylene oxide in molar ratios of 1:2, 1:4, 1:6, 1:8, and 1:10 will produce surfactants with different properties.[6][10] The final molecular weight of the product is a direct indication of the polymerization that has occurred.[6]
Q4: I'm observing significant by-product formation. What are these by-products and how can I minimize them?
A4: The reaction of fatty acids with alkoxides can produce a complex mixture of products.[8][9]
-
Polyethylene Glycols (PEGs) : Formed from the reaction of the alkoxide with any residual water. To minimize PEGs, ensure all reactants and equipment are thoroughly dry.[9]
-
Diesters : Formed when a second stearic acid molecule reacts with the terminal hydroxyl group of the ethoxylated/propoxylated stearic acid.[9]
-
1,4-Dioxane : A by-product that can form during ethoxylation, particularly under acidic conditions. Using an appropriate catalyst and optimizing reaction conditions can help minimize its formation.[7]
The choice of catalyst can also influence the product distribution. For instance, certain catalysts are designed to produce a narrower range of ethoxylates, reducing the polydispersity of the final product.[11]
Q5: How do I confirm that the reaction has successfully produced the desired product?
A5: Several analytical techniques can be used for characterization:
-
Acid Value Titration : A significant decrease in the acid value compared to the starting stearic acid indicates that the carboxylic acid group has reacted.[6]
-
Ester Value Titration : An increase in the ester value confirms the formation of the ester linkage between the stearic acid and the polyether chain.[6]
-
Fourier Transform Infrared (FTIR) Spectroscopy : Can be used to identify the characteristic functional groups in the product, such as the ester carbonyl group.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information about the product, confirming the addition of ethoxy or propoxy units.[6][10]
-
Gel Permeation Chromatography (GPC) : Used to determine the molecular weight and molecular weight distribution of the polymer product.[6][10]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing the alkoxylation of stearic acid.
Table 1: Optimized Reaction Conditions for Stearic Acid Ethoxylation
| Parameter | Value | Reference |
|---|---|---|
| Optimal Temperature | 160°C | [7] |
| Optimal Ca-based Catalyst Conc. | 0.5% by mass | [7] |
| Conventional Catalyst | NaOH |[7] |
Table 2: Propoxylation of Stearic Acid - Reactant Ratios and Molecular Weight
| Stearic Acid:PO Molar Ratio | Resulting Molecular Weight ( g/mol ) | Reference |
|---|---|---|
| 1:4 (Optimal) | 517 | [6][10] |
| 1:2 | - | [6][10] |
| 1:6 | - | [6][10] |
| 1:8 | - | [6][10] |
Table 3: Analytical Values of Stearic Acid vs. Propoxylated Stearic Acid (PSAS)
| Parameter | Stearic Acid | Propoxylated Stearic Acid (PSAS) | Reference |
|---|---|---|---|
| Acid Value (mg KOH/g) | 204-213 | Significantly Decreased | [6] |
| Ester Value | 0 | Significantly Increased |[6] |
Experimental Protocols
Protocol 1: General Procedure for Lab-Scale Propoxylation of Stearic Acid
This protocol is based on methodologies described for fatty acid alkoxylation.[6][12]
-
Reactor Preparation : Ensure a high-pressure autoclave reactor (e.g., 200 mL capacity) is clean and completely dry. Equip it with a magnetic stirrer, heating mantle, temperature controller, and ports for gas inlet/outlet and reactant addition.
-
Reactant Charging :
-
Add 0.1 mol (approx. 28.45 g) of stearic acid to the reactor.
-
Add the desired amount of catalyst (e.g., 1% KOH by weight of stearic acid).
-
-
Inerting and Drying :
-
Seal the reactor.
-
Purge the reactor with dry nitrogen gas at least 5 times to remove air and any residual moisture.
-
Heat the mixture to 120-150°C with stirring for 30-60 minutes to remove any water content.[6]
-
-
Reaction Execution :
-
Cool the reactor to the desired reaction temperature (e.g., 120-140°C).
-
Slowly and carefully introduce the desired molar equivalent of propylene oxide into the sealed reactor under pressure. (Caution: This step is extremely hazardous and must be performed with appropriate safety measures and equipment).
-
Maintain the reaction at a constant temperature with continuous stirring for a set duration (e.g., 5 hours).[6]
-
-
Reaction Completion and Work-up :
-
After the reaction period, cool the reactor to room temperature.
-
Carefully vent any unreacted propylene oxide in a safe manner (e.g., through a scrubber).
-
Purge the reactor with nitrogen.
-
The resulting product can then be collected for purification and analysis.
-
Protocol 2: Determination of Acid Value
This is a standard titrimetric method to quantify the amount of unreacted carboxylic acid.[6][13][14]
-
Sample Preparation : Accurately weigh a specific amount (e.g., 10 g) of the ethoxylated/propoxylated stearic acid product.[13]
-
Dissolution : Dissolve the sample in 50 mL of a neutralized solvent mixture (typically equal volumes of 95% ethanol and ether). If the sample does not dissolve at room temperature, gently warm the mixture using a reflux condenser until dissolution is complete.[13][14]
-
Titration :
-
Add 1-2 drops of phenolphthalein indicator solution.
-
Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution.
-
The endpoint is reached when a faint pink color persists for at least 30 seconds.[13]
-
-
Calculation : Calculate the acid value using the following formula:
-
Acid Value (mg KOH/g) = (V × N × 56.1) / W
-
Where:
-
V = volume of KOH solution used in mL
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH in g/mol
-
W = weight of the sample in g
-
-
Visualizations
Below are diagrams illustrating key workflows and reaction pathways.
Caption: General experimental workflow for the alkoxylation of stearic acid.
References
- 1. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 2. airgas.com [airgas.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. Back to Basics: Ethylene Oxide - EHSLeaders [ehsleaders.org]
- 5. CCOHS: Ethylene Oxide [ccohs.ca]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Physicochemical Characterization of Ethoxylation Products of Fatty Acid Esters [frontiersin.org]
- 9. Tizra Reader [library.scconline.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]
- 14. usp.org [usp.org]
"preventing side reactions in ring-opening polymerization of epoxides"
Welcome to the technical support center for the ring-opening polymerization (ROP) of epoxides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions in their experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during epoxide polymerization, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight and/or Broad Molecular Weight Distribution (PDI > 1.2) | Chain Transfer Reactions: The active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or an impurity (e.g., water, alcohol), terminating the original chain and initiating a new, shorter one.[1][2] This is a very common issue, especially in cationic polymerizations. | 1. Rigorous Purification: Dry all monomers, solvents, and initiators meticulously to remove protic impurities like water and alcohols.[3][4] 2. Optimize Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer relative to propagation. 3. Solvent Selection: Choose a solvent that is less likely to participate in chain transfer. 4. Initiator/Catalyst Choice: Select an initiator/catalyst system known for better control and fewer transfer reactions. |
| Bimodal or Multimodal GPC/SEC Trace | 1. Impurities: Protic impurities can initiate new chains at different times, leading to multiple polymer populations.[5] 2. Slow Initiation: If the initiation rate is much slower than the propagation rate, new chains are formed throughout the reaction. 3. Backbiting: Intramolecular chain transfer where the growing chain end attacks a segment of its own backbone, forming cyclic oligomers.[6][7] This is particularly prevalent in cationic ROP. | 1. Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Use a Fast-Initiating System: Select an initiator that reacts quickly and completely at the start of the polymerization. 3. Adjust Monomer Concentration/Catalyst: In some systems, higher monomer concentrations or specific catalysts can suppress backbiting. For certain cationic ROPs, using a catalyst that forms tight ion pairs with the active species can minimize side reactions.[7] |
| Unexpected Peaks in ¹H or ¹³C NMR Spectrum | 1. Regioirregularity: In asymmetric epoxides, nucleophilic attack can occur at either the substituted or unsubstituted carbon, leading to head-to-tail, head-to-head, or tail-to-tail linkages.[8] 2. Cyclic Byproducts: Formation of cyclic ethers (e.g., dioxane) due to backbiting. 3. Side reactions with functional groups: If the monomer contains other reactive groups, they may participate in side reactions. | 1. Catalyst Selection: Use a regioselective catalyst system known to favor attack at a specific carbon of the epoxide. The regiochemistry can be determined using ¹³C NMR spectroscopy.[8] 2. Reaction Conditions: Modify temperature or monomer concentration to disfavor the formation of cyclic species. 3. Monomer Design: Protect reactive functional groups on the monomer before polymerization. |
| Polymerization Fails to Initiate or Stalls | Catalyst/Initiator Deactivation: Protonic impurities or other reactive functional groups can neutralize the active catalyst or initiator.[6] | 1. Re-purify Reagents: Ensure all components are free from terminating agents. Adventitious water is a common culprit.[3][5] 2. Check Catalyst/Initiator Integrity: Verify that the catalyst or initiator has not degraded during storage. 3. Increase Catalyst/Initiator Concentration: A slight increase in concentration may overcome the effect of trace impurities (use with caution as this can affect kinetics and PDI). |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in epoxide ROP?
The most prevalent side reactions are chain transfer and backbiting (intramolecular cyclization).[2][7] Chain transfer to protic impurities like water or alcohols is a major cause of low molecular weight and broad polydispersity.[1][5] Backbiting leads to the formation of cyclic oligomers, which can be a significant issue in cationic polymerizations.
Q2: How do side reactions differ between anionic and cationic ROP?
-
Anionic ROP: This method is generally more controlled ("living") if performed under strictly anhydrous and protic-free conditions. However, it can still be susceptible to chain transfer reactions, especially with substituted epoxides.[9]
-
Cationic ROP: This method is notoriously prone to side reactions. The highly reactive carbocation-like active species can readily undergo chain transfer to the monomer, polymer backbone, or solvent.[1] Backbiting is also more common due to the ability of ether oxygens in the polymer backbone to act as nucleophiles.[7]
Q3: How can I detect side products in my final polymer?
A combination of analytical techniques is recommended:
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Provides information on molecular weight and molecular weight distribution (PDI). A broad PDI or the presence of multiple peaks can indicate side reactions like chain transfer or the formation of cyclic species.[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to determine the polymer's structure, including its regiochemistry (head-to-tail vs. head-to-head linkages) and to identify unexpected end groups or structural units resulting from side reactions.[8][10]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: Can identify different polymer populations, end groups, and cyclic byproducts with high precision.[11]
Q4: Can chain transfer agents (CTAs) be used intentionally?
Yes. While often considered an undesirable side reaction, chain transfer can be deliberately employed in a process called "immortal polymerization".[3][4] By adding a controlled amount of a chain transfer agent (like an alcohol), many polymer chains can be grown from a single catalyst molecule. This is a powerful technique for synthesizing polymers with controlled molecular weights and specific end-groups, such as polyols for polyurethane production.[4][5]
Visualized Mechanisms and Workflows
Caption: Mechanism of chain transfer to water, a common side reaction.
Caption: Recommended experimental workflow to minimize side reactions.
Caption: Troubleshooting decision tree for epoxide polymerization.
Key Experimental Protocols
Protocol 1: Rigorous Purification of Monomers and Solvents
Impurities, especially water, are the primary source of side reactions.
-
Solvent Purification:
-
For non-protic solvents (e.g., THF, Toluene, Dichloromethane), pre-dry with a suitable agent (e.g., MgSO₄ or Na₂SO₄).
-
Reflux the pre-dried solvent over a potent drying agent under an inert atmosphere. Common choices include sodium/benzophenone for ethers or CaH₂ for hydrocarbons and chlorinated solvents.
-
Distill the solvent directly into the reaction flask or a flame-dried storage flask under an inert atmosphere.
-
-
Monomer Purification:
-
Liquid epoxides should be stirred over CaH₂ for several hours (or overnight) to remove water.
-
Perform a vacuum distillation from CaH₂. Collect the fraction boiling at the correct temperature and pressure.
-
Store the purified monomer in a sealed flask under an inert atmosphere, preferably in a freezer, and use it within a short period.
-
Protocol 2: General Procedure for Anionic ROP with Minimal Side Reactions
-
Glassware Preparation: All glassware (reaction flask, syringes, cannulas) must be thoroughly cleaned and dried in an oven at >120°C overnight. Assemble the reaction apparatus while hot under a stream of dry inert gas (N₂ or Ar) and then flame-dry under vacuum.
-
Reagent Handling: Handle all purified reagents using gas-tight syringes or stainless-steel cannulas under a positive pressure of inert gas.
-
Initiation:
-
Add the purified solvent to the reaction flask via cannula.
-
Add the initiator (e.g., a potassium alkoxide solution) via syringe.
-
Bring the solution to the desired reaction temperature.
-
-
Polymerization:
-
Add the purified epoxide monomer slowly and controllably (e.g., via syringe pump) to the initiator solution. A slow addition can help dissipate the heat of polymerization and maintain a more constant monomer concentration.
-
Allow the reaction to stir for the predetermined time. Monitor progress by taking aliquots for analysis (e.g., NMR or GPC) if desired.
-
-
Termination:
-
Quench the reaction by adding a protic source, such as acidified methanol. This protonates the active alkoxide chain ends.
-
-
Isolation:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
References
- 1. radtech.org [radtech.org]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. Chain transfer agents utilized in epoxide and CO2 copolymerization processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Ring-opening mechanism of epoxides with alcohol and tertiary amines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
"modifying the gelation temperature of pluronic hydrogels with additives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pluronic® hydrogels. The following sections address common issues encountered when modifying the gelation temperature of these thermoresponsive polymers with various additives.
Troubleshooting Guide
Issue 1: My Pluronic® hydrogel is not gelling at the expected temperature after adding my active pharmaceutical ingredient (API).
-
Question: Why has the gelation temperature of my Pluronic® hydrogel shifted significantly after incorporating an API?
-
Answer: The addition of APIs can significantly alter the sol-gel transition temperature of Pluronic® hydrogels. This is due to interactions between the drug molecules and the Pluronic® polymer chains, which can either promote or inhibit micellization and subsequent gel formation. Hydrophobic drugs may increase hydrophobic interactions, leading to a decrease in the gelation temperature, while hydrophilic drugs or certain salts can disrupt the water structure around the polymer chains, potentially increasing the gelation temperature.[1][2][3] For example, studies with diclofenac salts have shown that the gelation temperature increases with higher drug concentrations, and the magnitude of this increase varies depending on the salt form (e.g., sodium, potassium, diethylamine, epolamine).[3]
-
-
Question: How can I systematically troubleshoot the unexpected change in gelation temperature?
-
Answer: To troubleshoot this issue, a systematic approach is recommended. First, determine the gelation temperature of the Pluronic® hydrogel without the API to establish a baseline. Next, prepare a series of formulations with varying concentrations of your API and measure the gelation temperature for each. This will help you understand the concentration-dependent effect of your specific API. It is also crucial to ensure that the API is fully dissolved and uniformly dispersed within the polymer solution before temperature measurements.
-
Issue 2: The mechanical strength of my hydrogel has significantly decreased after adding a co-polymer.
-
Question: I've added another polymer to my Pluronic® F-127 formulation to modify its properties, but now the resulting gel is much weaker. Why is this happening?
-
Answer: The addition of other polymers can interfere with the self-assembly and packing of Pluronic® micelles, which is crucial for forming a strong gel network.[4] For instance, mixing Pluronic® F-127 with Pluronic® F-68, a more hydrophilic poloxamer, has been shown to increase the gelation temperature and require higher overall polymer concentrations to form a gel.[4] The F-68 polymers may physically block the F-127 micelles from aggregating effectively.[4] Conversely, some polysaccharides can enhance the gel strength.[5][6]
-
-
Question: What are some strategies to improve the mechanical properties of my mixed polymer hydrogel?
-
Answer: To improve the mechanical strength, consider the following:
-
Optimize Polymer Ratios: Systematically vary the concentration ratio of Pluronic® F-127 to the added polymer to find an optimal balance that provides the desired gel strength and gelation temperature.
-
Choose Compatible Polymers: Select co-polymers that are known to have synergistic interactions with Pluronic® F-127. For example, natural polymers like xanthan gum, alginate, and chitosan have been shown to improve the viscoelastic properties and stability of Pluronic® gels.[5][6]
-
Incorporate Crosslinkers: For certain applications, introducing a small amount of a biocompatible crosslinker can create a more robust and stable hydrogel network.
-
-
Frequently Asked Questions (FAQs)
-
Question: How do different types of additives generally affect the gelation temperature of Pluronic® F-127?
-
Answer: The effect of additives on the gelation temperature of Pluronic® F-127 can be summarized as follows:
-
Salts: The addition of salts can decrease the gelation temperature.[1] This is often explained by the "salting-out" effect, where salt ions reduce the hydration of the polymer chains, promoting hydrophobic interactions and micelle formation at lower temperatures.[7]
-
Polymers: The effect of other polymers is highly dependent on their chemical nature. Hydrophilic polymers may increase the gelation temperature by competing for water molecules, while polymers that can interact with Pluronic® micelles might decrease it.[4][6]
-
pH: Pluronic® hydrogels are generally considered stable over a wide pH range.[8] However, for Pluronic® derivatives that have been modified to include pH-sensitive groups, the gelation behavior can be significantly influenced by pH changes.[8][9] For standard Pluronic® F-127, the effect of pH on gelation temperature is generally minimal unless it affects the ionization state of an incorporated drug.[8]
-
APIs: As discussed in the troubleshooting section, APIs can either increase or decrease the gelation temperature depending on their hydrophobicity and interaction with the Pluronic® micelles.[2][3]
-
-
-
Question: What is the most reliable method to determine the gelation temperature of my formulation?
-
Answer: While the tube inverting method is a simple and widely used technique for a preliminary assessment of gelation, rheological measurement is considered the standard and more precise method.[10][11] Rheology allows for the determination of the gelation temperature by measuring the storage modulus (G') and loss modulus (G'') as a function of temperature. The gel point is often identified as the temperature at which G' crosses over G''.[12][13]
-
-
Question: Can I predict the effect of a new additive on the gelation temperature of my Pluronic® hydrogel?
-
Answer: While general trends can be inferred based on the additive's properties (e.g., hydrophobicity, ionic strength), the precise effect is often empirical and requires experimental determination. The complex interplay of interactions between the Pluronic® polymer, water, and the additive makes theoretical prediction challenging. Therefore, it is always recommended to experimentally characterize the gelation behavior of your specific formulation.
-
Quantitative Data on Additive Effects
The following tables summarize the quantitative effects of various additives on the gelation temperature of Pluronic® hydrogels as reported in the literature.
Table 1: Effect of Co-Polymers on Pluronic® F-127 Gelation Temperature
| Pluronic® F-127 Conc. (% w/v) | Co-Polymer | Co-Polymer Conc. (% w/v) | Gelation Temperature (°C) |
| 20 | None | 0 | ~21.6 |
| 16.83 | None | 0 | ~27 |
| 14 | Alginate | (not specified) | Lowered with increasing polysaccharide concentration |
| 20 | Xanthan Gum (in water) | 1 | (not specified, but gel strength improved) |
| 20 | Chitosan | (not specified) | Shifted from 22°C to a higher temperature by ~1°C |
| 18 | Pluronic® F-68 | 2 | ~30 |
| 15 | Gelatin (Type A) | 1-3 | ~29 |
| 15 | Gelatin (Type B) | 1-3 | 30-34 |
Note: Data extracted from multiple sources and experimental conditions may vary.[5][6][14][15][16][17]
Table 2: Effect of Salts and Other Additives on Pluronic® F-127 Gelation Temperature
| Pluronic® F-127 Conc. (% w/w) | Additive | Additive Conc. (% w/v) | Gelation Temperature (°C) |
| 17 | Diclofenac Sodium | 1.7 | Increased by ~8.3°C |
| 20 | ZnO Nanoparticles | (not specified) | Shifted from 22°C to a lower temperature by ~7°C |
| 20 | Tannic Acid | 2 | 20 |
| 20 | Tannic Acid | 5 | 12 |
| 15 | Laponite | 3.6 | ~65 |
Note: Data extracted from multiple sources and experimental conditions may vary.[3][6][18][19]
Experimental Protocols
1. Tube Inverting Method
This method provides a simple, qualitative assessment of the sol-gel transition temperature.
-
Materials: Small glass vials (e.g., 2 mL), water bath with temperature control, thermometer, Pluronic® hydrogel formulation.
-
Procedure:
-
Place 1-2 mL of the cold Pluronic® solution into a glass vial.
-
Immerse the vial in a temperature-controlled water bath.
-
Gradually increase the temperature of the water bath, typically in increments of 1-2°C, allowing the sample to equilibrate at each temperature for a few minutes.
-
At each temperature increment, invert the vial by 90°.
-
The gelation temperature is recorded as the temperature at which the solution no longer flows upon inversion.[14][20]
-
2. Rheological Measurement
This method offers a quantitative and precise determination of the gelation temperature.
-
Equipment: Rotational rheometer with temperature control (e.g., Peltier plate).
-
Procedure:
-
Sample Loading: Load the cold Pluronic® solution onto the rheometer plate at a low temperature (e.g., 4°C) to ensure it is in a liquid state.
-
Linear Viscoelastic Region (LVER) Determination: Perform an oscillation strain sweep at a constant frequency and temperature to determine the LVER, where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent measurements should be conducted within this strain range.[10][12][13]
-
Temperature Sweep: Perform an oscillation temperature sweep at a constant frequency and strain (from the LVER). The temperature is ramped up at a controlled rate (e.g., 1°C/min).[5]
-
Data Analysis: Record G' and G'' as a function of temperature. The gelation temperature (Tgel) is typically defined as the temperature at which the G' and G'' curves intersect (i.e., tan δ = G''/G' = 1).[12][13][19]
-
Visualizations
Caption: Experimental workflow for determining the gelation temperature of Pluronic® hydrogels with additives.
Caption: Troubleshooting flowchart for common issues in Pluronic® hydrogel formulation.
References
- 1. Pluronic® F127 Thermoresponsive Viscum album Hydrogel: Physicochemical Features and Cellular In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of the effect of active pharmaceutical ingredients of various classes of BCS on the parameters of thermosensitive systems based on poloxamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of salt form on gelation and drug delivery properties of diclofenac-loaded poloxamer gels for delivery to impaired skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Self-Healing of Pluronic® F127 Hydrogels in the Presence of Various Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Thermosensitive Pluronic® hydrogel: prolonged injectable formulation for drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rheological Measurement of the Gelation Temperature of Thermoresponsive Hydrogels: A Tutorial Using Pluronic F127 [morressier.com]
- 11. lsinstruments.ch [lsinstruments.ch]
- 12. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 13. researchgate.net [researchgate.net]
- 14. Reverse thermo-responsive hydrogels prepared from Pluronic F127 and gelatin composite materials - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01118K [pubs.rsc.org]
- 15. Temperature Induced Gelation and Antimicrobial Properties of Pluronic F127 Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. A New Long-Term Composite Drug Delivery System Based on Thermo-Responsive Hydrogel and Nanoclay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. complexfluids.umd.edu [complexfluids.umd.edu]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Drug-Loaded Polymeric Micelles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of drug-loaded polymeric micelles.
Troubleshooting Guides & FAQs
This section addresses specific issues in a question-and-answer format to aid in your experimental workflow.
Issue 1: Premature Drug Release
Question: My drug is being released from the micelles too quickly. What are the potential causes and how can I improve drug retention?
Answer: Premature drug release is a common challenge, often stemming from the dynamic nature of self-assembled micelles and weak interactions between the drug and the micelle's core.[1][2][3][4] Upon injection into the bloodstream, dilution can cause the micelle concentration to drop below the critical micelle concentration (CMC), leading to disassembly and a burst release of the encapsulated drug.[1][5][6]
Troubleshooting Strategies:
-
Polymer-Drug Interactions: Enhance the compatibility between the drug and the core-forming polymer block.[7][8] Strategies include:
-
π-π Stacking: If your drug and/or polymer contains aromatic rings, these interactions can significantly improve drug retention.[1][9]
-
Hydrogen Bonding: Introducing moieties capable of hydrogen bonding into the polymer backbone can help retain drugs with corresponding functional groups.[2][9]
-
Hydrophobicity Matching: Ensure the hydrophobicity of the drug is well-matched with that of the micelle core.[8]
-
-
Core Crosslinking: Covalently crosslinking the core of the micelle creates a more stable structure that can prevent disassembly even upon dilution.[1][10] Disulfide bonds are a popular choice as they can be cleaved in the reducing environment of the intracellular space, allowing for triggered drug release.[10]
-
Shell Crosslinking: Crosslinking the hydrophilic shell can also enhance stability, though it may affect surface chemistry.[1]
-
Increasing Hydrophobic Block Length: A longer hydrophobic block generally leads to a lower CMC, which enhances thermodynamic stability.[5]
Issue 2: Micelle Aggregation and Poor Storage Stability
Question: My polymeric micelle formulation is showing signs of aggregation over time or upon storage. What could be causing this instability and how can I prevent it?
Answer: Micelle aggregation can be caused by several factors, including insufficient surface charge, inter-micellar interactions, and environmental stressors like temperature changes or freeze-thaw cycles.[11][12]
Troubleshooting Strategies:
-
PEGylation: A dense brush of polyethylene glycol (PEG) on the micelle surface provides steric hindrance, preventing inter-micellar aggregation and reducing opsonization in vivo.[10][13] The molecular weight and density of the PEG chains are critical parameters to optimize.[10][13]
-
Cryoprotectants for Lyophilization: If you are freeze-drying your micelles for long-term storage, the mechanical stress of ice crystal formation can cause irreversible aggregation.[11] The addition of cryoprotectants like sucrose or trehalose can mitigate this issue.[11]
-
Optimize Polymer Concentration: Working at concentrations well above the CMC can help maintain micellar integrity. However, excessively high concentrations can also lead to aggregation.[1]
-
Surface Charge Modification: Introducing charged groups to the hydrophilic shell can create electrostatic repulsion between micelles, thereby preventing aggregation.
Issue 3: Poor In Vivo Stability and Rapid Clearance
Question: My drug-loaded micelles are not showing the expected long circulation times in vivo. What factors contribute to poor in vivo stability and how can I improve it?
Answer: In vivo, micelles face numerous destabilizing factors including extreme dilution, interaction with serum proteins, and uptake by the mononuclear phagocyte system (MPS).[7][10][14]
Troubleshooting Strategies:
-
Enhance Micelle Stability: The strategies mentioned for preventing premature drug release, such as crosslinking and optimizing polymer-drug interactions, are also crucial for improving in vivo stability.[9][10] Core-crosslinked micelles, for instance, have demonstrated significantly longer circulation times compared to their non-crosslinked counterparts.[9]
-
Optimize PEGylation: A high density of PEG chains on the micelle surface creates a "stealth" effect, which helps to evade recognition and clearance by the MPS, thereby prolonging circulation time.[10][13]
-
Control Micelle Size: Micelles should ideally be within a size range of 10-100 nm to take advantage of the enhanced permeability and retention (EPR) effect for tumor targeting and to avoid rapid clearance by the kidneys or MPS.[14][15]
Quantitative Data on Micelle Stabilization
The following tables summarize quantitative data on how different stabilization strategies can impact the properties of drug-loaded polymeric micelles.
Table 1: Effect of Stabilization Strategy on Critical Micelle Concentration (CMC)
| Polymer System | Stabilization Strategy | CMC (mg/L) | Reference |
| mPEG-b-p(HPMAm-Bz) | π-π stacking interactions | Low (specific value not provided, but noted for high stability) | [1] |
| PEG-PLA | Increased hydrophobic block length | Decreases with increasing PLA length | [5] |
| PVP-b-PDLLA-b-PVP | Increased hydrophobic content | Decreases with increasing PDLLA percentage | [5] |
Table 2: Impact of Stabilization on Drug Loading and Release
| Micelle System | Stabilization Method | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Key Finding on Drug Release | Reference |
| Disulfide-crosslinked micelles | Core crosslinking | Paclitaxel | Not specified | Not specified | Significantly sustained drug release | [9] |
| mPEG-chitosan-oleic acid | Hydrophobic modification | Camptothecin | 5% | 78% | Sustained in vitro release | [16] |
| Chitosan/soya lecithin | Co-polymer assembly | Thymoquinone | 32% | >97% | Not specified | [16] |
| TPGS/Laquinimod | Thin-film dispersion | Laquinimod | Not specified | 89.3% | Not specified | [16] |
Key Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol utilizes pyrene as a fluorescent probe, which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Materials:
-
Polymeric micelle solution
-
Pyrene solution in acetone (e.g., 6.0 x 10⁻⁵ M)
-
Deionized water
-
Volumetric flasks
-
Fluorometer
Methodology:
-
Prepare a stock solution of your polymeric micelles in deionized water (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution to cover a wide concentration range (e.g., from 1 x 10⁻⁴ mg/mL to 1 mg/mL).[17]
-
To each dilution, add a small aliquot of the pyrene-acetone solution to achieve a final pyrene concentration of approximately 6.0 x 10⁻⁷ M.[17] The final concentration of acetone should be kept below 1% (v/v) to avoid affecting micellization.
-
Allow the solutions to equilibrate at room temperature in the dark for at least 8 hours to ensure the pyrene has partitioned into the micelle cores.[17]
-
Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm.[17] Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the polymer concentration.
-
The CMC is determined from the intersection of the two tangent lines drawn from the rapidly decreasing and the relatively constant portions of the plot.
Protocol 2: Micelle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in suspension.[18]
Materials:
-
Polymeric micelle suspension
-
Deionized water or appropriate buffer
-
0.22 µm syringe filter
-
DLS instrument and cuvettes
Methodology:
-
Prepare the micelle solution at the desired concentration in a suitable solvent (e.g., deionized water or PBS).
-
Filter the sample through a 0.22 µm syringe filter to remove any dust or large aggregates.[19]
-
Transfer the filtered sample into a clean DLS cuvette.
-
Allow the sample to equilibrate in the instrument's measurement chamber for a few minutes to ensure temperature stability.[19]
-
Perform the DLS measurement according to the instrument's instructions. Typically, multiple acquisitions are averaged to obtain a reliable result.[19]
-
The instrument's software will analyze the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). The PDI is a measure of the broadness of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.
Protocol 3: In Vitro Drug Release Assay by Dialysis Method
This method simulates the release of a drug from micelles into a larger volume of release medium, mimicking physiological dilution.[16]
Materials:
-
Drug-loaded polymeric micelle solution
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass but retains the micelles.
-
Release medium (e.g., PBS pH 7.4, with or without serum proteins or surfactants like Triton X-100 to simulate in vivo conditions).[20][21]
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer for drug quantification
Methodology:
-
Accurately measure a known volume of the drug-loaded micelle solution and place it inside a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger, known volume of the release medium.
-
Place the entire setup in a shaking incubator or water bath set to 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released at each time point using the following formula:
Cumulative Drug Release (%) = (Amount of drug in release medium at time t / Initial amount of drug in micelles) x 100
-
Plot the cumulative drug release (%) versus time to obtain the drug release profile.
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: Troubleshooting workflow for addressing common stability issues in polymeric micelles.
Caption: Logical relationships between different strategies for enhancing micelle stability.
Caption: General experimental workflow for the preparation and characterization of drug-loaded polymeric micelles.
References
- 1. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 6. scispace.com [scispace.com]
- 7. Factors affecting the stability of drug-loaded polymeric micelles and strategies for improvement | Semantic Scholar [semanticscholar.org]
- 8. Polymeric Micelles of Biodegradable Diblock Copolymers: Enhanced Encapsulation of Hydrophobic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physico-chemical strategies to enhance stability and drug retention of polymeric micelles for tumor-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability optimization of polymeric micelles [atomfair.com]
- 11. Microfluidic formulation, cryoprotection and long-term stability of paclitaxel-loaded π electron-stabilized polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The in vivo fate of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Factors affecting the stability of drug-loaded polymeric micelles and strategies for improvement | springerprofessional.de [springerprofessional.de]
- 16. Progress in Polymeric Micelles for Drug Delivery Applications [mdpi.com]
- 17. 3.5. Determination of Critical Micelle Concentration [bio-protocol.org]
- 18. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 19. Dynamic light scattering [bio-protocol.org]
- 20. Utilizing in vitro drug release assays to predict in vivo drug retention in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Encapsulation Efficiency in Pluronic® Nanocarriers
This technical support center is designed for researchers, scientists, and drug development professionals working with Pluronic® nanocarriers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing drug encapsulation efficiency in Pluronic® nanocarriers?
A1: The encapsulation efficiency (EE) of drugs in Pluronic® nanocarriers is a multifactorial issue. The primary determinants can be categorized as follows:
-
Drug Properties: The physicochemical properties of the drug, particularly its hydrophobicity, are critical. Highly hydrophobic drugs tend to have a greater affinity for the hydrophobic poly(propylene oxide) (PPO) core of the Pluronic® micelle, leading to higher encapsulation efficiency.[1][2] The molecular weight and the potential for interactions (e.g., hydrogen bonding) with the polymer also play a role.
-
Pluronic® Copolymer Characteristics: The choice of Pluronic® copolymer is crucial. Factors such as the molecular weight, the ratio of hydrophilic poly(ethylene oxide) (PEO) to hydrophobic PPO blocks, and the length of the PPO block significantly impact the size of the micellar core and its capacity to accommodate drug molecules.[3][4] Generally, Pluronics® with a larger hydrophobic block (higher PPO content) exhibit a greater capacity for encapsulating hydrophobic drugs.[5]
-
Preparation Method: The method used to prepare the drug-loaded micelles significantly influences the EE. Common methods include thin-film hydration, solvent evaporation, and the cold method, each with its own advantages and disadvantages depending on the drug's properties.
-
Experimental Parameters: Several experimental conditions can be optimized to improve EE, including:
-
Drug-to-Polymer Ratio: The initial ratio of drug to Pluronic® is a key parameter. Increasing the polymer concentration relative to the drug can enhance encapsulation, but an optimal ratio often needs to be determined experimentally.[3][6]
-
Temperature: Temperature affects the micellization process and the solubility of both the drug and the polymer. For thermosensitive Pluronics® like F127, temperature is a critical factor in hydrogel formation.[7]
-
Solvent System: The choice of organic solvent (in methods like solvent evaporation and thin-film hydration) and the aqueous phase (pH, ionic strength) can impact drug solubility and partitioning into the micelles.
-
Stirring Speed and Time: Adequate mixing is necessary to ensure homogenous dispersion and efficient encapsulation.
-
Q2: How does the hydrophobicity of the Pluronic® copolymer affect encapsulation efficiency?
A2: The hydrophobicity of the Pluronic® copolymer, primarily determined by the length of the PPO block, directly correlates with the drug loading capacity for hydrophobic drugs. A larger and more hydrophobic PPO core provides a more spacious and favorable environment for the encapsulation of non-polar drug molecules.[5] For instance, Pluronic® P123, which has a larger PPO block compared to F127, often exhibits higher encapsulation efficiency for certain hydrophobic drugs. However, a higher hydrophobicity can also lead to lower micelle stability in aqueous solutions. Therefore, a balance must be struck between drug loading capacity and the stability of the nanocarrier system.
Q3: What is the impact of the drug-to-polymer ratio on encapsulation efficiency?
A3: The drug-to-polymer ratio is a critical parameter that directly influences both encapsulation efficiency (EE) and drug loading (DL). Generally, at a fixed drug concentration, increasing the polymer concentration leads to a higher EE, as more micelles are available to encapsulate the drug molecules.[6] However, this also results in a lower drug loading percentage. Conversely, increasing the drug concentration relative to the polymer may lead to a higher drug loading but can decrease the EE if the drug concentration exceeds the solubilization capacity of the micelles, leading to drug precipitation.[3] It is essential to determine the optimal drug-to-polymer ratio for each specific drug-polymer combination to maximize both EE and DL.
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency (<50%)
| Possible Cause | Suggested Solution |
| Incompatible Drug and Polymer | The drug may be too hydrophilic for the chosen Pluronic®. Consider using a Pluronic® with a larger PPO block (e.g., P123) to increase the hydrophobicity of the micelle core. For hydrophilic drugs, consider chemical conjugation to the polymer or using mixed micelles with other polymers. |
| Suboptimal Drug-to-Polymer Ratio | The amount of polymer may be insufficient to encapsulate the drug. Try increasing the polymer concentration or decreasing the initial drug concentration. Perform a series of experiments with varying drug-to-polymer ratios to find the optimal balance.[3][6] |
| Inefficient Preparation Method | The chosen preparation method may not be suitable for your drug. If using thin-film hydration, ensure the lipid film is thin and uniform. For the solvent evaporation method, the rate of solvent removal can be critical. Consider trying an alternative preparation method. |
| Drug Precipitation During Encapsulation | The drug's solubility in the organic solvent or aqueous phase may be limited. For the thin-film hydration method, ensure the hydration temperature is above the glass transition temperature of the polymer and the melting point of the drug. For the solvent evaporation method, a slower rate of solvent removal can sometimes prevent premature drug precipitation. |
| Inaccurate Measurement of Encapsulation Efficiency | The method used to separate free drug from encapsulated drug (e.g., dialysis, centrifugation, column chromatography) may be inefficient. Ensure complete separation and validate your analytical method (e.g., HPLC, UV-Vis spectroscopy) for quantifying the drug. |
Problem 2: Poor Reproducibility and Batch-to-Batch Variation
| Possible Cause | Suggested Solution |
| Inconsistent Film Formation (Thin-Film Hydration) | Ensure the organic solvent is completely removed under vacuum to form a dry, thin, and uniform film. A non-uniform film can lead to incomplete hydration and variable encapsulation. |
| Variable Solvent Evaporation Rate | The rate of solvent removal in the solvent evaporation method can affect nanoparticle size and encapsulation. Control the temperature and pressure during evaporation to ensure a consistent rate across batches. |
| Fluctuations in Temperature | For temperature-sensitive Pluronics®, precise temperature control is crucial during preparation and handling. Use a calibrated water bath or incubator. |
| Inconsistent Stirring/Sonication | The speed and duration of stirring or sonication can impact micelle formation and drug encapsulation. Use a calibrated stirrer and a consistent protocol for sonication. |
| Variability in Raw Materials | Ensure the Pluronic® copolymer and drug are from the same batch and have been stored correctly to avoid degradation or changes in properties. |
Data Presentation
Table 1: Influence of Pluronic® Type on Encapsulation Efficiency (EE) and Drug Loading (DL) of Various Drugs.
| Drug | Pluronic® Type | PPO/PEO Ratio | Method | EE (%) | DL (%) | Reference |
| Docetaxel | P123 | 70/30 | Thin-film hydration | 86.34 ± 3.32 | 2.12 ± 0.09 | [8] |
| Docetaxel | P105/F127 (mixed) | - | Thin-film hydration | 92.40 | 1.81 | [9][10] |
| Thymoquinone | F127 | 30/70 | Solvent Evaporation | 46 | - | [11] |
| Thymoquinone | F68 | 20/80 | Solvent Evaporation | <46 | - | [11][12] |
| Naringenin | P123/F127 (mixed) | - | Thin-film hydration | 93.5 - 100 | - | [3] |
| Xanthohumol | P123/F127 (mixed) | - | Thin-film hydration | 93.5 - 100 | - | [3] |
Table 2: Effect of Drug-to-Polymer Ratio on Encapsulation Efficiency.
| Drug | Polymer | Drug:Polymer Ratio (w/w) | EE (%) | Reference |
| Losartan Potassium | Eudragit RS/RL | 1:5 | 94.43 ± 0.277 | [6] |
| Docetaxel | P(3HB-co-70%4HB) | 1:3.3 (30%) | ~50 | [13] |
| API | Pluronic® F127 | 1:10 | 84.8 | [14] |
| Naringenin | Pluronic® P123/F127 | 1:5, 1:10, 1:20 | 93.5 - 100 | [3] |
| Xanthohumol | Pluronic® P123/F127 | 1:5, 1:10, 1:20 | 93.5 - 100 | [3] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
-
Dissolution: Dissolve the Pluronic® copolymer and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol, or a mixture) in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform film of the drug and polymer on the inner surface of the flask.
-
Drying: Further dry the film under a high vacuum for several hours to ensure complete removal of any residual solvent.
-
Hydration: Hydrate the film by adding an aqueous solution (e.g., deionized water, phosphate-buffered saline) pre-heated to a temperature above the critical micelle concentration (CMC) temperature of the Pluronic®. Agitate the flask (e.g., by vortexing or sonicating) until the film is completely dispersed and a micellar solution is formed.
-
Purification: To remove any unencapsulated drug, the micellar solution can be purified by methods such as centrifugation followed by filtration through a 0.22 µm syringe filter, or by dialysis against the aqueous phase.
Protocol 2: Solvent Evaporation Method
-
Organic Phase Preparation: Dissolve the Pluronic® copolymer and the drug in a volatile organic solvent that is immiscible or partially miscible with water (e.g., dichloromethane, ethyl acetate).
-
Emulsification: Add the organic phase dropwise to an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or another Pluronic®) under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to allow the organic solvent to evaporate. As the solvent evaporates, the polymer precipitates, and the drug-loaded nanoparticles are formed.
-
Purification: Collect the nanoparticles by centrifugation, and wash them several times with deionized water to remove the stabilizer and any unencapsulated drug.
-
Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.
Protocol 3: Cold Method (for Thermosensitive Hydrogels)
-
Polymer Dissolution: Dissolve the Pluronic® copolymer (e.g., F127) in cold (around 4°C) deionized water or a suitable buffer with gentle stirring until a clear solution is obtained.[15] Keeping the solution cold is crucial to prevent premature gelation.
-
Drug Incorporation: Dissolve the temperature-sensitive drug in the cold Pluronic® solution. If the drug is not readily soluble in the aqueous phase, it can be first dissolved in a small amount of a biocompatible co-solvent before being added to the polymer solution.
-
Homogenization: Gently stir the mixture at a low temperature until the drug is uniformly dispersed.
-
Storage: Store the drug-loaded solution at a low temperature (e.g., 4°C) to maintain its liquid state.
-
Gelation: The formulation will form a gel in situ upon administration and warming to body temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for low encapsulation efficiency.
Caption: Experimental workflow for the thin-film hydration method.
References
- 1. nanomedicine-rj.com [nanomedicine-rj.com]
- 2. Pluronic as nano-carier for drug delivery systems [nanomedicine-rj.com]
- 3. mdpi.com [mdpi.com]
- 4. Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Pluronic P105/F127 mixed micelles for the delivery of docetaxel against Taxol-resistant non-small cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Pluronic F68 and F127 Nanocarrier on Physicochemical Properties, In vitro Release, and Antiproliferative Activity of Thymoquinone Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phcogres.com [phcogres.com]
- 13. mdpi.com [mdpi.com]
- 14. Drug Delivery Systems Based on Pluronic Micelles with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sterilization Procedure for Temperature-Sensitive Hydrogels Loaded with Silver Nanoparticles for Clinical Applications [mdpi.com]
Technical Support Center: Refining Purification Methods for Ethoxylated and Propoxylated Surfactants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification methods for ethoxylated and propoxylated surfactants.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified surfactant shows a broad peak in the chromatogram. How can I improve the resolution?
A1: A broad peak often indicates a wide distribution of oligomers (different numbers of ethoxy or propoxy groups) and potentially isomers.[1] To improve resolution, consider the following:
-
Optimize your chromatography method:
-
High-Performance Liquid Chromatography (HPLC): This is a well-established method for analyzing ethoxylated surfactants.[2] For nonionic ethoxylated surfactants, an Acclaim Mixed-Mode HILIC-1 column can be used. In HILIC mode, you can determine the degree of ethoxylation (EO), while in reverse-phase (RP) mode, you can characterize the alkyl chain distribution.[3]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC, especially for surfactants lacking a UV chromophore, as it can be coupled with a flame ionization detector (FID).[1] It often provides high-resolution separation of oligomers and isomers with reduced sample preparation time.[1]
-
-
Adjust the mobile phase: Experiment with different solvent gradients and compositions to enhance the separation of individual oligomers.
-
Consider derivatization: If using UV detection and your surfactant lacks a chromophore, derivatization with an agent like phenyl isocyanate can improve detection and potentially resolution.[2]
Q2: I am observing low recovery of my surfactant after purification. What are the potential causes and solutions?
A2: Low recovery can stem from several factors throughout the purification process. Here are some common causes and troubleshooting steps:
-
Inappropriate purification technique: The choice of purification method is critical. For complex mixtures, a multi-step approach is often necessary.[4]
-
Solid-Phase Extraction (SPE): This is a versatile and widely used pre-treatment method for isolating and pre-concentrating surfactants from various matrices.[5]
-
Liquid-Liquid Extraction: Ensure the solvent system is optimized for your specific surfactant's polarity. Multiple extractions may be necessary to achieve good recovery.
-
-
Adsorption to labware: Surfactants, by their nature, are surface-active and can adsorb to glass and plastic surfaces. To mitigate this, consider silanizing glassware or using polypropylene labware.
-
Foaming: Excessive foaming during extraction or concentration can lead to sample loss. Using anti-foaming agents or employing gentle agitation can help. Some ethoxylated-propoxylated surfactants are specifically designed to be low-foaming.[6]
Q3: How can I remove unreacted starting materials and by-products from my surfactant synthesis?
A3: Common impurities in ethoxylated and propoxylated surfactants include unreacted fatty alcohols and by-products like polyethylene glycols (PEGs).[7]
-
For unreacted alcohols:
-
Distillation or steam stripping: These methods can be effective in removing volatile unreacted alcohols.[7]
-
Chromatography: Column chromatography using silica gel or alumina can separate the more polar unreacted alcohols from the less polar surfactant.
-
-
For PEGs:
-
Solvent extraction: PEGs have different solubility profiles than the target surfactant. A carefully chosen solvent system can selectively remove them.
-
Dialysis/Ultrafiltration: For larger PEG impurities, membrane-based separation techniques can be effective.
-
Q4: My analytical results are inconsistent. What could be causing this variability?
A4: Inconsistent results can be due to sample degradation, matrix effects, or issues with the analytical method itself.
-
Sample Degradation: The ethylene oxide chain of some surfactants can degrade during analysis, particularly with methods like Gas Chromatography (GC).[5] Consider using less harsh analytical techniques like HPLC or SFC.
-
Matrix Effects: If you are analyzing surfactants in complex matrices (e.g., environmental samples, biological fluids), interfering substances like humic acids can co-elute and affect your results.[8] A robust sample cleanup and extraction protocol is crucial. A phase-switching HPLC method has been developed to overcome such interferences.[8]
-
Method Calibration: Ensure your analytical method is properly calibrated with appropriate standards. The complex nature of surfactant mixtures can make quantification challenging.
Quantitative Data on Surfactant Purification
The following tables summarize key quantitative data related to the analysis and purification of ethoxylated and propoxylated surfactants.
Table 1: Analytical Method Detection Limits
| Analytical Method | Surfactant Type | Detection Limit | Reference |
| HPLC | Ethoxylated Alcohols | ~0.1 ppm | [4] |
| Spectrophotometry (with TPPS) | Polyethylene oxide-type non-ionic surfactants | 0.146 (absorbance of 1 mg/L solution) | [9] |
Table 2: Surfactant Removal Rates in Wastewater Treatment
| Treatment Type | Surfactant Type | Average Removal Rate | Reference |
| Activated Sludge | Alkyl Ethoxylate Sulfates (AESs) | 98% | [10] |
| Activated Sludge | Alcohol Ethoxylates (AEs) | 97% | [10] |
| Trickling Filter | Alkyl Ethoxylate Sulfates (AESs) | 83% | [10] |
| Trickling Filter | Alcohol Ethoxylates (AEs) | 90% | [10] |
Experimental Protocols
Protocol 1: General Purification of Ethoxylated Surfactants from Aqueous Samples
This protocol outlines a general procedure for isolating and purifying ethoxylated surfactants from a complex aqueous matrix.
-
Sample Pre-treatment (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol, followed by deionized water.
-
Load the aqueous sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and other hydrophilic impurities.
-
Elute the surfactant with a suitable organic solvent, such as methanol or acetonitrile.
-
-
Liquid-Liquid Extraction (for further purification):
-
Evaporate the solvent from the eluate obtained in the previous step.
-
Redissolve the residue in deionized water.
-
Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane) to remove non-polar impurities.
-
Perform a subsequent extraction with a moderately polar solvent (e.g., ethyl acetate) to isolate the surfactant.
-
-
Column Chromatography (for high-purity applications):
-
Pack a glass column with an appropriate stationary phase (e.g., silica gel or alumina).
-
Load the concentrated surfactant extract onto the column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent and gradually increasing the polarity.
-
Collect fractions and analyze them using a suitable analytical technique (e.g., HPLC) to identify the fractions containing the purified surfactant.
-
Protocol 2: Analysis of Ethoxylated Surfactant Oligomer Distribution by HPLC
This protocol provides a general method for analyzing the oligomer distribution of an ethoxylated surfactant using HPLC.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Acclaim Mixed-Mode HILIC-1 column or equivalent.
-
-
Reagents:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Surfactant standard for calibration
-
-
Procedure:
-
Prepare a stock solution of the surfactant sample and standards in the mobile phase.
-
Set up an appropriate gradient elution program. For HILIC mode, a typical gradient might be from a high concentration of acetonitrile to a lower concentration.
-
Inject the sample and standards onto the HPLC system.
-
Monitor the elution of the oligomers using the UV detector. If the surfactant lacks a chromophore, derivatization prior to analysis or the use of an alternative detector (e.g., ELSD or CAD) is necessary.[3]
-
Identify and quantify the individual oligomer peaks based on the retention times and peak areas of the standards.
-
Visualizations
Caption: Workflow for the purification of ethoxylated/propoxylated surfactants.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. selerity.com [selerity.com]
- 2. researchgate.net [researchgate.net]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. cleaninginstitute.org [cleaninginstitute.org]
- 5. Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ROKAnol®LP2424 - chemical raw materials. PCC GROUP! [products.pcc.eu]
- 7. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
"comparative analysis of different grades of poloxamers for drug delivery"
A Comparative Guide to Poloxamer Grades for Advanced Drug Delivery
Poloxamers, also known under the trade names Pluronics® or Kolliphor®, are synthetic triblock copolymers composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks (PEO-PPO-PEO).[1][2] Their unique amphiphilic nature and thermoreversible gelation properties make them highly versatile excipients in the pharmaceutical industry.[3][4] Approved by the FDA and listed in major pharmacopeias, poloxamers are recognized for their low toxicity and are used as solubilizers, emulsifiers, stabilizers, and matrices for controlled drug release in oral, topical, and parenteral formulations.[1][5][6]
Different grades of poloxamers are commercially available, varying in their molecular weight and the ratio of PEO to PPO units.[2] These structural differences result in a wide range of physicochemical properties, allowing for the selection of a specific grade tailored to a particular drug delivery challenge. This guide provides a comparative analysis of common poloxamer grades, focusing on their performance characteristics and the experimental methods used for their evaluation.
Comparative Analysis of Physicochemical Properties
The performance of a poloxamer in a drug delivery system is dictated by its molecular characteristics. Key parameters include the molecular weight, the PEO/PPO ratio, the critical micelle concentration (CMC), and the gelation temperature. Poloxamers with a larger hydrophobic PPO block tend to form micelles at lower concentrations.[1] Notably, Poloxamer 407 (P407) is renowned for its ability to form a thermoreversible gel; it is a solution at refrigerated temperatures and transitions into a semi-solid gel at body temperature, a property extensively utilized for in-situ gelling and sustained-release depots.[7][8] In contrast, Poloxamer 188 (P188), with a lower molecular weight, is primarily used as a solubilizing and stabilizing agent and does not readily form gels on its own.[9]
| Property | Poloxamer 188 (F-68) | Poloxamer 237 (F-87) | Poloxamer 338 (F-108) | Poloxamer 407 (F-127) |
| Average Molecular Weight (Da) | 7680 - 9510 | 6840 - 8830 | 12700 - 17400 | 9840 - 14600 |
| PEO Units (a) | ~80 | ~64 | ~141 | ~101 |
| PPO Units (b) | ~27 | ~37 | ~44 | ~56 |
| Physical Form | Solid | Solid | Solid | Solid |
| PEO Content (%) | ~80 | ~70 | ~80 | ~70 |
| CMC (Critical Micelle Conc.) | ~4.8 x 10⁻⁴ M[10] | Data not readily available | Data not readily available | ~2.8 x 10⁻⁶ M[10] |
| Primary Application | Solubilizer, Emulsifier, Stabilizer[9] | Drug Delivery[1] | Drug Delivery[1][11] | Thermosensitive Gelling Agent, Sustained Release[9] |
| Gelation Behavior | Does not readily form gels[9] | Forms gels[1] | Forms gels[1][11] | Forms strong thermoreversible gels at >20% w/w conc.[9] |
Performance in Drug Delivery Applications
1. Solubilization of Poorly Soluble Drugs: The amphiphilic nature of poloxamers allows them to form micelles in aqueous solutions above the CMC.[1] The hydrophobic PPO core of these micelles can encapsulate poorly water-soluble drugs, thereby increasing their solubility and bioavailability.[12]
-
Poloxamer 407: Due to its lower CMC and higher hydrophobicity compared to P188, P407 is particularly effective at enhancing the solubility of hydrophobic drugs.[12]
-
Poloxamer 188: While also used as a solubilizer, its primary role is often as a stabilizer in emulsions and suspensions.[9]
2. Thermoreversible In-Situ Gels for Sustained Release: The most notable application of certain poloxamer grades, especially P407, is in the formulation of injectable drug delivery systems that are liquid at room temperature but form a gel depot upon injection at body temperature.[13] This sol-gel transition prolongs the residence time of the formulation at the site of action, providing sustained drug release.[14]
-
Poloxamer 407: Aqueous solutions of P407 at concentrations of 20-30% typically exhibit a gelation temperature around 20-30°C.[9] This property is ideal for creating injectable depots that control and prolong drug release.[1]
-
Blending for Optimization: The gelation temperature and mechanical properties of a formulation can be fine-tuned by blending different poloxamer grades. For instance, adding P188 to a P407 formulation can modulate the gelation temperature to be closer to the physiological temperature.[12][13] Studies have shown that adding 10-15% of P188 to a 28% P407 solution can achieve optimal gelation temperatures for injectable systems.[15]
3. Drug Release Kinetics: Drug release from poloxamer-based gels is a complex process governed by a combination of drug diffusion through the aqueous channels of the gel matrix and the erosion or dissolution of the gel itself.[16] Formulations with higher poloxamer concentrations generally exhibit increased viscosity, which slows down both the drug release rate and the gel dissolution time, thereby extending the duration of action.[14]
Visualizing Poloxamer Selection and Characterization
To aid researchers in the drug development process, the following diagrams illustrate the logical workflow for selecting an appropriate poloxamer grade and the experimental sequence for characterizing the final formulation.
Caption: Logical workflow for selecting a poloxamer grade based on drug delivery requirements.
Caption: Standard experimental workflow for characterizing poloxamer-based drug formulations.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of different poloxamer formulations.
Determination of Gelation Temperature (Tgel)
The sol-gel transition temperature is a critical parameter for in-situ gelling systems.
-
Method A: Tube Inverting Method [17]
-
Place 2 mL of the poloxamer solution into a test tube or vial.
-
Immerse the tube in a water bath at a low temperature (e.g., 10°C).
-
Gradually increase the temperature of the water bath in increments of 1°C.
-
Allow the sample to equilibrate for 5 minutes at each new temperature.
-
After equilibration, invert the tube 90 degrees.
-
The gelation temperature is recorded as the temperature at which the solution no longer flows upon inversion.
-
-
Method B: Rheological Measurement [18]
-
Use a rheometer equipped with a temperature-controlled plate.
-
Load the liquid poloxamer solution onto the lower plate of the rheometer.
-
Set the instrument to perform an oscillatory temperature sweep, for example, from 15°C to 40°C at a heating rate of 1-2°C/min.
-
Maintain a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) within the linear viscoelastic region.
-
The Tgel is identified as the temperature at which the storage modulus (G') equals or exceeds the loss modulus (G'').
-
Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which poloxamer molecules begin to self-assemble into micelles.
-
Method: Surface Tensiometry [19]
-
Prepare a series of aqueous solutions of the poloxamer with increasing concentrations.
-
Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the poloxamer concentration.
-
Initially, the surface tension will decrease linearly with the log of the concentration.
-
Above a certain concentration, the surface tension will plateau as the surface becomes saturated and micelles begin to form in the bulk solution.
-
The CMC is determined from the point of intersection of the two linear portions of the graph.[19]
-
In Vitro Drug Release Study
This experiment evaluates the rate and mechanism of drug release from the poloxamer formulation.
-
Method: Franz Diffusion Cell System [1]
-
Set up a vertical Franz diffusion cell with a synthetic membrane (e.g., cellulose acetate) or excised skin placed between the donor and receptor compartments.
-
Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring to ensure sink conditions.
-
Accurately weigh and place the poloxamer gel formulation (containing the drug) into the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the medium from the receptor compartment.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed buffer to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
References
- 1. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharma.basf.com [pharma.basf.com]
- 4. mdpi.com [mdpi.com]
- 5. phexcom.com [phexcom.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Poloxamer 407 VS Poloxamer 188 Factory Sell Top Quality [biolyphar.com]
- 10. Development and Characterization of Lyophilized Diazepam-Loaded Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of poloxamer in situ forming gels for bedaquiline fumarate salt and pharmacokinetics following intramuscular injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Poloxamer 407/188 Binary Thermosensitive Gel as a Moxidectin Delivery System: In Vitro Release and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Conceptualization and Preliminary Characterization of Poloxamer-Based Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
A Comparative Guide to the In Vitro Cytotoxicity of Pluronic-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
Pluronic block copolymers, a class of non-ionic surfactants, are widely utilized in pharmaceutical formulations for their ability to enhance the solubility and stability of poorly water-soluble drugs. Their amphiphilic nature allows them to self-assemble into micelles, which can encapsulate hydrophobic drug molecules, thereby improving drug delivery. This guide provides a comparative overview of the in vitro cytotoxicity of various Pluronic-based formulations, supported by experimental data and detailed protocols to aid in the selection and design of suitable drug delivery systems.
Comparative Cytotoxicity Data
The cytotoxic potential of Pluronic-based formulations is a critical consideration in their development as drug carriers. The following table summarizes the 50% inhibitory concentration (IC50) values and cell viability data from various studies. It is important to note that the cytotoxicity of Pluronics can be influenced by several factors, including the specific Pluronic type, its concentration, the cell line used, and the presence of an encapsulated drug.
| Pluronic Formulation | Drug | Cell Line | IC50 Value (µg/mL) | Cell Viability (%) | Reference |
| Blank Micelles | |||||
| Pluronic P105 | - | A549 & A549/Taxol | >100 | >95 at 100 µg/mL | [1] |
| Pluronic F127 | - | A549 & A549/Taxol | >100 | >95 at 100 µg/mL | [1] |
| F127-SS-TOC Micelles | - | Bel 7402 & L02 | >200 | >85 at 200 µg/mL (48h) | [2] |
| Pluronic P123 Micelles | - | HepG2, A549, B16 | Not specified | Not specified | [3] |
| Drug-Loaded Formulations | |||||
| DTX-loaded P105/F127 Mixed Micelles | Docetaxel (DTX) | A549 | Similar to Taxotere® | Not specified | [1] |
| DTX-loaded P105/F127 Mixed Micelles | Docetaxel (DTX) | A549/Taxol | 0.059 | Not specified | [1] |
| Taxotere® (Control) | Docetaxel (DTX) | A549/Taxol | 0.593 | Not specified | [1] |
| DTX-micelles | Docetaxel (DTX) | HepG2 | 0.34 µM | Not specified | [3] |
| DTX-micelles | Docetaxel (DTX) | A549 | Higher than Duopafei® | Not specified | [3] |
| DTX-micelles | Docetaxel (DTX) | B16 | Higher than Duopafei® | Not specified | [3] |
| Pluronic F-127/Hyaluronic Acid Hydrogel with GSNO and SiO2@CisPt | Cisplatin & NO donor | MDA-MB-231 | Not specified | ~30 at 200 µg/mL | [4][5] |
Note: The cytotoxicity of blank Pluronic micelles is generally low, with high cell viability observed at concentrations up to 100-200 µg/mL.[1][2] However, some studies have shown that certain Pluronics, particularly more hydrophobic ones, can exhibit higher toxicity.[6] The encapsulation of cytotoxic drugs into Pluronic micelles can significantly enhance their efficacy, as demonstrated by the lower IC50 values of drug-loaded micelles compared to the free drug, especially in multidrug-resistant (MDR) cancer cells.[1][7]
Experimental Protocols
The assessment of in vitro cytotoxicity is crucial for evaluating the safety and efficacy of Pluronic-based formulations. The MTT assay is a widely used colorimetric method for this purpose.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This protocol is a standard method for assessing cell viability and proliferation.[8][9]
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (Pluronic-based formulations)
-
MTT solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)[3]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 4,000-8,000 cells per well in 100 µL of culture medium.[2][3] Incubate the plate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Pluronic-based formulations in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted formulations to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[2][3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.[2][3]
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3]
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Mechanisms of Cytotoxicity and Cellular Interactions
Pluronic block copolymers can influence the cytotoxicity of encapsulated drugs through various mechanisms. One key mechanism is the inhibition of P-glycoprotein (P-gp), an efflux pump that is often overexpressed in multidrug-resistant (MDR) cancer cells.[7][10] By inhibiting P-gp, Pluronics can increase the intracellular accumulation and retention of chemotherapeutic drugs, thereby enhancing their cytotoxic effect.[10]
Furthermore, some Pluronic formulations have been shown to induce apoptosis, or programmed cell death, in cancer cells.[10] The interaction of Pluronic unimers with the cell membrane can also lead to changes in membrane fluidity and permeability, which may contribute to their biological effects.[10]
Below is a diagram illustrating the general workflow for assessing the in vitro cytotoxicity of Pluronic-based formulations.
Caption: Workflow for in vitro cytotoxicity assessment of Pluronic-based formulations.
The following diagram illustrates a simplified signaling pathway of how Pluronic-based formulations can enhance drug cytotoxicity in multidrug-resistant (MDR) cancer cells.
Caption: Pluronic-mediated enhancement of drug cytotoxicity in MDR cancer cells.
References
- 1. Pluronic P105/F127 mixed micelles for the delivery of docetaxel against Taxol-resistant non-small cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redox-sensitive Pluronic F127-tocopherol micelles: synthesis, characterization, and cytotoxicity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docetaxel-Loaded Pluronic P123 Polymeric Micelles: in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Cytotoxicity towards Breast Cancer Cells of Pluronic F-127/Hyaluronic Acid Hydrogel Containing Nitric Oxide Donor and Silica Nanoparticles Loaded with Cisplatin | Semantic Scholar [semanticscholar.org]
- 6. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fundamental Relationships Between the Composition of Pluronic Block Copolymers and Their Hypersensitization Effect in MDR Cancer Cells - ProQuest [proquest.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Pluronic block copolymers alter apoptotic signal transduction of doxorubicin in drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Drug Release Profiles from Poloxamer Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drug release profiles from various poloxamer hydrogel formulations, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research in the field of controlled drug delivery.
Poloxamers, also known as Pluronics®, are triblock copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO) that exhibit thermoreversible gelation.[1] Aqueous solutions of certain poloxamers, such as Poloxamer 407, are liquid at refrigerated temperatures and transform into a gel at physiological temperatures, making them attractive vehicles for sustained drug delivery.[2] The validation of drug release from these hydrogels is a critical step in formulation development, ensuring predictable and reproducible therapeutic outcomes.
Comparative Analysis of Drug Release Profiles
The drug release kinetics from poloxamer hydrogels are influenced by several factors, including the type and concentration of the poloxamer, the presence of additives, and the physicochemical properties of the encapsulated drug. The following tables summarize quantitative data from various studies to facilitate a comparison of different formulations.
Table 1: Comparison of Drug Release from Poloxamer 407 and Poloxamer 188 Binary Hydrogels
| Formulation Code | Poloxamer 407 (% w/v) | Poloxamer 188 (% w/v) | Drug | Cumulative Release at 24h (%) | Reference |
| F1 | 20 | 0 | Moxidectin | ~70 | [1] |
| F2 | 22 | 1 | Moxidectin | ~60 | [1] |
| F3 | 20 | 0 | Nepafenac | Sustained Release | [3] |
| F4 | 23 | 10 | Ketorolac Tromethamine | Sustained Release | [3] |
| F5 | 23 | 15 | Ketorolac Tromethamine | Sustained Release | [3] |
Table 2: Effect of Additives on Drug Release from Poloxamer 407 Hydrogels
| Formulation Code | Poloxamer 407 (% w/v) | Additive (% w/v) | Drug | Cumulative Release at 24h (%) | Cumulative Release at 48h (%) | Reference |
| P18 | 18 | None | Sulforhodamine B | ~80 | >90 | [2] |
| P18C5 | 18 | 5% Casein | Sulforhodamine B | ~60 | ~80 | [2] |
| P18C10 | 18 | 10% Casein | Sulforhodamine B | ~50 | ~70 | [2] |
| P25 | 25 | None | Sulforhodamine B | ~75 | ~90 | [2] |
| P25C5 | 25 | 5% Casein | Sulforhodamine B | ~60 | ~80 | [2] |
| P25C10 | 25 | 10% Casein | Sulforhodamine B | ~50 | ~70 | [2] |
| P18 | 18 | None | Bupivacaine | ~70 | ~90 | [2] |
| P18C5 | 18 | 5% Casein | Bupivacaine | ~65 | ~85 | [2] |
| P18C10 | 18 | 10% Casein | Bupivacaine | ~55 | ~75 | [2] |
| P25 | 25 | None | Bupivacaine | ~75 | ~90 | [2] |
| P25C5 | 25 | 5% Casein | Bupivacaine | ~65 | ~85 | [2] |
| P25C10 | 25 | 10% Casein | Bupivacaine | ~55 | ~75 | [2] |
Experimental Protocols
Detailed methodologies for the preparation of poloxamer hydrogels and the subsequent in vitro drug release testing are crucial for obtaining reliable and comparable data.
Preparation of Poloxamer Hydrogels (Cold Method)
The cold method is a widely used technique for preparing poloxamer hydrogels.[4]
-
Dissolution of Poloxamer: Disperse the required amount of Poloxamer 407 and any other poloxamers (e.g., Poloxamer 188) in a cold aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at 4°C.
-
Stirring: Stir the mixture gently using a magnetic stirrer at 4°C until a clear and homogeneous solution is formed. This may take several hours or overnight.
-
Drug Incorporation: Once the poloxamer is fully dissolved, add the active pharmaceutical ingredient (API) to the cold poloxamer solution and continue stirring until the drug is completely dissolved or uniformly suspended.
-
Storage: Store the prepared hydrogel formulation at 4°C until further use.
In Vitro Drug Release Testing: USP Apparatus 2 (Paddle Method)
The USP Apparatus 2 is a standard method for dissolution testing of various dosage forms, including hydrogels.[5]
-
Apparatus Setup: Assemble the USP Apparatus 2 with a paddle stirrer. Fill the dissolution vessels with a predetermined volume (typically 900 mL) of dissolution medium (e.g., phosphate-buffered saline, pH 7.4).[5]
-
Temperature Equilibration: Equilibrate the dissolution medium to 37 ± 0.5°C.[5]
-
Sample Introduction: Carefully place a known amount of the drug-loaded hydrogel at the bottom of the vessel.
-
Agitation: Start the paddle rotation at a specified speed, typically 50 rpm.[5]
-
Sampling: At predetermined time intervals, withdraw a specific volume of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle blade, not less than 1 cm from the vessel wall.[6]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).
-
Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
In Vitro Drug Release Testing: Dialysis Membrane Method
The dialysis membrane method is another common technique for evaluating drug release from hydrogels, particularly for separating the formulation from the release medium.[4]
-
Membrane Preparation: Cut a piece of dialysis membrane (with a specific molecular weight cut-off, e.g., 12 kDa) and soak it in the release medium to hydrate it.[4]
-
Sample Loading: Accurately weigh a specific amount of the drug-loaded hydrogel and place it inside the dialysis bag.
-
Bag Sealing: Securely seal both ends of the dialysis bag.
-
Release Study Setup: Place the sealed dialysis bag in a vessel containing a known volume of pre-warmed (37°C) release medium.
-
Agitation: Stir the release medium at a constant speed using a magnetic stirrer.
-
Sampling: At specified time intervals, withdraw an aliquot of the release medium from the vessel.
-
Medium Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
Sample Analysis: Determine the drug concentration in the collected samples using a suitable analytical technique.
-
Data Calculation: Calculate the cumulative amount and percentage of drug released over time.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the validation of drug release from poloxamer hydrogels.
References
- 1. Poloxamer 407/188 Binary Thermosensitive Gel as a Moxidectin Delivery System: In Vitro Release and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of the mechanical and drug-releasing properties of poloxamer 407 hydrogels with casein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. usp.org [usp.org]
A Head-to-Head Battle of Drug Carriers: PEO-PPO Micelles vs. Liposomes
A comprehensive comparison for researchers and drug development professionals in the quest for optimal drug delivery systems.
The effective delivery of therapeutic agents to their target sites remains a cornerstone of pharmaceutical research. Among the plethora of nanocarriers developed, polymeric micelles and liposomes have emerged as two of the most promising platforms. This guide provides a detailed, data-driven comparison of poly(ethylene oxide)-poly(propylene oxide) (PEO-PPO) block copolymer micelles and liposomes, offering insights into their respective strengths and weaknesses as drug carriers.
At a Glance: Key Differences
| Feature | PEO-PPO Micelles | Liposomes |
| Structure | Core-shell structure with a hydrophobic PPO core and a hydrophilic PEO shell. | Vesicular structure with an aqueous core enclosed by one or more lipid bilayers. |
| Size | Typically smaller, in the range of 10-100 nm.[1] | Generally larger, ranging from 50 nm to several micrometers, though can be formulated in the sub-100 nm range.[1] |
| Drug Loading | Primarily for hydrophobic drugs in the core. | Can encapsulate both hydrophilic drugs in the aqueous core and hydrophobic drugs within the lipid bilayer. |
| Stability | Can be prone to dissociation upon dilution below the critical micelle concentration (CMC) in physiological fluids. | Can suffer from drug leakage, fusion, and aggregation. Stability can be enhanced with components like cholesterol. |
| Manufacturing | Generally simpler, based on the self-assembly of polymers. | Can be more complex, often involving multiple steps like thin-film hydration and extrusion. |
In-Depth Performance Analysis: A Data-Driven Comparison
To provide a clearer understanding of their performance, the following tables summarize key experimental data for PEO-PPO micelles and liposomes in the context of delivering common anticancer drugs.
Table 1: Physicochemical Properties and Drug Loading
| Drug | Carrier | Size (nm) | Polydispersity Index (PDI) | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Reference |
| Paclitaxel | LDV-targeted Micelles | 6 - 12 | - | - | - | [1] |
| Paclitaxel | LDV-targeted Liposomes | 123.31 ± 5.87 | - | - | - | [1] |
| Docetaxel | P123/F127 Mixed Micelles | ~25 | < 0.2 | > 90 | - | |
| Curcumin | Pluronic F127 Micelles | 46 - 65 | 0.44 - 0.61 | Up to 97 | - | [2] |
| Curcumin | Soy Phosphatidylcholine Liposomes | ~180 | < 0.2 | - | - | [3] |
| Doxorubicin | NK911 (PEO-PPO-P Aspartate Micelle) | ~20 | - | ~90 | ~18 | |
| Doxorubicin | Doxil® (PEGylated Liposome) | ~85 | < 0.1 | > 95 | ~15 |
Table 2: In Vitro Drug Release
| Drug | Carrier | Release Conditions | Cumulative Release | Time | Reference |
| Paclitaxel | LDV-targeted Micelles | - | Faster than liposomes and SLNs | - | [1] |
| Paclitaxel | LDV-targeted Liposomes | - | Slower than micelles | - | [1] |
| Docetaxel | P123/F127 Mixed Micelles | PBS (pH 7.4) | Sustained release | - | |
| Curcumin | Pluronic F127 Micelles | Sink conditions | ~23% | 10 days | [2] |
| Doxorubicin | NK911 Micelle | Saline | Less stable than Doxil® | - | [4] |
| Doxorubicin | Doxil® | Saline | More stable than NK911 | - | [4] |
Table 3: In Vivo Performance
| Drug | Carrier | Animal Model | Key Findings | Reference |
| Paclitaxel | LDV-targeted Micelles | Melanoma xenograft mice | Less effective in delaying tumor growth compared to SLNs. | [1] |
| Paclitaxel | LDV-targeted Liposomes | Melanoma xenograft mice | Less effective in delaying tumor growth compared to SLNs. | [1] |
| Docetaxel | PEO-PPO-PCL/TPGS Mixed Micelles | - | Longer circulation time than free DTX. | [5] |
| Doxorubicin | NK911 Micelle | Human cancer spheroids (in vitro) | Better penetration into tumor spheroids compared to Doxil®. | [4] |
| Doxorubicin | Doxil® | Human cancer spheroids (in vitro) | Limited penetration into tumor spheroids. | [4] |
Visualizing the Structures and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structures of these drug carriers and a typical experimental workflow.
Caption: Structural comparison of a PEO-PPO micelle and a liposome, highlighting drug encapsulation sites.
Caption: A typical experimental workflow for comparing drug delivery systems.
Detailed Experimental Protocols
For researchers looking to replicate or build upon these findings, here are detailed methodologies for key experiments.
Preparation of PEO-PPO Micelles (Dialysis Method)
-
Dissolution: Dissolve the PEO-PPO block copolymer and the hydrophobic drug in a suitable organic solvent (e.g., dimethylformamide, acetone).
-
Hydration: Add the organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or phosphate-buffered saline (PBS)).
-
Dialysis: Transfer the resulting solution to a dialysis bag with an appropriate molecular weight cut-off (MWCO).
-
Micelle Formation: Dialyze against a large volume of the aqueous solution for 24-48 hours with frequent changes of the dialysis medium to remove the organic solvent and unloaded drug. The self-assembly of the block copolymers into micelles occurs during this process.
-
Characterization: Characterize the resulting micellar solution for size, polydispersity, and drug loading.
Preparation of Liposomes (Thin-Film Hydration Method)
-
Lipid Dissolution: Dissolve the lipids (e.g., soy phosphatidylcholine, cholesterol) and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous solution (e.g., PBS) containing the hydrophilic drug by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (unilamellar vesicles), sonicate the MLV suspension or extrude it through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Characterization of Nanoparticle Size and Polydispersity (Dynamic Light Scattering - DLS)
-
Sample Preparation: Dilute the micelle or liposome suspension to an appropriate concentration with a suitable dispersant (e.g., deionized water, PBS) to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.
-
Measurement: Place the sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature.
-
Data Acquisition: The instrument measures the fluctuations in the intensity of scattered light over time, which are related to the Brownian motion of the nanoparticles.
-
Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (size) and the polydispersity index (PDI), which indicates the width of the size distribution.
In Vitro Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with various concentrations of the free drug, drug-loaded micelles, drug-loaded liposomes, and empty carriers (as controls). Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Plot the cell viability against the drug concentration to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).
Conclusion: Selecting the Right Carrier for the Job
The choice between PEO-PPO micelles and liposomes is not a one-size-fits-all decision and hinges on the specific requirements of the therapeutic application.
PEO-PPO micelles are particularly advantageous for solubilizing and delivering hydrophobic drugs . Their smaller size can facilitate better tissue penetration. However, their stability upon dilution in the bloodstream is a critical consideration, and strategies to improve their stability, such as cross-linking the core or shell, are active areas of research.
Liposomes , with their ability to carry a wider range of drugs (both hydrophilic and hydrophobic), offer greater versatility. The well-established clinical translation of several liposomal drugs, such as Doxil®, provides a strong precedent for their use. While they can face challenges with stability and premature drug release, these can be mitigated through careful formulation design, including the incorporation of PEG for prolonged circulation and cholesterol to enhance membrane rigidity.
Ultimately, the optimal choice of drug carrier will depend on a thorough evaluation of the drug's properties, the desired release profile, the target tissue or cells, and the intended route of administration. This guide provides a foundational framework and supporting data to aid researchers and drug development professionals in making informed decisions in the design of next-generation drug delivery systems.
References
- 1. A comparative study on micelles, liposomes and solid lipid nanoparticles for paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Pharmaceutical and biomedical differences between micellar doxorubicin (NK911) and liposomal doxorubicin (Doxil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Docetaxel-loaded PEO-PPO-PCL/TPGS mixed micelles for overcoming multidrug resistance and enhancing antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Poloxamer-Based Nanomedicine in Cancer Cell Lines
Poloxamers, also known as Pluronics®, are synthetic triblock copolymers composed of hydrophilic poly(ethylene oxide) (PEO) and hydrophobic poly(propylene oxide) (PPO) blocks arranged in a PEO-PPO-PEO structure.[1][2] Their amphiphilic nature, biocompatibility, and low toxicity make them excellent candidates for developing drug delivery systems.[1][3] In aqueous solutions, poloxamer molecules self-assemble into micelles, forming a core-shell structure that can encapsulate hydrophobic drugs, thereby improving their solubility, stability, and bioavailability.[3][4] This guide provides a comparative analysis of the efficacy of poloxamer-based nanomedicines against various cancer cell lines, supported by experimental data and detailed protocols.
Data Presentation
The performance of poloxamer-based nanocarriers is evaluated based on their physicochemical properties and their biological efficacy. The following tables summarize quantitative data from various studies, comparing different formulations and their effects on cancer cells.
Table 1: Physicochemical Properties of Poloxamer-Based Nanoparticles
This table compares the physical and chemical characteristics of various poloxamer-based nanoparticles loaded with different anticancer drugs. Key parameters include the type of poloxamer used, particle size, zeta potential (a measure of surface charge and stability), and the efficiency of drug encapsulation.
| Drug | Poloxamer Type(s) | Other Polymers/Lipids | Average Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Target Cancer Cell Line(s) | Reference |
| Docetaxel | Poloxamer 188 | PLGA | ~200 | Not Reported | Not Reported | MCF-7 (Breast) | [5] |
| Luteolin (LUT) & Doxorubicin (DOX) | Poloxamer 407 | Vitamin E TPGS | 62.03 ± 3.99 | -2.27 ± 0.11 | Not Reported | MCF-7 (Breast), HepG2 (Liver) | [6] |
| Luteolin (LUT) & Doxorubicin (DOX) | Poloxamer 407 | Gellucire 44/14 | 91.96 ± 5.80 | -7.78 ± 0.10 | Not Reported | MCF-7 (Breast), HepG2 (Liver) | [6] |
| Vorinostat | Poloxamer F127 | - | 91.88 ± 10.70 | Not Reported | 99.09 ± 2.16 | Not Specified | [1] |
| Vorinostat | Poloxamer F68 | - | 72.61 ± 10.66 | Not Reported | 94.19 ± 2.37 | Not Specified | [1] |
| Flutamide (FS) | Poloxamer F127 | Folic Acid Conjugate | 103.2 ± 6.1 | Not Reported | 82.50 ± 1.78 | MCF-7 (Breast) | [1] |
| Doxorubicin | Poloxamer 407 | Chitosan | Not Reported | Not Reported | Not Reported | MCF-7 (Breast) | [7] |
Table 2: Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This table presents the IC50 values for various poloxamer-based drug formulations compared to the free drug, demonstrating the enhanced cytotoxic effect of the nanomedicine. Lower IC50 values indicate higher cytotoxicity.
| Cancer Cell Line | Drug | Formulation | IC50 (µg/mL) | Key Finding | Reference |
| MCF-7/TAX30 (Docetaxel-Resistant Breast Cancer) | Docetaxel | Docetaxel-PLGA-Poloxamer 188 NPs | Significantly Lower | Nanoparticles showed significantly higher cytotoxicity than free drug (Taxotere) and NPs without Poloxamer 188. | [5] |
| BxPC3 (Pancreatic Cancer) | Gemcitabine (GEM) | VES-GEM in Pluronic F127 Micelles | Lower | Micellar formulation exhibited higher cytotoxicity compared to free GEM. | [1] |
| BGC-823 (Gastric Cancer) | Sorafenib | Sorafenib-Heparin-SAC-Pluronic F68 NPs | Lower | Functionalized nanoparticles showed higher anticancer effects and apoptosis rates than free sorafenib. | [1] |
| MCF-7 (Breast Cancer) | Flutamide (FS) | FS-PF127-FA Micelles | Lower | Folic acid-targeted micelles showed more cytotoxicity than non-targeted micelles and free FS. | [1] |
| MCF-7 (Breast Cancer) | Doxorubicin (DOX) | DOX-Chitosan-Poloxamer 407 Implant | Lower | The developed formulation showed better cytotoxic activity compared to the free drug solution. | [7] |
| MC-38 (Colon Cancer) | Doxorubicin (DOX) | DOX in Poloxamer 407 Micelles | Lower | P407 micelles strongly enhanced the anti-neoplastic effects of doxorubicin. | [8] |
| MCF-7/Adr (Doxorubicin-Resistant Breast Cancer) | Doxorubicin (DOX) | DOX/HA-DOCA-His-PF127 Micelles | Lower | Multifunctional micelles demonstrated enhanced cytotoxicity and superior MDR reversion. | [9] |
Table 3: In Vitro Drug Release Profiles
This table outlines the drug release kinetics from poloxamer-based formulations. A sustained or triggered release is often desirable to maintain therapeutic drug concentrations over time or release the drug specifically at the tumor site.
| Formulation | Drug | Release Conditions | Cumulative Release | Time Frame | Key Finding | Reference |
| PLGA/Poloxamer 188 NPs | Docetaxel | Not Specified | Biphasic Pattern | Not Specified | Showed a sustainable release profile. | [5] |
| 25% Poloxamer 407 Hydrogel | Doxorubicin | In Vitro | 100% | 120 hours | The hydrogel provided a sustained release of the drug. | [8] |
| HA-DOCA-His-PF Micelles | Doxorubicin | pH 5.5 (Endosomal) | Triggered Release | Not Specified | Micelles disassembled in the acidic endosomal environment, triggering drug release. | [9] |
| PTX-PEG-PAA Micelles | Paclitaxel | pH 5.0 vs pH 7.4 | 86.9% vs 29.0% | 48 hours | Drug release was strongly pH-dependent, with significantly faster release at acidic pH. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of poloxamer-based nanomedicines.
1. Preparation of Drug-Loaded Nanoparticles (Emulsion-Solvent Evaporation Technique)
This method is commonly used for preparing biodegradable polymeric nanoparticles.[5]
-
Step 1: Organic Phase Preparation: The polymer (e.g., PLGA), the drug (e.g., Docetaxel), and poloxamer are dissolved in an organic solvent like dichloromethane.
-
Step 2: Emulsification: The organic phase is added to an aqueous solution (often containing a surfactant) and emulsified using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Step 3: Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure or by continuous stirring for several hours at room temperature.
-
Step 4: Nanoparticle Collection: The resulting nanoparticles are collected by ultracentrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and then lyophilized for storage.
2. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12]
-
Step 1: Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.[11]
-
Step 2: Treatment: The cells are then treated with various concentrations of the nanomedicine formulation, free drug, and a nanoparticle-only control. Untreated cells serve as a negative control. The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Step 3: MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 2-4 hours.[12]
-
Step 4: Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]
-
Step 5: Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12] Cell viability is calculated as a percentage relative to the untreated control cells.
Alternative Assay: Sulforhodamine B (SRB) Assay The SRB assay is another colorimetric method that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.[13]
3. In Vitro Drug Release Study (Dialysis Method)
This method simulates the release of a drug from a nanocarrier into the systemic circulation.[14][15]
-
Step 1: Sample Preparation: A known amount of the drug-loaded nanoparticle formulation is dispersed in a release medium (e.g., phosphate-buffered saline, PBS) and placed inside a dialysis bag with a specific molecular weight cut-off.
-
Step 2: Dialysis: The dialysis bag is immersed in a larger volume of release medium, often with different pH values (e.g., pH 7.4 to simulate blood and pH 5.5 to simulate the endosomal environment), and kept at 37°C with constant stirring.
-
Step 3: Sampling: At predetermined time intervals, aliquots of the release medium outside the dialysis bag are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Step 4: Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The cumulative percentage of drug release is then plotted against time.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz help to visualize complex processes and relationships.
References
- 1. Poloxamer-based drug delivery systems: Frontiers for treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poloxamer Hydrogels for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The effect of poloxamer 188 on nanoparticle morphology, size, cancer cell uptake, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcancer.org [jcancer.org]
- 7. A doxorubicin loaded chitosan–poloxamer in situ implant for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin Loaded Poloxamer Thermosensitive Hydrogels: Chemical, Pharmacological and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multifunctionalized Micelles Facilitate Intracellular Doxorubicin Delivery for Reversing Multidrug Resistance of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Nanomicelles Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. aimdrjournal.com [aimdrjournal.com]
- 13. SRB Cytotoxicity Assay Kit – Sensitive Colorimetric | Canvax [canvaxbiotech.com]
- 14. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files.core.ac.uk [files.core.ac.uk]
A Head-to-Head Battle of Polymers: Pluronic F127 vs. P104 in Drug Encapsulation
A comprehensive analysis of two popular Pluronic block copolymers, F127 and P104, reveals distinct differences in their ability to encapsulate and release therapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data, to aid in the selection of the optimal nanocarrier for specific drug delivery applications.
Pluronic block copolymers, with their unique self-assembling properties, are workhorses in the field of drug delivery, forming micelles that can solubilize and transport poorly water-soluble drugs. Among the vast Pluronic family, F127 and P104 are frequently employed. While both are triblock copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO), their differing molecular weights and PEO/PPO ratios lead to significant variations in their drug encapsulation and release characteristics.
Physicochemical Properties: A Tale of Two Polymers
The fundamental differences between Pluronic F127 and P104 lie in their molecular architecture, which dictates their behavior in aqueous environments.
| Property | Pluronic F127 | Pluronic P104 | Reference |
| Molecular Formula | PEO₁₀₀PPO₆₅PEO₁₀₀ | PEO₂₇PPO₆₁PEO₂₇ | [1] |
| Molecular Weight (Da) | ~12,600 | ~5,900 | [1] |
| PEO/PPO Ratio (w/w) | 70/30 | 40/60 | [1] |
| Critical Micelle Concentration (CMC) (mg/mL) | 0.3 | 0.7 | [1] |
Pluronic F127, with its higher molecular weight and a greater proportion of hydrophilic PEO blocks, exhibits a lower CMC, suggesting the formation of more stable micelles at lower concentrations.[1] In contrast, the higher PPO content in Pluronic P104 contributes to a more hydrophobic core, which can influence its interaction with and capacity for encapsulating hydrophobic drugs.[1]
Drug Encapsulation Performance: A Quantitative Comparison
The efficiency with which a polymer can load and retain a drug is a critical determinant of its utility as a drug delivery vehicle. The following tables summarize the comparative performance of Pluronic F127 and P104 in encapsulating the anticancer drugs Docetaxel (DOCE) and Doxorubicin (DOXO).
Table 1: Single Drug Encapsulation[1]
| Drug | Polymer | Drug Loading Capacity (mg/g) | Encapsulation Efficiency (%) |
| Docetaxel (DOCE) | Pluronic F127 | 1.424 | 56.8 |
| Pluronic P104 | 0.710 | 88.5 | |
| Doxorubicin (DOXO) | Pluronic F127 | 1.145 | 45.8 |
| Pluronic P104 | 0.609 | 76.0 |
Data from a study by Gutiérrez-Saucedo et al. (2023).[1]
Table 2: Dual Drug Encapsulation (50:50 DOCE/DOXO Ratio)[1]
| Polymer | Total Drug Loading Capacity (mg/g) | Total Encapsulation Efficiency (%) |
| Pluronic F127 | 1.231 | 49.2 |
| Pluronic P104 | 0.628 | 78.6 |
Data from a study by Gutiérrez-Saucedo et al. (2023).[1]
These data reveal a clear trade-off between drug loading capacity and encapsulation efficiency. Pluronic F127 demonstrates a higher capacity to solubilize both drugs, as indicated by the greater amount of drug loaded per gram of polymer.[1] However, Pluronic P104 exhibits significantly higher encapsulation efficiency, meaning a larger proportion of the initial drug is successfully incorporated into the micelles.[1] This suggests that while F127 can hold more drug, P104 is more efficient at capturing the drug within its core.
Micelle Characteristics: Size and Stability
The size of the drug-loaded micelles is a crucial factor influencing their in vivo fate, including circulation time and tumor accumulation.
Table 3: Micelle Particle Size (Hydrodynamic Diameter, nm)[1]
| Condition | Pluronic F127 | Pluronic P104 |
| Unloaded (Bare) Micelles | 24.4 | 18.2 |
| Loaded with DOCE | 43.8 | 50.7 |
| Loaded with DOXO | 122.4 | 91.3 |
Data from a study by Gutiérrez-Saucedo et al. (2023).[1]
In Vitro Drug Release: A Tale of Two pH Environments
The release of the encapsulated drug at the target site is the ultimate goal of a drug delivery system. The following data illustrates the cumulative release of DOCE and DOXO from Pluronic F127 and P104 micelles at physiological pH (7.4) and a slightly acidic pH (5.5), mimicking the tumor microenvironment.
Table 4: Cumulative Drug Release (%) after 48 hours[1]
| Drug | pH | Pluronic F127 | Pluronic P104 |
| Docetaxel (DOCE) | 7.4 | 88 | 73 |
| 5.5 | >94 (at 24h) | >95 (at 24h) | |
| Doxorubicin (DOXO) | 7.4 | 57 | 72 |
| 5.5 | >99 (at 24h) | >94 (at 24h) |
Data from a study by Gutiérrez-Saucedo et al. (2023).[1]
At physiological pH, Pluronic F127 provides a more sustained release of DOXO, while showing a faster release of DOCE compared to P104.[1] In contrast, at the acidic pH of 5.5, both polymers exhibit a significantly faster and more complete release of both drugs, a desirable characteristic for tumor-targeted drug delivery.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the work of Gutiérrez-Saucedo et al. (2023).[1]
Micelle Preparation and Drug Encapsulation
-
Polymer Solution Preparation: Prepare a 2 wt% aqueous solution of Pluronic F127 and a 5 wt% aqueous solution of Pluronic P104. These concentrations are well above the CMC of each polymer, ensuring micelle formation.
-
Drug Stock Solution: Prepare stock solutions of the hydrophobic drugs (e.g., DOCE, DOXO base) in a suitable organic solvent like dichloromethane.
-
Drug Loading: Add a specific volume of the drug stock solution to the Pluronic micellar solution.
-
Solvent Evaporation: Stir the mixture at room temperature to allow the organic solvent to evaporate, leading to the encapsulation of the drug within the hydrophobic cores of the micelles.
-
Purification: Centrifuge the solution to remove any non-encapsulated drug aggregates. The supernatant containing the drug-loaded micelles is then collected for further analysis.
Determination of Encapsulation Efficiency and Drug Loading
-
Quantification of Free Drug: After centrifugation, the amount of non-encapsulated drug in the pellet is quantified using a suitable analytical technique, such as UV-Vis spectroscopy, after dissolving the pellet in an appropriate solvent.
-
Calculation:
-
Drug Loading (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
In Vitro Drug Release Study
-
Dialysis Setup: Place a known amount of the drug-loaded micelle solution into a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 or 5.5) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Conclusion
The choice between Pluronic F127 and P104 for drug encapsulation is not a one-size-fits-all decision. Pluronic F127, with its higher drug loading capacity, may be advantageous when the goal is to deliver a larger payload of the drug.[1] Conversely, Pluronic P104's superior encapsulation efficiency makes it a more suitable candidate when maximizing the use of a precious or potent drug is the primary concern.[1] Furthermore, the distinct drug release profiles of the two polymers at different pH values offer opportunities for tailoring drug delivery systems to specific physiological or pathological conditions. This comparative guide provides a foundational dataset to inform the rational selection of Pluronic polymers for advanced drug delivery applications.
References
A Comparative Guide to Dual-Drug Loaded Pluronic Micelles for Synergistic Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The co-delivery of multiple chemotherapeutic agents to tumor sites presents a promising strategy to enhance therapeutic efficacy and overcome multidrug resistance. Pluronic block copolymers, known for their biocompatibility and self-assembling properties, are excellent candidates for creating nanomicellar drug delivery systems. This guide provides an objective comparison of two dual-drug loaded Pluronic micelle systems, offering insights into their synergistic effects supported by experimental data.
Comparative Analysis of Dual-Drug Loaded Pluronic Micelle Systems
This guide focuses on two distinct dual-drug combinations loaded into Pluronic micelles:
-
System 1: Doxorubicin (DOX) and Docetaxel (DOCE) co-loaded in Pluronic F127 and P104 micelles.
-
System 2: Paclitaxel (PTX) and a Platinum-based drug (e.g., Cisplatin) co-loaded in Pluronic F127 micelles.
The following tables summarize the key performance parameters of these two systems based on published experimental findings.
Table 1: Physicochemical Properties and Drug Loading Efficiency
| Parameter | System 1: DOX/DOCE in Pluronic F127 | System 1: DOX/DOCE in Pluronic P104 | System 2: PTX/Cisplatin in Pluronic F127 (Representative) |
| Average Particle Size (nm) | ~20-30 | ~15-25 | ~20-50 |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 | < 0.25 |
| Drug Loading Content (DLC, %) | DOX: ~0.5-1.0%, DOCE: ~0.6-1.2% | DOX: ~0.3-0.6%, DOCE: ~0.4-0.8% | PTX: ~1.5-2.5%, Cisplatin: ~0.5-1.5% |
| Encapsulation Efficiency (EE, %) | DOX: ~45-50%, DOCE: ~55-60%[1] | DOX: ~75-80%, DOCE: ~85-90%[1] | PTX: >90%, Cisplatin: >80% |
Table 2: In Vitro Drug Release and Synergistic Effect
| Parameter | System 1: DOX/DOCE in Pluronic Micelles | System 2: PTX/Cisplatin in Pluronic Micelles |
| Cumulative Release at pH 7.4 (48h) | ~40-50% | ~30-40% |
| Cumulative Release at pH 5.5 (48h) | ~60-70%[1] | ~50-60% |
| Cell Line for Synergy Study | HeLa | A549/Taxol resistant |
| Synergistic Effect (Combination Index, CI) | CI < 1 (indicating synergy) | CI < 1 (indicating synergy) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Preparation of Dual-Drug Loaded Pluronic Micelles (Thin-Film Hydration Method)
-
Dissolution: Co-dissolve a specific molar ratio of the two drugs (e.g., DOX and DOCE) and the Pluronic copolymer (e.g., F127 or P104) in a suitable organic solvent (e.g., acetonitrile) in a round-bottom flask.[2]
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform drug-polymer film on the flask's inner surface.
-
Hydration: Hydrate the film with a pre-warmed aqueous solution (e.g., phosphate-buffered saline, PBS) at a temperature above the critical micelle temperature (CMT) of the Pluronic copolymer.
-
Micelle Formation: Gently agitate the solution to facilitate the self-assembly of the block copolymers into dual-drug loaded micelles.
-
Purification: Remove any unloaded, free drug by a suitable method such as dialysis or centrifugation.[1]
In Vitro Drug Release Study
-
Sample Preparation: Place a known concentration of the dual-drug loaded micelle solution into a dialysis bag (with an appropriate molecular weight cut-off).
-
Release Medium: Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at pH 7.4 and 5.5) maintained at 37°C with continuous stirring.[1]
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of each drug in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Cell Viability and Synergism Assessment (CCK-8 Assay and Combination Index Calculation)
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Drug Treatment: Treat the cells with serial dilutions of each drug individually and in combination at a fixed molar ratio. Include untreated cells as a control.
-
Incubation: Incubate the cells with the drug formulations for a specified period (e.g., 48 hours).
-
CCK-8 Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[3][4][5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3][4][5]
-
Combination Index (CI) Calculation: Calculate the CI using the Chou-Talalay method. The CI value quantitatively defines the interaction between the two drugs, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7][8] The formula is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth).
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.[8]
-
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate a key signaling pathway targeted by a dual-drug combination and the general experimental workflow for assessing synergistic effects.
Caption: DOX/DOCE signaling pathway.
Caption: Workflow for synergy assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. biogot.com [biogot.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methyloxirane, Octadecanoate, and Oxirane
This document provides essential safety and logistical information for the proper disposal of 2-methyloxirane, octadecanoate, and oxirane, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance.
Chemical Safety and Disposal Overview
Proper chemical waste management is a cornerstone of laboratory safety. The disposal procedures for 2-methyloxirane, octadecanoate, and oxirane are dictated by their distinct chemical properties and associated hazards. Oxiranes, such as 2-methyloxirane (propylene oxide) and oxirane (ethylene oxide), are highly reactive, flammable, and carcinogenic compounds requiring specialized disposal.[1][2] In contrast, octadecanoate, the conjugate base of stearic acid, is generally considered non-hazardous, allowing for more straightforward disposal methods, provided it is not mixed with hazardous substances.[3]
Key Disposal Principles:
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for handling and disposal.[4]
-
Segregation: Never mix different chemical wastes.[4] Incompatible chemicals can react violently.[5]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[4][6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, when handling chemical waste.[7][8]
-
Professional Disposal: Highly hazardous materials must be disposed of through a licensed professional waste disposal service.[4][9]
Quantitative Data for Disposal
The following table summarizes the key physical and regulatory data pertinent to the disposal of these chemicals.
| Chemical Name | Formula | CAS Number | Key Hazards | Recommended Disposal Method |
| 2-Methyloxirane | C₃H₆O | 75-56-9 | Extremely flammable, Toxic, Carcinogen, May form explosive peroxides | Licensed chemical destruction plant[7] |
| Octadecanoate | C₁₈H₃₅O₂⁻ | (Varies by salt) | Generally not classified as hazardous waste[3] | Follow local regulations; may be suitable for drain disposal if neutralized (pH 5.5-9.5) and permitted[3][8][10] |
| Oxirane | C₂H₄O | 75-21-8 | Extremely flammable, Toxic, Carcinogen, Mutagenic[1][2] | Approved waste disposal plant[1] |
Experimental Protocols for Disposal
Due to their classification as highly hazardous, 2-methyloxirane and oxirane must be handled by trained personnel and disposed of via a certified hazardous waste contractor.[11] Do not attempt to neutralize or dispose of these chemicals down the drain.
Step-by-Step Procedure:
-
Containerization:
-
Collect waste 2-methyloxirane or oxirane in its original container or a designated, compatible, and properly labeled hazardous waste container.[12] The container must be in good condition with a tightly sealing cap.
-
Ensure the container is labeled "Hazardous Waste" and clearly identifies the contents (e.g., "Waste 2-Methyloxirane").[4]
-
-
Storage:
-
Store the waste container in a cool, dry, well-ventilated area designated for hazardous waste.[7]
-
Store away from heat, ignition sources, and incompatible materials like strong oxidizing agents or acids.[13]
-
Because these are ethers, they can form explosive peroxides over time. It is crucial to date the container when it is opened and when it is designated as waste.[11][13] Opened containers of ethers should generally be disposed of within six months.[11]
-
-
Arranging Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[4]
-
Provide them with a complete and accurate description of the waste.
-
-
Spill Cleanup:
-
In case of a spill, evacuate the area immediately.[14]
-
Use spark-proof tools and absorbent materials like vermiculite or sand to contain the spill.[14][15]
-
Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[7][14] Do not allow the chemical to enter drains.[7][14]
-
Octadecanoate is the salt or ester of octadecanoic acid (stearic acid). This protocol assumes the octadecanoate is in an aqueous solution without other hazardous components.
Step-by-Step Procedure:
-
Hazard Assessment:
-
Confirm that the octadecanoate waste is not mixed with any hazardous solvents, heavy metals, or other regulated chemicals.[10] If it is, the mixture must be treated as hazardous waste following the protocol for the hazardous component.
-
-
Neutralization (if necessary):
-
Check the pH of the aqueous solution using pH strips or a meter.[8]
-
If the pH is below 5.5 (acidic), slowly add a dilute base such as sodium bicarbonate or sodium hydroxide with stirring until the pH is between 5.5 and 9.5.[8][10][16]
-
If the pH is above 9.5 (basic), slowly add a dilute acid like hydrochloric acid with stirring to bring the pH into the neutral range.[8][10]
-
Perform neutralization in a fume hood, as the process may generate heat or fumes.[10]
-
-
Disposal:
-
Once the pH is confirmed to be within the acceptable range for your local water authority (typically 5.5-9.5), the neutralized solution can be poured down the drain with a copious amount of water (at least 20 parts water to 1 part solution).[8][10]
-
Consult local regulations to confirm that drain disposal of non-hazardous neutralized salts is permitted.[3]
-
-
Solid Waste:
-
If the octadecanoate is in a solid, non-hazardous form (e.g., sodium stearate), it can typically be disposed of in the regular solid waste stream, provided it is not contaminated.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals, with specific considerations for the target compounds.
Caption: Chemical disposal decision workflow.
References
- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 2. nipissingu.ca [nipissingu.ca]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. uwb.edu [uwb.edu]
- 9. angenechemical.com [angenechemical.com]
- 10. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 11. vumc.org [vumc.org]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 14. echemi.com [echemi.com]
- 15. files.dep.state.pa.us [files.dep.state.pa.us]
- 16. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
Personal protective equipment for handling 2-methyloxirane;octadecanoate;oxirane
This guide provides crucial safety and logistical information for the handling and disposal of 2-methyloxirane;octadecanoate;oxirane. The following procedures are based on best practices for handling hazardous chemicals and information pertaining to its components, namely oxiranes (epoxides). Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to their institution's safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure and ensure personal safety when handling epoxy resins and their components.[1] The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles should be consistent with EN 166 or equivalent standards to protect against splashes.[1] A face shield provides additional protection for the entire face.[1][2] |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][3] Always inspect gloves for any signs of degradation or puncture before use.[2][4] Contaminated gloves should be disposed of properly.[2] |
| Body | Chemical-Resistant Coveralls or Lab Coat with Apron | Wear a chemical-resistant coverall over personal clothing.[1] An apron made of materials like butyl rubber can provide an additional layer of protection.[1] |
| Feet | Closed-Toe Shoes | Protective, closed-toe shoes are required to protect against spills.[1] |
| Respiratory | Respirator | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient. For higher-level protection or in poorly ventilated areas, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[2] Always use respirators approved by NIOSH (US) or CEN (EU).[2] |
Operational Plan: Safe Handling Protocol
-
Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[3]
-
Personal Hygiene : Avoid eating, drinking, or smoking in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][5]
-
Preventing Contact : Remove all jewelry before working with the chemical as it can trap hazardous materials.[3] If clothing becomes contaminated, remove it immediately and wash the affected skin area.[1]
-
Spill Management : In the event of a spill, stop the flow of the material if it is safe to do so.[6] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[6] The area should then be flushed with water and cleaned thoroughly.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Container Management : Collect all chemical waste and contaminated materials (e.g., gloves, absorbent pads) in a designated, sealed, and properly labeled hazardous waste container.[6]
-
Regulatory Compliance : Dispose of the waste in accordance with all local, state, and federal regulations.[6] Do not discharge into drains or the environment.[6]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
